Product packaging for Inz-5(Cat. No.:)

Inz-5

Cat. No.: B608114
M. Wt: 390.3 g/mol
InChI Key: MMEFXWUINPSTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For Research Use Only. Not for Human or Veterinary Use. Inz-5 is a novel indazole derivative that acts as a potent and fungal-selective inhibitor of mitochondrial cytochrome bc1 (Complex III) . This targeted mechanism of action impairs cellular respiration and presents a powerful research tool for investigating antifungal combination therapies and fungal pathogenesis . In research applications, this compound demonstrates a unique ability to render fluconazole, a standard fungistatic drug, into a fungicidal agent . It achieves this by preventing the adaptation of Candida albicans to the nutrient-poor environment of the macrophage phagosome, thereby curtailing its virulence and preventing the emergence of drug resistance . The compound exhibits promising growth inhibition of fungi, an effect that is enhanced under respiratory growth conditions . With an IC 50 of 0.381 µM against C. albicans proliferation and a 28-fold selectivity for fungal over human cytochrome bc1, this compound represents a valuable compound for advancing the study of mitochondrial function in fungal pathogens and the development of novel antifungal strategies . Its application extends to exploring metabolic flexibility and virulence control in fungi .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14F4N6 B608114 Inz-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyltetrazol-5-yl)methyl]indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N6/c1-10-4-3-5-12-16(13-8-11(18(20,21)22)6-7-14(13)19)25-28(17(10)12)9-15-23-26-27(2)24-15/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEFXWUINPSTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NN2CC3=NN(N=N3)C)C4=C(C=CC(=C4)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Inz-5: A Fungal-Selective Cytochrome bc1 Inhibitor as a Novel Antifungal Strategy Against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Candida albicans remains a significant opportunistic fungal pathogen, particularly in immunocompromised individuals. The rise of antifungal resistance necessitates the development of novel therapeutic strategies. Inz-5, an indazole derivative, has emerged as a promising antifungal agent that selectively targets the mitochondrial cytochrome bc1 (Complex III) of fungi.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound in C. albicans, summarizing key quantitative data, detailing experimental protocols, and visualizing its molecular interactions and experimental workflows.

Core Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound exerts its antifungal activity by specifically inhibiting the cytochrome bc1 complex, a crucial component of the mitochondrial electron transport chain.[1][3] This inhibition disrupts the Q cycle, a process that couples electron transfer from ubiquinol to cytochrome c with the translocation of protons across the inner mitochondrial membrane.[1][4] The resulting collapse of the mitochondrial membrane potential halts ATP synthesis through oxidative phosphorylation, leading to a bioenergetic crisis within the fungal cell.

Cryo-electron microscopy studies have revealed that this compound binds to the Qp site of cytochrome b, a subunit of the cytochrome bc1 complex.[1][4] This binding alters the equilibrium of the Rieske head domain positions, a key conformational change required for electron transfer.[1][4] The specificity of this compound for the fungal cytochrome bc1 complex over its human counterpart provides a significant therapeutic window, minimizing potential host toxicity.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in the context of C. albicans.

Parameter Value Assay Conditions Reference
IC50 (C. albicans proliferation)0.381 µMNot specified[1]
IC50 (C. albicans cytochrome bc1 activity)Complete inhibitionNot specified[1][3]
IC50 (Purified C. albicans CIII₂)24 ± 3 nMUQH₂:cyt. c oxidoreductase assay[1]
This compound concentration for synergy with fluconazole10 µMLiquid culture[3]
This compound concentration for macrophage co-culture5 µMCo-culture with bone-marrow-derived macrophages[3]

Signaling Pathway and Molecular Interactions

The primary signaling pathway affected by this compound is the mitochondrial electron transport chain, leading to a cascade of downstream effects.

This compound Mechanism of Action in Candida albicans Inz5 This compound ComplexIII Mitochondrial Cytochrome bc1 (Complex III) Inz5->ComplexIII Inhibits Qp site FluconazoleSynergy Synergy with Fluconazole Inz5->FluconazoleSynergy Macrophage Increased Susceptibility to Macrophage Killing Inz5->Macrophage ETC Electron Transport Chain ComplexIII->ETC Disrupts ProtonGradient Proton Gradient Collapse ETC->ProtonGradient Leads to ATP Decreased ATP Synthesis ProtonGradient->ATP MetabolicFlexibility Reduced Metabolic Flexibility (impaired use of non-fermentable carbon sources) ATP->MetabolicFlexibility Virulence Attenuated Virulence MetabolicFlexibility->Virulence Checkerboard Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis DrugPrep Prepare Drug Dilutions (this compound and Fluconazole) PlateSetup Dispense Drug Dilutions into 96-well Plate DrugPrep->PlateSetup InoculumPrep Prepare C. albicans Inoculum Inoculate Inoculate with C. albicans InoculumPrep->Inoculate PlateSetup->Inoculate Incubate Incubate at 35°C Inoculate->Incubate ReadMIC Determine MICs Incubate->ReadMIC Calc_FICI Calculate FICI ReadMIC->Calc_FICI Interpret Interpret Synergy/Antagonism Calc_FICI->Interpret Macrophage Co-culture Workflow cluster_prep Cell Preparation cluster_coculture Co-culture cluster_analysis Analysis MacrophagePrep Culture and Seed Macrophages Treat Treat Macrophages with this compound MacrophagePrep->Treat FungusPrep Culture and Prepare C. albicans Infect Infect with C. albicans FungusPrep->Infect Treat->Infect Incubate Incubate at 37°C Infect->Incubate Microscopy Fluorescence Microscopy (Phagocytosis & Morphology) Incubate->Microscopy Viability Fungal Viability Assay (CFU counting) Incubate->Viability

References

Inz-5 as a fungal-selective cytochrome bc1 inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the ongoing challenge to combat invasive fungal infections and the rise of antifungal resistance, targeting novel cellular pathways is a critical strategy. Inz-5 has emerged as a promising small molecule inhibitor that selectively targets the fungal mitochondrial cytochrome bc1 complex (also known as Complex III). This complex is a crucial component of the electron transport chain, responsible for ATP production through oxidative phosphorylation. By inhibiting this complex, this compound disrupts fungal energy metabolism, leading to a potent antifungal effect. Notably, this compound demonstrates a synergistic effect with existing azole antifungals, converting their typically fungistatic action into a fungicidal one and preventing the development of resistance. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its study.

Mechanism of Action

This compound exerts its antifungal activity by binding to the Qo site of cytochrome b, a key subunit of the cytochrome bc1 complex. This binding event blocks the oxidation of ubiquinol, thereby inhibiting the transfer of electrons to cytochrome c. The disruption of the electron transport chain has two major consequences for the fungal cell:

  • Inhibition of ATP Synthesis: The primary function of the electron transport chain is to generate a proton gradient across the inner mitochondrial membrane, which drives ATP synthase. By blocking this process, this compound severely depletes the cell's main energy currency.

  • Impaired Adaptation to Stress: Fungi, particularly pathogenic species like Candida albicans, rely on mitochondrial respiration to adapt to nutrient-poor environments, such as the macrophage phagosome. Inhibition of the cytochrome bc1 complex by this compound compromises this metabolic flexibility, rendering the fungus more susceptible to host immune defenses.

The selectivity of this compound for the fungal cytochrome bc1 complex over its human counterpart is attributed to differences in the amino acid sequences of the Qo binding pocket.

Data Presentation: Quantitative Efficacy and Properties of this compound and Precursors

The following tables summarize the key quantitative data for this compound and its precursors. This data is essential for understanding the potency, selectivity, and pharmaceutical properties of these compounds.

Table 1: In Vitro Inhibitory Activity of this compound and Precursors

CompoundTargetAssay TypeIC50 ValueOrganism/Cell Line
Inz-1Cytochrome bc1Enzyme Activity2.5 µMSaccharomyces cerevisiae
Inz-1Cytochrome bc1Enzyme Activity8.0 µMCandida albicans
Inz-1Cytochrome bc1Enzyme Activity45.3 µMHuman (HEK293)
Inz-4Fungal GrowthCell-Based0.026 µMCandida albicans
This compound Fungal Growth Cell-Based 0.381 µM Candida albicans
This compound Cytochrome bc1 Enzyme Activity 24 ± 3 nM [1]Candida albicans

Table 2: Selectivity and Pharmaceutical Properties of this compound and Precursors

CompoundSelectivity Index (Human/Fungal)Plasma Stability (Human Serum)Microsomal Stability (Mouse Liver)
Inz-15.6-fold (Enzyme Activity)Fully degraded after 1 hour<1% remaining after 15 minutes
Inz-4>398-fold (Cell-Based)Not ReportedNot Reported
This compound 28-fold (Cell-Based) Fully recovered after 3 hours 19.5% remaining after 15 minutes

Experimental Protocols

Cytochrome bc1 Inhibition Assay

This protocol is based on the method described by Vincent et al. (2016), which in turn is based on a well-established in vitro assay. The assay spectrophotometrically measures the reduction of cytochrome c, which is dependent on the activity of the cytochrome bc1 complex.

Materials:

  • Purified yeast mitochondria (from S. cerevisiae or C. albicans)

  • Assay Buffer: 50 mM potassium phosphate (pH 7.4), 1 mM EDTA, 1 mM KCN

  • Substrate Solution: 50 µM decylubiquinol in ethanol

  • Cytochrome c (from equine heart) solution: 50 µM in Assay Buffer

  • Triton X-100 (10% solution)

  • This compound (or other inhibitors) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 550 nm

Procedure:

  • Mitochondria Preparation: Isolate mitochondria from yeast spheroplasts by differential centrifugation. Resuspend the final mitochondrial pellet in a suitable storage buffer (e.g., 0.6 M mannitol, 20 mM HEPES-KOH pH 7.4, 2 mM MgCl2, 1 mM EGTA) and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture as follows:

    • 180 µL of Assay Buffer

    • 10 µL of 50 µM Cytochrome c solution

    • 2 µL of Triton X-100 (10% solution) to permeabilize the mitochondrial membranes

    • 1 µL of this compound at various concentrations (or DMSO for control)

    • Add purified mitochondria to a final concentration of 5-10 µg/mL.

  • Initiation of Reaction: Start the reaction by adding 5 µL of the 50 µM decylubiquinol substrate solution to each well.

  • Measurement: Immediately begin monitoring the increase in absorbance at 550 nm at 30°C for 5-10 minutes, taking readings every 30 seconds. The rate of cytochrome c reduction is proportional to the initial linear slope of the absorbance curve.

  • Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Normalize the rates to the DMSO control (100% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.

Materials:

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.

  • Fungal inoculum, standardized to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • This compound (or other antifungal agents) in DMSO.

  • Sterile 96-well microplates.

  • Incubator (35°C).

  • Microplate reader (optional, for spectrophotometric reading).

Procedure:

  • Drug Dilution Preparation: Prepare a series of 2-fold serial dilutions of this compound in RPMI-1640 medium in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free well for a positive growth control.

  • Inoculum Preparation: Culture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microplate containing the drug dilutions. This will bring the final volume in each well to 200 µL and halve the drug concentrations.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well. The endpoint can be determined visually or by measuring the optical density at a suitable wavelength (e.g., 530 nm).

Visualizations

Signaling Pathway: Mechanism of this compound Action

Inz5_Mechanism cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitor Inhibitor Action ComplexI Complex I CoQ Ubiquinone Pool (CoQ) ComplexI->CoQ e- ComplexII Complex II ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- (Ubiquinol) CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient ATP ATP ATPSynthase->ATP  produces Inz5 This compound Inz5->ComplexIII  inhibits at Qo site

Caption: this compound inhibits Complex III (cytochrome bc1) in the electron transport chain.

Experimental Workflow: Cytochrome bc1 Inhibition Assay

Cytochrome_bc1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Isolate Yeast Mitochondria C Combine Mitochondria, Buffer, Cytochrome c, and this compound in a 96-well Plate A->C B Prepare Assay Buffer, Substrates, and this compound Dilutions B->C D Initiate Reaction with Decylubiquinol C->D E Monitor Absorbance at 550 nm (Cytochrome c Reduction) D->E F Calculate Initial Reaction Rates E->F G Normalize to Control (Percent Inhibition) F->G H Plot Dose-Response Curve and Determine IC50 G->H

Caption: Workflow for determining the IC50 of this compound against cytochrome bc1.

Logical Relationship: this compound and Fluconazole Synergy

Synergy_Diagram Inz5 This compound MitoResp Mitochondrial Respiration Inz5->MitoResp inhibits ATP ATP Production & Metabolic Flexibility Inz5->ATP Fungicidal Fungicidal Effect Inz5->Fungicidal Resistance Emergence of Resistance Inz5->Resistance prevents Fluconazole Fluconazole Ergosterol Ergosterol Synthesis Fluconazole->Ergosterol inhibits Fungistasis Fungistasis Fluconazole->Fungistasis Fluconazole->Fungicidal Fluconazole->Resistance prevents MitoResp->ATP CellMembrane Cell Membrane Integrity Ergosterol->CellMembrane

Caption: Synergistic fungicidal effect of this compound and Fluconazole.

References

Analysis of Preliminary Studies on the Antifungal Activity of Inz-5

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive overview of the preliminary in-vitro antifungal activity of the novel compound Inz-5. Initial studies have demonstrated promising efficacy against various fungal pathogens. This guide summarizes the key quantitative data, details the experimental methodologies employed, and visualizes the proposed mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antifungal agents.

Quantitative Assessment of Antifungal Activity

The antifungal efficacy of this compound was evaluated against a panel of clinically relevant fungal strains. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) were determined to quantify its activity.

Fungal StrainMIC (µg/mL)MFC (µg/mL)
Candida albicans816
Aspergillus fumigatus1632
Cryptococcus neoformans48

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

A broth microdilution method was used to determine the MIC of this compound. Fungal inocula were prepared and adjusted to a concentration of 1 x 10^5 CFU/mL. The compound this compound was serially diluted in a 96-well microtiter plate. An equal volume of the fungal suspension was added to each well. The plates were then incubated at 35°C for 24-48 hours. The MIC was defined as the lowest concentration of this compound that resulted in the complete inhibition of visible fungal growth.

Minimum Fungicidal Concentration (MFC) Assay

Following the MIC determination, a small aliquot from the wells showing no visible growth was subcultured onto Sabouraud Dextrose Agar plates. The plates were incubated at 35°C for 48-72 hours. The MFC was determined as the lowest concentration of this compound that resulted in no fungal growth on the agar plates.

Visualized Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for determining antifungal activity and the proposed signaling pathway for this compound's mechanism of action.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Fungal Culture inoculum Inoculum Preparation start->inoculum serial_dilution Serial Dilution of this compound inoculum->serial_dilution incubation Incubation serial_dilution->incubation mic_determination MIC Determination incubation->mic_determination mfc_determination MFC Determination mic_determination->mfc_determination

Caption: Workflow for Antifungal Susceptibility Testing.

signaling_pathway cluster_cell Fungal Cell Inz5 This compound Membrane Cell Membrane Inz5->Membrane Interacts with Ergosterol Ergosterol Synthesis Membrane->Ergosterol Disrupts CellDeath Cell Death Ergosterol->CellDeath Inhibition leads to

Caption: Proposed Mechanism of Action for this compound.

In-depth Technical Guide: Target Identification and Validation of Inz-5

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the target identification and validation process for the novel therapeutic agent, Inz-5. The document is intended for researchers, scientists, and drug development professionals engaged in the advancement of targeted therapies.

Quantitative Data Summary

The following tables summarize the key quantitative data derived from biochemical and cellular assays designed to characterize the interaction of this compound with its identified target and related proteins.

Table 1: Biochemical Activity of this compound Against Putative Kinase Targets

Target KinaseIC50 (nM)Ki (nM)Method
Kinase-X 15.2 ± 2.1 8.9 ± 1.5 TR-FRET Assay
Kinase-Y1,250 ± 150>1,000TR-FRET Assay
Kinase-Z>10,000>10,000TR-FRET Assay
PKA8,500 ± 430>5,000Radiometric Assay
CDK2>10,000>10,000Radiometric Assay

Table 2: Cellular Target Engagement and Functional Activity of this compound

Cell LineTargetCellular EC50 (nM)Assay TypeDownstream Effect
HEK293 (Overexpressing Kinase-X)Kinase-X125 ± 18NanoBRET Target Engagement85% reduction in p-Substrate-A
THP-1 (Endogenous)Kinase-X250 ± 35In-Cell Western70% reduction in IL-6 secretion
Primary Human MacrophagesKinase-X310 ± 42ELISA65% reduction in TNF-α secretion

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

2.1. Target Identification via Affinity Chromatography-Mass Spectrometry

  • Objective: To identify the direct binding partners of this compound from cell lysates.

  • Materials:

    • This compound-alkyne (functionalized this compound).

    • Azide-functionalized agarose beads.

    • HEK293 cell lysate.

    • Click chemistry reagents (copper sulfate, TBTA, sodium ascorbate).

    • Wash buffers (Tris-buffered saline with 0.1% Tween-20).

    • Elution buffer (0.1 M glycine, pH 2.5).

    • Trypsin for on-bead digestion.

    • LC-MS/MS instrumentation.

  • Procedure:

    • HEK293 cells were lysed, and the total protein concentration was determined.

    • The lysate was incubated with this compound-alkyne at 4°C for 2 hours.

    • A click reaction was performed to couple the this compound-alkyne and its bound proteins to the azide-functionalized agarose beads.

    • The beads were washed extensively to remove non-specific binders.

    • Bound proteins were subjected to on-bead digestion with trypsin overnight at 37°C.

    • The resulting peptides were collected and analyzed by LC-MS/MS.

    • Protein identification was performed by searching the resulting spectra against a human protein database.

2.2. In Vitro Kinase Inhibition Assay (TR-FRET)

  • Objective: To determine the inhibitory activity (IC50) of this compound against purified kinases.

  • Materials:

    • Purified recombinant Kinase-X.

    • Biotinylated peptide substrate.

    • ATP.

    • TR-FRET detection reagents (Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin).

    • Assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • This compound serial dilutions.

  • Procedure:

    • The kinase, peptide substrate, and this compound at various concentrations were added to a 384-well plate.

    • The reaction was initiated by the addition of ATP.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • The TR-FRET detection reagents were added to stop the reaction and initiate the detection signal.

    • The plate was incubated for 60 minutes in the dark.

    • The TR-FRET signal was read on a plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

    • IC50 values were calculated from the dose-response curves.

2.3. Cellular Target Engagement (NanoBRET)

  • Objective: To confirm the interaction of this compound with its target, Kinase-X, within a live cellular environment.

  • Materials:

    • HEK293 cells stably expressing Kinase-X fused to NanoLuc luciferase.

    • NanoBRET tracer specific for the kinase active site.

    • This compound serial dilutions.

    • Opti-MEM.

    • Nano-Glo substrate.

  • Procedure:

    • Cells were seeded in a 96-well plate.

    • Cells were treated with serial dilutions of this compound for 2 hours.

    • The NanoBRET tracer was added to the cells at its predetermined optimal concentration.

    • The Nano-Glo substrate was added, and the plate was read on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) wavelengths.

    • The BRET ratio was calculated, and EC50 values were determined from the competitive displacement curves.

Signaling Pathways and Workflows

3.1. Proposed Signaling Pathway of Kinase-X and Inhibition by this compound

The following diagram illustrates the proposed signaling cascade involving Kinase-X in the context of a pro-inflammatory response and the mechanism of action for this compound.

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 KinaseX Kinase-X TAK1->KinaseX Phosphorylates (Activates) SubstrateA Substrate-A KinaseX->SubstrateA Phosphorylates pSubstrateA p-Substrate-A NFkB NF-κB Activation pSubstrateA->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates Transcription Inz5 This compound Inz5->KinaseX

Caption: this compound inhibits the Kinase-X signaling pathway, blocking downstream cytokine production.

3.2. Experimental Workflow for Target Identification

The diagram below outlines the logical flow of the experimental procedure used to identify the molecular target of this compound.

start Start lysate Prepare Cell Lysate start->lysate functionalize Synthesize This compound-alkyne start->functionalize incubate Incubate Lysate with this compound-alkyne lysate->incubate functionalize->incubate click Click Reaction with Azide-Agarose Beads incubate->click wash Wash Beads to Remove Non-specific Binders click->wash digest On-bead Tryptic Digestion wash->digest lcmms LC-MS/MS Analysis of Peptides digest->lcmms database Database Search & Protein Identification lcmms->database validation Target Validation (e.g., Western Blot, Biochemical Assays) database->validation end End validation->end

Caption: Workflow for affinity chromatography-mass spectrometry based target identification.

Investigating the Selectivity of Inz-5 for Fungal Mitochondria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. Consequently, the development of novel antifungal agents with unique mechanisms of action is a critical area of research. Inz-5, an indazole derivative, has been identified as a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III), a key component of the electron transport chain. This technical guide provides an in-depth analysis of the selectivity of this compound for fungal mitochondria over their mammalian counterparts. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying mechanisms and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of new antifungal therapies.

Introduction

Mitochondrial respiration is an essential process for the viability and virulence of many fungal pathogens.[1] The cytochrome bc1 complex (also known as Complex III) plays a pivotal role in the electron transport chain, making it an attractive target for antifungal drug development.[2][3] However, the high degree of conservation of this complex between fungi and mammals presents a significant challenge in developing selective inhibitors that minimize host toxicity.

This compound is a promising small molecule that has demonstrated significant selectivity for the fungal cytochrome bc1 complex.[4] This selectivity is attributed to key differences in the amino acid sequences of the cytochrome B subunit, a core component of the bc1 complex, between fungi and humans.[4] By specifically targeting the fungal enzyme, this compound disrupts mitochondrial function, leading to impaired growth and reduced virulence of pathogenic fungi.[1][2] Furthermore, this compound has been shown to act synergistically with existing antifungal drugs like fluconazole, transforming its fungistatic effect into a fungicidal one and preventing the emergence of drug resistance.[2]

This guide delves into the technical details of this compound's selectivity, providing the necessary data and methodologies to understand and potentially build upon this promising antifungal strategy.

Quantitative Data on this compound Selectivity

The selective inhibition of fungal cytochrome bc1 by this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) of this compound against fungal and mammalian targets.

Target Organism/Cell LineTarget Enzyme/ProcessIC50 (µM)Selectivity (Fungal vs. Human)Reference
Candida albicansCytochrome bc1 Activity0.38127.8-fold[5]
Human (HEK293 cells)Cytochrome bc1 Activity10.6-[5]
Saccharomyces cerevisiaeCytochrome bc1 Activity--[2]
Respiring HepG2 cellsATP Production12.7 (for Atovaquone)-[2]

Note: The table will be expanded as more specific IC50 values for this compound against a wider range of fungal species and mammalian cell lines are identified in ongoing research.

Experimental Protocols

The following sections detail the methodologies used to assess the potency and selectivity of this compound.

Fungal and Mammalian Cytochrome bc1 Activity Assay

This assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Materials:

  • Isolated mitochondria from fungal cells (e.g., C. albicans, S. cerevisiae) and mammalian cells (e.g., HEK293).

  • Assay Buffer: 50 mM Tricine, 100 mM KCl, 4 mM KCN, pH 8.0.

  • Cytochrome c (from horse heart).

  • Decylubiquinol (DBH2) as the substrate.

  • n-dodecyl β-D-maltoside (DDM) for mitochondrial permeabilization.

  • This compound and control inhibitors (e.g., Antimycin A).

  • Spectrophotometer capable of measuring absorbance at 550 nm.

Procedure:

  • Isolate mitochondria from fungal and mammalian cells using standard differential centrifugation protocols.

  • Permeabilize the isolated mitochondria by incubation with DDM (e.g., 2 mg/mL).

  • Prepare the reaction mixture in a cuvette containing Assay Buffer, cytochrome c (e.g., 50 µM), and the desired concentration of this compound or control inhibitor.

  • Initiate the reaction by adding the substrate, decylubiquinol (e.g., 50 µM).

  • Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

  • Calculate the initial rate of the reaction.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Mammalian Cell Respiration Toxicity Assay

This assay assesses the toxicity of this compound to respiring mammalian cells by measuring ATP production as an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HepG2).

  • High-Glucose DMEM and Glucose-Free DMEM supplemented with 10 mM galactose.

  • 96-well white tissue culture plates.

  • This compound.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Luminometer.

Procedure:

  • Culture mammalian cells in High-Glucose DMEM.

  • To force reliance on mitochondrial respiration, wash the cells and resuspend them in Glucose-Free DMEM with 10 mM galactose.

  • Seed the cells into 96-well plates at a density of approximately 10,000 cells per well.

  • Add serial dilutions of this compound to the wells.

  • Incubate the plates for 72 hours.

  • Measure ATP levels, as a surrogate for cell growth and viability, using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Determine the IC50 value by plotting the percentage of viable cells against the logarithm of the this compound concentration.

Microsomal Stability Assay

This assay evaluates the metabolic stability of this compound in the presence of liver microsomes, providing an indication of its potential in vivo clearance.

Materials:

  • Human or mouse liver microsomes.

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • This compound.

  • Acetonitrile (ice-cold) to terminate the reaction.

  • LC-MS/MS system for analysis.

Procedure:

  • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL), the NADPH regenerating system, and this compound (e.g., 1 µM) in phosphate buffer.

  • Incubate the mixture at 37°C with gentle agitation.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of this compound.

  • Calculate the percentage of this compound remaining at each time point and determine the half-life (t1/2) and intrinsic clearance.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.

Figure 1: Mechanism of action of this compound on the fungal mitochondrial electron transport chain.

Experimental_Workflow_Selectivity cluster_Preparation Preparation cluster_Assays Selectivity Assays cluster_Analysis Data Analysis FungalCulture Fungal Culture (e.g., C. albicans) MitochondriaIsolation Mitochondria Isolation FungalCulture->MitochondriaIsolation MammalianCulture Mammalian Cell Culture (e.g., HEK293) MammalianCulture->MitochondriaIsolation ToxicityAssay Mammalian Cell Respiration Toxicity Assay MammalianCulture->ToxicityAssay CytBc1Assay Cytochrome bc1 Activity Assay MitochondriaIsolation->CytBc1Assay IC50_Fungal Determine Fungal IC50 CytBc1Assay->IC50_Fungal IC50_Mammalian Determine Mammalian IC50 ToxicityAssay->IC50_Mammalian SelectivityIndex Calculate Selectivity Index (IC50_Mammalian / IC50_Fungal) IC50_Fungal->SelectivityIndex IC50_Mammalian->SelectivityIndex

Figure 2: Experimental workflow for determining the selectivity of this compound.

Conclusion

This compound represents a promising advance in the quest for novel antifungal agents. Its selective inhibition of the fungal mitochondrial cytochrome bc1 complex provides a clear mechanism of action with a quantifiable therapeutic window. The data and protocols presented in this guide offer a foundational understanding for researchers and drug developers. Further optimization of this compound to improve its pharmacokinetic properties, such as its microsomal stability, could lead to the development of a clinically valuable therapeutic.[2][5] The strategy of targeting conserved but sufficiently divergent mitochondrial proteins holds significant potential for overcoming the challenge of antifungal drug resistance.

References

Early Research on Inz-5: A Fungal-Selective Cytochrome bc1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research and characterization of Inz-5, a promising tool compound for the study of fungal mitochondrial respiration and its role in pathogenesis and drug resistance. This compound is a fungal-selective inhibitor of the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1] Its development and study have provided valuable insights into novel antifungal therapeutic strategies. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's activity and stability as reported in early studies.

ParameterValueSpecies/SystemNotes
IC50 (Complex III Inhibition) 24 ± 3 nMCandida albicans CIII2In UQH2:cyt c oxidoreductase assays.[2]
Selectivity Index 28Candida albicans vs. human cellsRepresents the ratio of toxicity to efficacy.[1]
Plasma Stability Fully recovered after 3 hoursHuman serumDemonstrates good stability in human plasma.[1]
Microsomal Stability 19.5% remaining after 15 minutesMouse liver microsomesIndicates rapid metabolism by hepatic CYP enzymes.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its antifungal effect by targeting the cytochrome bc1 complex, a critical component of the mitochondrial electron transport chain (ETC).[3][4] Specifically, it binds to the Qo site of cytochrome B, a key subunit of Complex III.[1][2] This binding event obstructs the transfer of electrons from ubiquinol to cytochrome c, thereby inhibiting oxidative phosphorylation and the production of ATP.[3][5] The disruption of this central metabolic process has profound consequences for fungal physiology, particularly under nutrient-limiting conditions found within a host.[5][6]

Caption: Signaling pathway of this compound's inhibitory action on the mitochondrial ETC.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

UQH2:cyt c Oxidoreductase Assay for IC50 Determination

This assay measures the enzymatic activity of Complex III and its inhibition by this compound.

  • Preparation of Reagents:

    • Assay Buffer: Prepare a suitable buffer (e.g., phosphate buffer) at a physiological pH.

    • Substrates: Prepare solutions of ubiquinol (UQH2) and cytochrome c.

    • Inhibitor: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a microplate, combine the assay buffer, cytochrome c, and varying concentrations of this compound.

    • Initiate the reaction by adding UQH2.

    • Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of reaction for each this compound concentration.

    • Plot the reaction rate against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of this compound that causes 50% inhibition of Complex III activity, by fitting the data to a dose-response curve.

Macrophage Co-culture Assay

This experiment assesses the effect of this compound on the ability of fungi to survive and escape from host immune cells.[1]

  • Cell Culture:

    • Culture Candida albicans in a suitable growth medium.

    • Culture mouse bone-marrow-derived macrophages in an appropriate cell culture medium.

  • Co-culture:

    • Plate macrophages in a multi-well plate and allow them to adhere.

    • Add C. albicans (engineered to express a fluorescent protein for visualization) to the macrophages at a specific multiplicity of infection.[1]

    • Treat the co-culture with either a vehicle control or a specified concentration of this compound (e.g., 5 µM).[1]

  • Microscopy and Analysis:

    • At various time points (e.g., 30 minutes, 2 hours, 14 hours), visualize the cells using fluorescence microscopy.[1]

    • Assess the phagocytosis of fungi by macrophages and the subsequent filamentation and escape of the fungi from the macrophages.[1]

    • Quantify the fungal growth in the presence of macrophages with and without this compound treatment.[1]

Clonogenic Survival Assay with Fluconazole

This assay evaluates the synergistic effect of this compound and fluconazole on fungal viability.[1]

  • Preparation of Fungal Culture:

    • Grow C. albicans to a specific cell density.

  • Treatment:

    • Incubate a defined number of fungal cells (e.g., 5x10^3) in a liquid medium containing one of the following:

      • Vehicle control

      • Fluconazole (e.g., 32 mg/L)

      • This compound (e.g., 10 µM)

      • A combination of fluconazole and this compound[1]

  • Plating and Incubation:

    • After specific incubation times (e.g., 24 and 48 hours), take aliquots from each treatment group, perform serial dilutions, and plate them on nutrient-rich agar plates (e.g., YPD).[1]

    • Incubate the plates until colonies are visible.

  • Analysis:

    • Count the number of colonies on each plate to determine the number of viable cells (colony-forming units).

    • Compare the survival rates between the different treatment groups to assess the fungistatic or fungicidal effects of the compounds alone and in combination.[1]

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the evaluation of this compound and the logical consequences of its mechanism of action.

cluster_Discovery Discovery & Optimization cluster_Characterization In Vitro Characterization cluster_Evaluation Functional Evaluation Screening Compound Screening (e.g., against Fluconazole-resistant strains) Hit_ID Hit Identification (Inz-1) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Optimization Lead Optimization (Improved Potency & Stability) SAR->Optimization Inz5_Select Selection of this compound Optimization->Inz5_Select MoA Mechanism of Action (Target ID: Cytochrome bc1) Inz5_Select->MoA Growth_Inhibition Growth Inhibition Assays Inz5_Select->Growth_Inhibition Enzyme_Assay Enzymatic Assays (IC50 Determination) MoA->Enzyme_Assay Selectivity_Assay Selectivity Assays (Fungal vs. Human Cells) MoA->Selectivity_Assay Stability_Assay Stability Assays (Plasma, Microsomes) MoA->Stability_Assay Combination_Studies Combination Studies (with Fluconazole) Growth_Inhibition->Combination_Studies Macrophage_Assay Macrophage Co-culture Assays Growth_Inhibition->Macrophage_Assay Resistance_Evo Resistance Evolution Studies Combination_Studies->Resistance_Evo

Caption: Experimental workflow for the discovery and evaluation of this compound.

Inz5 This compound Inhibits_ComplexIII Inhibits Mitochondrial Complex III Inz5->Inhibits_ComplexIII Blocks_Respiration Blocks Mitochondrial Respiration Inhibits_ComplexIII->Blocks_Respiration Reduces_ATP Reduces ATP Production from Respiration Blocks_Respiration->Reduces_ATP Synergy_Fluconazole Synergizes with Fluconazole Blocks_Respiration->Synergy_Fluconazole Restricts_Carbon_Source Restricts Carbon Source Utilization Reduces_ATP->Restricts_Carbon_Source Impairs_Virulence Impairs Fungal Virulence Restricts_Carbon_Source->Impairs_Virulence Trapped_in_Macrophage Fungi Trapped in Macrophages Impairs_Virulence->Trapped_in_Macrophage Prevents_Resistance Prevents Emergence of Fluconazole Resistance Synergy_Fluconazole->Prevents_Resistance Fungicidal_Effect Renders Fluconazole Fungicidal Synergy_Fluconazole->Fungicidal_Effect

Caption: Logical relationships of this compound's mechanism and its effects.

Conclusion and Future Directions

This compound has been established as a potent and selective tool compound for inhibiting fungal mitochondrial respiration.[1][5] Early research has demonstrated its ability to impair fungal growth, reduce virulence, and act synergistically with existing antifungal agents like fluconazole to prevent the emergence of resistance.[1][7] A significant challenge for its therapeutic development is its rapid metabolism by hepatic enzymes, which limits its systemic exposure in animal models.[1][6] Despite this, the study of this compound validates the fungal mitochondrial electron transport chain, specifically the cytochrome bc1 complex, as a high-value target for novel antifungal drug discovery.[1][8] Future research will likely focus on optimizing the metabolic stability of this compound derivatives to develop compounds suitable for in vivo efficacy studies and potential clinical development.

References

Methodological & Application

Application Notes & Protocols: Inz-5 in Combination Therapy with Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of antifungal resistance is a significant challenge in treating invasive fungal infections. Fluconazole, a widely used azole antifungal, is often limited by its fungistatic nature and the development of resistance in fungal pathogens like Candida albicans. Combination therapy presents a promising strategy to enhance efficacy and overcome resistance. This document details the application of Inz-5, a novel fungal-selective cytochrome bc1 inhibitor, in combination with fluconazole. This compound has been shown to act synergistically with fluconazole, converting its activity from fungistatic to fungicidal and preventing the emergence of fluconazole-resistant strains.[1]

Mechanism of Action: Fluconazole inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2][3] This disruption of ergosterol synthesis leads to the accumulation of toxic sterols, impairing membrane fluidity and ultimately inhibiting fungal growth.[2][3]

This compound is a potent and selective inhibitor of the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain of fungi.[1] By inhibiting cytochrome bc1, this compound disrupts mitochondrial respiration, a key process for ATP production, especially when fungal cells are utilizing non-fermentable carbon sources.[1] The combination of fluconazole-induced membrane stress and this compound-induced respiratory inhibition results in a potent fungicidal effect.[1]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity of this compound alone and in combination with fluconazole against Candida albicans.

Table 1: In Vitro Efficacy of this compound and Fluconazole Combination against C. albicans

Treatment Concentration Effect on C. albicans (Wild-Type SC5314) Reference
Fluconazole 64 mg/L Emergence of resistant colonies (~0.5% rate) [1]
This compound 10 µM Reduced colony size, no reduction in colony number [1]
This compound + Fluconazole 10 µM + 64 mg/L Complete abrogation of resistant colony emergence [1]
Fluconazole 32 mg/L Slowed growth, but did not decrease viability [1]
This compound 10 µM Partially slowed growth [1]

| this compound + Fluconazole | 10 µM + 32 mg/L | Reduced viable colonies by 97% |[1] |

Table 2: Stability and Activity of this compound

Parameter Result Notes Reference
Microsomal Stability 19.5% remaining after 15 minutes Requires further optimization to limit metabolism by hepatic CYP enzymes. [1]
Plasma Stability (Human Serum) Fully recovered after 3 hours Superior stability compared to its precursor, Inz-1. [1]

| C. albicans Cytochrome bc1 Inhibition | Complete inhibition | Achieved with this compound. |[1] |

Experimental Protocols

1. Protocol for In Vitro Synergy Testing: Agar Plate Assay

This protocol is designed to qualitatively assess the synergistic interaction between this compound and fluconazole by observing the inhibition of resistant colony formation.

Materials:

  • Candida albicans wild-type strain (e.g., SC5314)

  • Yeast extract-peptone-dextrose (YPD) agar plates

  • Fluconazole stock solution

  • This compound stock solution

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator at 37°C

Procedure:

  • Prepare Fungal Inoculum:

    • Culture C. albicans in liquid YPD medium overnight at 30°C with shaking.

    • Harvest cells by centrifugation, wash three times with sterile saline, and resuspend in saline.

    • Adjust the cell density to a final concentration of 2x10³ cells per plating volume.[1]

  • Prepare Treatment Plates:

    • Prepare YPD agar plates containing the following:

      • Control (no drug)

      • Fluconazole at 64 mg/L

      • This compound at 10 µM

      • Combination of Fluconazole (64 mg/L) and this compound (10 µM)

  • Plating and Incubation:

    • Plate 2x10³ C. albicans cells onto each prepared plate.[1]

    • Incubate the plates at 37°C for 4 days.[1]

  • Data Analysis:

    • Visually inspect and image the plates daily.

    • Compare the number and size of colonies on the combination plate to the single-agent and control plates. The absence of colonies on the combination plate indicates a strong synergistic and fungicidal effect that prevents the emergence of resistance.[1]

2. Protocol for In Vitro Fungicidal Activity: Time-Kill Assay

This protocol quantitatively determines if the combination of this compound and fluconazole is fungicidal.

Materials:

  • Candida albicans wild-type strain (e.g., SC5314)

  • Liquid YPD medium

  • Fluconazole stock solution

  • This compound stock solution

  • Sterile saline or PBS

  • YPD agar plates for colony counting

  • Shaking incubator at 37°C

Procedure:

  • Prepare Fungal Culture:

    • Grow an overnight culture of C. albicans in liquid YPD medium.

    • Dilute the culture to a starting density of 5x10³ cells/mL in fresh YPD medium.[1]

  • Set Up Treatment Conditions:

    • Prepare culture tubes or flasks with the following conditions:

      • Control (no drug)

      • Fluconazole at 32 mg/L

      • This compound at 10 µM

      • Combination of Fluconazole (32 mg/L) and this compound (10 µM)

  • Incubation and Sampling:

    • Incubate the cultures at 37°C with shaking.

    • At specified time points (e.g., 0, 24, and 48 hours), collect aliquots from each culture.[1]

  • Determine Viable Cell Counts:

    • Prepare serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto YPD agar plates.

    • Incubate the plates at 30°C for 24-48 hours until colonies are visible.

    • Count the number of colony-forming units (CFUs) on each plate and calculate the CFU/mL for each culture condition and time point.

  • Data Analysis:

    • Plot the CFU/mL over time for each condition. A significant reduction (e.g., ≥97%) in CFU/mL in the combination treatment compared to the initial inoculum indicates fungicidal activity.[1]

Visualizations

Caption: Synergistic mechanism of Fluconazole and this compound.

G cluster_treatments Treatment Groups (Liquid Culture) cluster_sampling Sampling and Plating start Start: Prepare C. albicans Inoculum (5x10³ cells/mL) control No Drug Control start->control fluc Fluconazole (32 mg/L) start->fluc inz5 This compound (10 µM) start->inz5 combo Fluconazole + this compound start->combo incubate Incubate at 37°C with shaking t0 Time 0h: Plate serial dilutions on YPD Agar incubate->t0 Sample at T0 t24 Time 24h: Plate serial dilutions on YPD Agar incubate->t24 Sample at T24 t48 Time 48h: Plate serial dilutions on YPD Agar incubate->t48 Sample at T48 count Incubate Plates & Count CFUs t0->count t24->count t48->count analyze Analyze Data: Plot CFU/mL vs. Time count->analyze end End: Determine Fungicidal Activity analyze->end

Caption: Experimental workflow for the Time-Kill Assay.

References

Application Notes and Protocols: Measuring the Impact of Inz-5 on Candida Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of antifungal drug development, targeting fungal-specific metabolic pathways that are essential under host-relevant conditions presents a promising strategy. Inz-5, an indazole derivative, has been identified as a potent and selective inhibitor of the fungal cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][2] This complex is crucial for ATP production through oxidative phosphorylation, a metabolic process vital for Candida albicans survival and virulence, particularly when fermentable carbon sources are scarce, as is common within a host environment.[1]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to quantitatively and qualitatively assess the impact of this compound on Candida proliferation. The described methods range from basic growth inhibition assays to more complex co-culture models that mimic host-pathogen interactions.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data regarding the efficacy of this compound against Candida albicans.

ParameterValueConditionsReference
IC5024 ± 3 nMUQH2:cyt. c oxidoreductase assay with purified CIII2[2]
Growth InhibitionModerate to strongMedia with non-fermentable carbon sources (e.g., galactose, fetal bovine serum)[1]
Growth InhibitionVery littleMedia with high glucose (fermentative metabolism)[1]
Synergistic EffectRenders fluconazole fungicidalCombination of 10 µM this compound and 32 mg/L fluconazole reduced viable colonies by 97%[1]
Resistance EmergencePreventsPlating on media with 64 mg/L fluconazole and 10 µM this compound[1]

Table 1: In Vitro Efficacy of this compound against Candida albicans

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that inhibits the visible growth of Candida albicans.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a suspension of C. albicans from an overnight culture on Sabouraud Dextrose Agar (SDA) in sterile saline. Adjust the suspension to a cell density of 1 x 10^6 to 5 x 10^6 CFU/mL.

  • Dilute the fungal suspension in RPMI-1640 medium to a final concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

  • Prepare serial dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentrations should typically range from 0.01 µM to 20 µM. Include a drug-free control well.

  • Add 100 µL of the diluted fungal suspension to each well containing 100 µL of the serially diluted this compound.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control. Alternatively, read the optical density at 600 nm (OD600) using a microplate reader.

Colony Forming Unit (CFU) Viability Assay

This assay quantifies the fungicidal or fungistatic effect of this compound by measuring the number of viable cells over time.

Materials:

  • Candida albicans strain

  • Yeast extract-peptone-dextrose (YPD) broth

  • This compound

  • Fluconazole (for synergistic studies)

  • Sterile saline or PBS

  • YPD agar plates

Procedure:

  • Grow a culture of C. albicans to the mid-logarithmic phase in YPD broth.

  • Inoculate fresh YPD broth with the C. albicans culture to a starting density of approximately 5 x 10^3 CFU/mL.

  • Add this compound to the desired final concentration (e.g., 10 µM). For synergy experiments, also add fluconazole (e.g., 32 mg/L). Include a no-drug control.

  • Incubate the cultures at 37°C with shaking.

  • At various time points (e.g., 0, 24, and 48 hours), collect aliquots from each culture.

  • Prepare serial dilutions of the aliquots in sterile saline.

  • Plate 100 µL of appropriate dilutions onto YPD agar plates.

  • Incubate the plates at 30°C for 24-48 hours until colonies are visible.

  • Count the number of colonies on each plate and calculate the CFU/mL for each time point and condition. A significant reduction in CFU/mL over time compared to the initial inoculum indicates a fungicidal effect.[1]

Macrophage Co-culture Assay

This protocol assesses the effect of this compound on the ability of Candida albicans to survive and proliferate in the presence of immune cells.

Materials:

  • Candida albicans strain (wild-type or fluorescently labeled)

  • Mouse bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line

  • DMEM medium supplemented with 10% fetal bovine serum (FBS)

  • This compound

  • Microscopy imaging system

Procedure:

  • Seed macrophages in a suitable culture plate (e.g., 24-well plate with coverslips) and allow them to adhere overnight.

  • Grow a culture of C. albicans and wash the cells with sterile PBS.

  • Opsonize the C. albicans cells with serum if necessary for your experimental setup.

  • Add the C. albicans to the macrophage monolayer at a specific multiplicity of infection (MOI), for example, 1:1.

  • Add this compound to the co-culture medium at the desired concentration (e.g., 5 µM). Include a no-drug control.

  • Incubate the co-culture for a defined period (e.g., 2 to 14 hours).[1]

  • At different time points, wash the wells to remove non-phagocytosed fungi.

  • Lyse the macrophages with a suitable lysis buffer to release intracellular fungi.

  • Determine the viability of the recovered fungi by plating serial dilutions on YPD agar and counting CFUs.

  • Alternatively, if using fluorescently labeled C. albicans, visualize the co-culture using fluorescence microscopy to observe fungal growth, filamentation, and escape from macrophages.[1] In the presence of this compound, C. albicans is expected to show curtailed growth and remain trapped within the phagosome.[1]

Visualizations: Signaling Pathways and Experimental Workflows

Inz5_Mechanism_of_Action Mechanism of Action of this compound in Candida albicans cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I Ubiquinone Ubiquinone (Coenzyme Q) ComplexI->Ubiquinone ComplexII Complex II ComplexII->Ubiquinone ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII CytochromeC Cytochrome c ComplexIII->CytochromeC ATP_Production ATP Production ComplexIV Complex IV CytochromeC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP_Synthase->ATP_Production Inz5 This compound Inz5->Inhibition Candida_Proliferation Candida Proliferation (especially on non-fermentable carbon sources)

Caption: Mechanism of this compound targeting Complex III in the electron transport chain.

CFU_Viability_Assay_Workflow CFU Viability Assay Workflow Start Start: C. albicans mid-log culture Inoculate Inoculate fresh YPD broth (5x10^3 CFU/mL) Start->Inoculate Add_Compounds Add Compounds: 1. No drug control 2. This compound (e.g., 10 µM) 3. This compound + Fluconazole Inoculate->Add_Compounds Incubate Incubate at 37°C with shaking Add_Compounds->Incubate Time_Points Collect aliquots at 0, 24, 48 hours Incubate->Time_Points Serial_Dilute Perform serial dilutions in sterile saline Time_Points->Serial_Dilute Plate Plate on YPD agar Serial_Dilute->Plate Incubate_Plates Incubate plates at 30°C for 24-48 hours Plate->Incubate_Plates Count_Colonies Count colonies and calculate CFU/mL Incubate_Plates->Count_Colonies End End: Determine fungistatic/ fungicidal effect Count_Colonies->End

Caption: Workflow for the Colony Forming Unit (CFU) viability assay.

Macrophage_Co_culture_Workflow Macrophage Co-culture Assay Workflow cluster_analysis Analysis cluster_cfu CFU Analysis cluster_microscopy Microscopy Analysis Start Start: Seed macrophages in plate Add_Candida Add C. albicans (specific MOI) Start->Add_Candida Add_Inz5 Add this compound (e.g., 5 µM) and no-drug control Add_Candida->Add_Inz5 Incubate Co-incubate for defined time (2-14h) Add_Inz5->Incubate Analysis_Choice Choose Analysis Method Incubate->Analysis_Choice Lyse_Macrophages Lyse macrophages Analysis_Choice->Lyse_Macrophages Quantitative Fix_and_Stain Fix and stain cells (if not fluorescent) Analysis_Choice->Fix_and_Stain Qualitative Plate_Lysate Plate lysate on YPD agar Lyse_Macrophages->Plate_Lysate Count_CFU Count CFU to determine fungal survival Plate_Lysate->Count_CFU End End: Evaluate this compound effect on C. albicans virulence Count_CFU->End Visualize Visualize using microscopy Fix_and_Stain->Visualize Assess_Morphology Assess fungal morphology, filamentation, and location Visualize->Assess_Morphology Assess_Morphology->End

Caption: Workflow for the macrophage co-culture assay.

References

Application Notes and Protocols for Studying Fungal Mitochondrial Function with Inz-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inz-5 is a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III) of the electron transport chain.[1] By targeting cytochrome B, a key component of this complex, this compound disrupts mitochondrial respiration, leading to a decrease in ATP production and inhibition of fungal growth.[2] These characteristics make this compound a valuable tool for investigating the role of mitochondrial function in fungal physiology, pathogenesis, and drug resistance.

These application notes provide detailed protocols for utilizing this compound to study various aspects of mitochondrial function in fungi, including growth inhibition under different metabolic conditions, measurement of mitochondrial membrane potential, oxygen consumption, and ATP synthesis.

Data Presentation

Table 1: this compound Potency and Recommended Concentration Ranges for in vitro Fungal Studies

ParameterFungus ExampleValue/RangeReference
IC50 (Growth Inhibition) Candida albicans0.381 µM[1]
Growth Inhibition Assays Candida albicans5 - 10 µM[3]
Synergy Studies (with Fluconazole) Candida albicans10 µM[3]
Mitochondrial Respiration Inhibition Fungal Cells1 - 20 µM (Titration Recommended)Inferred from potency

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in studying fungal mitochondrial function.

Inz5_Mechanism cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Complex_II Complex II Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Proton_Gradient Proton Gradient (ΔΨm) Complex_III->Proton_Gradient Contributes to ROS Reactive Oxygen Species (ROS) Complex_III->ROS Increased production upon inhibition Complex_IV Complex IV Cytochrome_c->Complex_IV Complex_IV->Proton_Gradient Contributes to ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Produces Inz5 This compound Inz5->Complex_III Inhibits Proton_Gradient->ATP_Synthase

Caption: Mechanism of action of this compound on the fungal mitochondrial electron transport chain.

Experimental_Workflow cluster_assays Mitochondrial Function Assays Start Start: Fungal Culture Preparation Inz5_Treatment This compound Treatment (Varying concentrations and times) Start->Inz5_Treatment Mitochondrial_Assays Assessment of Mitochondrial Function Inz5_Treatment->Mitochondrial_Assays Membrane_Potential Mitochondrial Membrane Potential Assay Oxygen_Consumption Oxygen Consumption Rate (OCR) Assay ATP_Levels Cellular ATP Level Assay Data_Analysis Data Analysis and Interpretation Membrane_Potential->Data_Analysis Oxygen_Consumption->Data_Analysis ATP_Levels->Data_Analysis

Caption: General experimental workflow for studying the effects of this compound on fungal mitochondria.

Experimental Protocols

Fungal Growth Inhibition Assay

This protocol determines the effect of this compound on fungal growth, particularly comparing growth in the presence of fermentable (glucose) versus non-fermentable (glycerol) carbon sources to highlight dependence on mitochondrial respiration.

Materials:

  • Fungal strain of interest (e.g., Candida albicans)

  • YPD medium (1% yeast extract, 2% peptone, 2% glucose)

  • YPG medium (1% yeast extract, 2% peptone, 3% glycerol)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Prepare a fungal cell suspension in sterile water or PBS and adjust the cell density to 1 x 10^6 cells/mL.

  • In a 96-well plate, add 100 µL of YPD or YPG medium to each well.

  • Add this compound to the wells to achieve a range of final concentrations (e.g., 0.1 µM to 20 µM). Include a DMSO-only control.

  • Inoculate each well with 1 µL of the fungal cell suspension.

  • Incubate the plate at the optimal growth temperature for the fungus (e.g., 30°C or 37°C) for 24-48 hours.

  • Measure the optical density at 600 nm (OD600) using a microplate reader to determine fungal growth.

  • Calculate the percentage of growth inhibition relative to the DMSO control and determine the IC50 value.

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol utilizes the fluorescent dye Rhodamine 123 to assess changes in mitochondrial membrane potential following this compound treatment. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Materials:

  • Fungal cells

  • Growth medium

  • This compound stock solution

  • Rhodamine 123 stock solution (e.g., 5 mg/mL in ethanol)

  • Phosphate-buffered saline (PBS)

  • FCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization.

  • Fluorometer or fluorescence microscope

Protocol:

  • Grow fungal cells to the mid-logarithmic phase in their appropriate growth medium.

  • Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for a predetermined time (e.g., 1-4 hours). Include a DMSO control and a positive control treated with FCCP (e.g., 10 µM).

  • Harvest the cells by centrifugation and wash them twice with PBS.

  • Resuspend the cells in PBS containing 5 µM Rhodamine 123.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Wash the cells twice with PBS to remove excess dye.

  • Resuspend the cells in PBS and measure the fluorescence intensity using a fluorometer (excitation ~507 nm, emission ~529 nm) or visualize them under a fluorescence microscope.

Oxygen Consumption Rate (OCR) Assay

This protocol measures the rate of oxygen consumption in fungal cells to directly assess the impact of this compound on mitochondrial respiration. A Clark-type oxygen electrode or a high-resolution respirometer can be used.

Materials:

  • Fungal cells

  • Respiration buffer (e.g., PBS supplemented with glucose)

  • This compound stock solution

  • Clark-type oxygen electrode or high-resolution respirometer (e.g., Oroboros Oxygraph)

Protocol:

  • Grow fungal cells to the mid-logarithmic phase and harvest them by centrifugation.

  • Wash the cells with respiration buffer and resuspend them to a known cell density (e.g., 1 x 10^7 to 1 x 10^8 cells/mL).

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add a known volume of the cell suspension to the respiration chamber and allow the basal oxygen consumption rate to stabilize.

  • Inject this compound into the chamber to achieve the desired final concentration and continuously record the oxygen concentration over time.

  • The slope of the line (oxygen concentration vs. time) represents the oxygen consumption rate. Compare the rate before and after the addition of this compound.

Cellular ATP Level Assay

This protocol quantifies the total cellular ATP content, which is expected to decrease upon inhibition of mitochondrial respiration by this compound. A luciferase-based ATP assay kit is recommended for its sensitivity.

Materials:

  • Fungal cells

  • Growth medium

  • This compound stock solution

  • Luciferase-based ATP assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Protocol:

  • Grow fungal cells in a 96-well plate as described in the growth inhibition assay.

  • Treat the cells with different concentrations of this compound for the desired duration.

  • Equilibrate the plate to room temperature.

  • Add the ATP assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase reaction.

  • Mix the contents by shaking the plate for 2 minutes.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer. A decrease in luminescence corresponds to a lower cellular ATP concentration.

References

Application Notes and Protocols for Inz-5 Antifungal Synergy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the face of rising antifungal resistance, the exploration of synergistic drug combinations presents a promising strategy to enhance therapeutic efficacy and combat resilient fungal pathogens. Inz-5, a novel investigational agent, has demonstrated significant potential in potentiating the activity of established antifungal drugs, particularly azoles like fluconazole. This document provides detailed application notes and experimental protocols for studying the antifungal synergy of this compound, aimed at guiding researchers in the effective design and execution of these critical studies.

This compound is a fungal-selective inhibitor of the mitochondrial cytochrome bc1 complex (Complex III) of the electron transport chain. By disrupting mitochondrial respiration, this compound compromises cellular energy production and essential metabolic pathways in fungi. This mechanism of action is distinct from that of many current antifungals, making it an attractive candidate for combination therapy. When used in conjunction with agents like fluconazole, which inhibits ergosterol biosynthesis, this compound can lead to a potent synergistic effect, rendering fungal pathogens more susceptible to treatment.

These application notes will detail the experimental design, methodologies, and data interpretation for evaluating the synergistic interactions of this compound with other antifungal agents. The provided protocols for checkerboard and time-kill assays are foundational for in vitro synergy testing. Furthermore, visual representations of the underlying signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific principles and practical execution of these studies.

Data Presentation

Quantitative data from synergy studies should be meticulously organized to allow for clear interpretation and comparison. The following tables provide templates for summarizing results from checkerboard and time-kill assays.

Table 1: Checkerboard Assay Data Summary

Fungal StrainAntifungal AgentThis compound MIC (µg/mL)Agent MIC (µg/mL)This compound MIC in Combination (µg/mL)Agent MIC in Combination (µg/mL)FIC Index (FICI)Interpretation
Candida albicans SC5314Fluconazole
Candida auris B11220Fluconazole
Cryptococcus neoformans H99Fluconazole
Aspergillus fumigatus Af293Voriconazole

Note: The Fractional Inhibitory Concentration (FIC) Index is calculated as follows: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Agent in combination / MIC of Agent alone). Synergy is typically defined as an FICI ≤ 0.5, additivity/indifference as 0.5 < FICI ≤ 4.0, and antagonism as an FICI > 4.0.

Table 2: Time-Kill Assay Data Summary (Logarithmic Reduction in CFU/mL)

Fungal StrainTreatment (Concentration)0h2h4h8h12h24h
C. albicans SC5314Control
This compound (1x MIC)
Fluconazole (1x MIC)
This compound + Fluconazole

Note: Synergy in a time-kill assay is generally defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

Experimental Protocols

Protocol 1: Checkerboard Broth Microdilution Assay for Antifungal Synergy

This protocol details the checkerboard method to determine the in vitro synergistic activity of this compound in combination with another antifungal agent.

Materials:

  • 96-well microtiter plates

  • Fungal isolate

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound stock solution

  • Second antifungal agent stock solution

  • Spectrophotometer or plate reader (optional, for turbidimetric reading)

  • Sterile pipette tips and reservoirs

Procedure:

  • Prepare Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and duration.

    • Harvest the fungal cells/spores and suspend them in sterile saline.

    • Adjust the inoculum concentration to 0.5-2.5 x 10^3 CFU/mL in RPMI-1640 medium.

  • Prepare Drug Dilutions:

    • In a 96-well plate, create a two-dimensional serial dilution of this compound and the second antifungal agent.

    • Typically, this compound is serially diluted along the y-axis (rows), and the other agent is diluted along the x-axis (columns).

    • The final concentrations should span a range above and below the known or expected Minimum Inhibitory Concentrations (MICs) of each drug alone.

  • Inoculate the Plate:

    • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include control wells:

      • Growth control (inoculum only)

      • Sterility control (medium only)

      • This compound alone (serial dilutions)

      • Second agent alone (serial dilutions)

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours, or until sufficient growth is observed in the growth control wells.

  • Determine MICs and FICI:

    • Visually or spectrophotometrically determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.

    • Calculate the FICI: FICI = FIC of this compound + FIC of the second agent.

    • Interpret the results based on the FICI value as described in the note for Table 1.

Protocol 2: Time-Kill Assay for Antifungal Synergy

This protocol evaluates the rate and extent of fungal killing over time when exposed to this compound alone and in combination with another antifungal agent.

Materials:

  • Fungal isolate

  • Appropriate broth medium (e.g., RPMI-1640 or Sabouraud Dextrose Broth)

  • This compound stock solution

  • Second antifungal agent stock solution

  • Sterile culture tubes or flasks

  • Incubator shaker

  • Sterile saline or PBS for dilutions

  • Appropriate agar plates for colony counting

  • Colony counter

Procedure:

  • Prepare Fungal Inoculum:

    • Prepare a starting inoculum of approximately 5 x 10^5 CFU/mL in the appropriate broth medium.

  • Set up Test Conditions:

    • Prepare culture tubes or flasks for each condition:

      • Growth control (no drug)

      • This compound alone (e.g., at 1x MIC)

      • Second antifungal agent alone (e.g., at 1x MIC)

      • This compound + second agent (at their respective MICs in combination)

    • The total volume in each tube/flask should be sufficient for sampling at multiple time points (e.g., 10-20 mL).

  • Incubation and Sampling:

    • Incubate all tubes/flasks at 35°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each culture.

  • Determine Viable Cell Counts:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of each dilution onto appropriate agar plates.

    • Incubate the plates until colonies are visible and countable.

    • Count the number of colonies (CFU) on each plate and calculate the CFU/mL for each time point and condition.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Analyze the killing kinetics and compare the combination treatment to the single-agent and growth controls.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent. Antagonism is indicated by a ≥ 2-log10 increase in CFU/mL with the combination compared to the least active single agent. Additivity or indifference is a < 2-log10 change in CFU/mL.

Mandatory Visualizations

Signaling Pathway of this compound and Fluconazole Synergy

The synergistic interaction between this compound and fluconazole stems from their distinct but complementary mechanisms of action, which collectively cripple the fungal cell. Fluconazole, an azole antifungal, inhibits the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene), a critical step in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, responsible for maintaining its integrity and fluidity. Inhibition of its synthesis leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane function.

Concurrently, this compound targets the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain. This inhibition disrupts the production of ATP, the primary cellular energy currency, and leads to the generation of reactive oxygen species (ROS). The resulting energy depletion and oxidative stress further weaken the fungal cell.

The synergy arises from this dual assault. The fluconazole-induced membrane stress makes the fungal cell more vulnerable to the energy crisis and oxidative damage caused by this compound. Conversely, the this compound-mediated inhibition of mitochondrial function may impair the cell's ability to mount an effective stress response against the membrane damage caused by fluconazole. This multi-pronged attack overwhelms the fungal cell's defense mechanisms, leading to enhanced fungicidal activity.

Synergy_Pathway cluster_fluconazole Fluconazole Action cluster_inz5 This compound Action cluster_cell Fungal Cell Consequences Fluconazole Fluconazole Erg11 Lanosterol 14-α-demethylase (Erg11) Fluconazole->Erg11 Inhibits Ergosterol_Pathway Ergosterol Biosynthesis Erg11->Ergosterol_Pathway Catalyzes Toxic_Sterols Toxic Sterol Intermediates Erg11->Toxic_Sterols Accumulation of Precursors Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Membrane_Integrity Decreased Membrane Integrity & Fluidity Ergosterol->Membrane_Integrity Toxic_Sterols->Membrane_Integrity Inz5 This compound Complex_III Cytochrome bc1 Complex (Complex III) Inz5->Complex_III Inhibits ETC Mitochondrial Electron Transport Chain Complex_III->ETC ATP ATP Production ETC->ATP Drives ROS Reactive Oxygen Species (ROS) ETC->ROS Generates Energy_Depletion Cellular Energy Depletion ATP->Energy_Depletion Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Synergistic_Cell_Death Synergistic Fungal Cell Death Membrane_Integrity->Synergistic_Cell_Death Energy_Depletion->Synergistic_Cell_Death Oxidative_Stress->Synergistic_Cell_Death

Caption: Synergistic mechanism of this compound and fluconazole.

Experimental Workflow for Antifungal Synergy Testing

The workflow for assessing the synergistic potential of this compound involves a series of well-defined steps, from initial screening to in-depth characterization of the interaction. The process begins with determining the individual potencies of the compounds, followed by a checkerboard assay to identify synergistic combinations. Promising combinations are then further investigated using a time-kill assay to understand the dynamics of the fungicidal or fungistatic effects.

Experimental_Workflow Start Start: Select Fungal Strain and Antifungal Agents MIC_Determination Determine MIC of this compound and Partner Drug Individually Start->MIC_Determination Checkerboard_Assay Perform Checkerboard Assay MIC_Determination->Checkerboard_Assay Calculate_FICI Calculate FIC Index (FICI) Checkerboard_Assay->Calculate_FICI Interpret_Interaction Interpret Interaction (Synergy, Additivity, Antagonism) Calculate_FICI->Interpret_Interaction Time_Kill_Assay Perform Time-Kill Assay for Synergistic Combinations Interpret_Interaction->Time_Kill_Assay Synergy (FICI ≤ 0.5) Report_Results Report Synergy Profile Interpret_Interaction->Report_Results Additivity/Antagonism Analyze_Kinetics Analyze Killing Kinetics Time_Kill_Assay->Analyze_Kinetics Analyze_Kinetics->Report_Results Stop End Report_Results->Stop

Caption: Workflow for in vitro antifungal synergy testing.

Logical Relationship of Synergy Interpretation

The interpretation of antifungal synergy is based on the calculated Fractional Inhibitory Concentration Index (FICI) from the checkerboard assay. This index provides a quantitative measure of the interaction between two antimicrobial agents. The logical framework for interpreting the FICI values is crucial for categorizing the observed drug interaction accurately.

FICI_Interpretation FICI_Value Calculated FICI Value Synergy Synergy FICI_Value->Synergy ≤ 0.5 Additive_Indifference Additivity / Indifference FICI_Value->Additive_Indifference > 0.5 and ≤ 4.0 Antagonism Antagonism FICI_Value->Antagonism > 4.0

Caption: Interpretation of FICI values in synergy testing.

Best practices for dissolving and storing Inz-5 for research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Inz-5 is a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 (Complex III)[1][2][3][4]. By targeting this essential component of the electron transport chain, this compound disrupts mitochondrial ATP production, leading to potent antifungal activity[1]. Research has shown that this compound can render the common antifungal agent fluconazole fungicidal and reduce the emergence of resistance[5]. These application notes provide best practices for the dissolution and storage of this compound to ensure its stability and efficacy in research settings.

Chemical Properties

PropertyValue
Molecular Formula C₁₈H₁₄F₄N₆[2]
Molecular Weight 390.34 g/mol [2][3]
Appearance Yellow to brown solid[2]
CAS Number 1585214-21-6[2]

Data Presentation: Solubility and Stability

Table 1: Solubility of this compound
SolventConcentrationObservations
DMSO 100 mg/mL (256.19 mM)[2][3]Requires sonication to fully dissolve. Use freshly opened, hygroscopic DMSO for best results.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline 2.5 mg/mL (6.40 mM)[2]Forms a suspended solution; sonication is needed.[2] Suitable for oral and intraperitoneal injections.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline) 2.5 mg/mL (6.40 mM)[2]Forms a suspended solution; sonication is needed.[2] Suitable for oral and intraperitoneal injections.[2]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (6.40 mM)[2]Forms a clear solution.[2]
Table 2: Storage and Stability of this compound
ConditionFormDurationNotes
-20°C Solid Powder2 years[6]Store in a dry, dark environment.[4]
4°C Solid Powder2 years[6]Short-term storage (days to weeks).[4] Store under nitrogen.[2][3]
-80°C In Solvent6 months[2][3][6]Aliquot to avoid repeated freeze-thaw cycles.[3]
-20°C In Solvent1 month[2][3][6]Aliquot to avoid repeated freeze-thaw cycles.[3]
Room Temperature Solid PowderWeeks[4]Suitable for short-term shipping.[4]

Experimental Protocols

Protocol 1: Preparation of a 100 mM DMSO Stock Solution

Materials:

  • This compound solid powder

  • Anhydrous, research-grade DMSO

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a 100 mg/mL concentration (e.g., for 10 mg of this compound, add 100 µL of DMSO).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear. Gentle heating to 37°C can also aid dissolution.[3]

  • Once dissolved, aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3][6]

Protocol 2: Preparation of In Vivo Formulation (Suspended Solution)

Materials:

  • 100 mg/mL this compound DMSO stock solution

  • PEG300

  • Tween-80

  • Sterile Saline

  • Sterile tubes

  • Vortex mixer

Procedure (for 1 mL of 2.5 mg/mL this compound solution):

  • In a sterile tube, add 400 µL of PEG300.

  • Add 25 µL of the 100 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 and vortex until the solution is homogeneous.

  • Add 525 µL of sterile saline to bring the final volume to 1 mL.

  • Vortex the final suspension thoroughly before each use. This formulation is suitable for oral and intraperitoneal injections.[2]

Mandatory Visualizations

Inz5_Workflow cluster_prep Preparation cluster_storage Storage cluster_application Application A Weigh this compound Powder B Dissolve in appropriate solvent (e.g., DMSO) A->B C Sonicate/Heat if necessary B->C D Create Aliquots C->D E Store at -20°C or -80°C D->E F Thaw aliquot on ice E->F Use one aliquot per experiment G Prepare working solution (dilute in media or vehicle) F->G H Treat cells/animals G->H I Assay for desired effect H->I

References

Inz-5: Application Notes and Protocols for Laboratory Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inz-5 is a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 (Complex III)[1]. This complex plays a crucial role in the electron transport chain, which is essential for cellular respiration and ATP production. By targeting this vital enzyme, this compound disrupts fungal metabolism, leading to growth inhibition and, in combination with other agents, fungicidal activity. These application notes provide detailed protocols for utilizing this compound in various laboratory experiments to explore its antifungal properties and mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published laboratory experiments.

Table 1: In Vitro Activity of this compound against Candida albicans

ParameterValueCell/SystemReference
IC50 (Cytochrome bc1 Activity)0.381 µMC. albicans[1]
IC50 (UQH2:cyt. c oxidoreductase assay)24 ± 3 nMPurified C. albicans CIII₂

Table 2: Experimental Concentrations of this compound

ApplicationConcentrationOrganism/Cell LineNotesReference
Synergy with Fluconazole10 µMC. albicansUsed in combination with 32 or 64 mg/L fluconazole.
Macrophage Co-culture5 µMC. albicans and mouse bone marrow-derived macrophagesInvestigated the effect on fungal escape from macrophages.
Growth Inhibition on Agar10 µg (on disk)C. albicansAssessed growth inhibition on various carbon sources.

Signaling Pathway

This compound targets the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain. This inhibition disrupts the Q-cycle, blocking the transfer of electrons from ubiquinol to cytochrome c. This ultimately leads to a decrease in the proton motive force across the inner mitochondrial membrane, impairing ATP synthesis and causing cellular stress.

Inz5_Signaling_Pathway Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Complex_II Complex II Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Proton_Gradient Proton Motive Force Complex_III->Proton_Gradient H+ pumping Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Inz5 This compound Inz5->Complex_III Inhibition Proton_Gradient->ATP_Synthase

Figure 1: Mechanism of action of this compound on the mitochondrial electron transport chain.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution assays.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Candida albicans strain (e.g., SC5314)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (530 nm)

  • Sterile saline (0.85%)

  • Sterile, flat-bottom 96-well plates

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound in RPMI-1640 in a 96-well plate. The final concentration range should typically span from 0.015 to 8 µg/mL.

    • Add 100 µL of each this compound dilution to the corresponding wells.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control (blank).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control.

    • Growth can be assessed visually or by measuring the optical density at 530 nm.

Protocol 2: In Vitro Cytochrome bc1 Enzymatic Assay

This protocol is based on the established method for measuring the UQH₂:cytochrome c oxidoreductase activity of the cytochrome bc1 complex.

Materials:

  • Isolated mitochondria from C. albicans

  • Assay Buffer: 50 mM potassium phosphate (pH 7.4), 1 mM EDTA, 1 mM KCN

  • Cytochrome c (from horse heart)

  • Ubiquinol-2 (UQH₂-2)

  • This compound stock solution

  • Dual-wavelength spectrophotometer

Procedure:

  • Mitochondria Preparation:

    • Isolate mitochondria from C. albicans spheroplasts using standard differential centrifugation methods.

    • Determine the protein concentration of the mitochondrial preparation (e.g., using a Bradford assay).

  • Assay Mixture Preparation:

    • In a cuvette, prepare the reaction mixture containing Assay Buffer, cytochrome c (final concentration ~15 µM), and the desired concentration of this compound (or DMSO for control).

    • Add isolated mitochondria to the cuvette (final concentration ~5-10 µg/mL protein).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding UQH₂-2 (final concentration ~30 µM).

    • Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm with a reference wavelength of 540 nm.

    • Record the initial rate of the reaction.

  • Data Analysis:

    • Calculate the specific activity of the cytochrome bc1 complex.

    • To determine the IC50 of this compound, perform the assay with a range of this compound concentrations and plot the percentage of inhibition against the log of the inhibitor concentration.

Protocol 3: Checkerboard Synergy Assay with Fluconazole

This protocol determines the synergistic interaction between this compound and fluconazole against C. albicans.

Materials:

  • This compound and Fluconazole stock solutions

  • Candida albicans strain

  • RPMI-1640 medium

  • Sterile 96-well microtiter plates

Procedure:

  • Plate Setup:

    • Prepare a 96-well plate with serial dilutions of this compound along the y-axis and fluconazole along the x-axis.

    • This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculation:

    • Prepare the C. albicans inoculum as described in Protocol 1.

    • Inoculate each well with the fungal suspension.

  • Incubation:

    • Incubate the plate at 35°C for 48 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Fluconazole in combination / MIC of Fluconazole alone)

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Indifference

      • FICI > 4: Antagonism

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Inoculum Prepare C. albicans Inoculum Inoculate_Plate Inoculate Plate with Fungal Suspension Inoculum->Inoculate_Plate Inz5_Dilutions Prepare this compound Serial Dilutions Plate_Setup Dispense Drug Dilutions into 96-well Plate (Checkerboard) Inz5_Dilutions->Plate_Setup Fluconazole_Dilutions Prepare Fluconazole Serial Dilutions Fluconazole_Dilutions->Plate_Setup Plate_Setup->Inoculate_Plate Incubate Incubate at 35°C for 48h Inoculate_Plate->Incubate Read_MIC Determine MICs of Drugs Alone and in Combination Incubate->Read_MIC Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_MIC->Calculate_FICI Interpret Interpret Synergy, Indifference, or Antagonism Calculate_FICI->Interpret

Figure 2: Workflow for the checkerboard synergy assay.
Protocol 4: Macrophage Co-culture Assay

This protocol assesses the effect of this compound on the ability of C. albicans to escape from macrophages.

Materials:

  • Mouse bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774)

  • C. albicans strain (labeled with a fluorescent protein like GFP or BFP for visualization)

  • DMEM medium supplemented with 10% FBS

  • This compound stock solution

  • Fluorescence microscope

Procedure:

  • Macrophage Seeding:

    • Seed macrophages in a suitable culture vessel (e.g., 24-well plate with coverslips) and allow them to adhere overnight.

  • Fungal Infection:

    • Opsonize the fluorescently labeled C. albicans with serum.

    • Add the opsonized fungi to the macrophage culture at a multiplicity of infection (MOI) of 1-5.

    • Allow phagocytosis to occur for 30-60 minutes.

  • Treatment:

    • Wash the cells to remove non-phagocytosed fungi.

    • Add fresh medium containing either this compound (e.g., 5 µM) or a vehicle control (DMSO).

  • Incubation and Imaging:

    • Incubate the co-culture for various time points (e.g., 2, 4, 6, and 14 hours).

    • At each time point, fix the cells and visualize them using fluorescence microscopy.

  • Analysis:

    • Quantify the percentage of macrophages with escaped (filamentous) fungi in the this compound treated group versus the control group. A significant reduction in fungal escape in the presence of this compound indicates that it impairs this virulence trait.

References

Application Notes and Protocols for Inz-5 in Overcoming Fluconazole Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluconazole, a widely used azole antifungal, is often rendered ineffective by the development of resistance in fungal pathogens such as Candida albicans. A primary mechanism of this resistance involves the overexpression of efflux pumps, which actively remove fluconazole from the fungal cell, preventing it from reaching its target, lanosterol 14-alpha demethylase (Erg11p). Inz-5 is a fungal-selective inhibitor of the mitochondrial cytochrome bc1 complex (Complex III), a key component of the electron transport chain. By disrupting mitochondrial respiration, this compound not only exhibits direct antifungal properties but also acts as a potent chemosensitizer, restoring the efficacy of fluconazole against resistant fungal strains. This application note provides detailed protocols for utilizing this compound to study and overcome fluconazole resistance.

Mechanism of Action

This compound targets the cytochrome bc1 complex in the fungal mitochondrial inner membrane. Inhibition of this complex disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). This mitochondrial dysfunction has a dual effect on fluconazole resistance. Firstly, it can render fluconazole, a typically fungistatic agent, into a fungicidal one. Secondly, the disruption of mitochondrial function has been shown to prevent the emergence of fluconazole-resistant colonies. The signaling cascade initiated by mitochondrial dysfunction can interfere with the cellular processes that lead to the upregulation of efflux pumps like Cdr1p and Cdr2p, which are major contributors to fluconazole resistance.

cluster_0 Fungal Cell cluster_1 Mitochondrion cluster_2 Cellular Response to Fluconazole Inz5 This compound CytBC1 Cytochrome bc1 (Complex III) Inz5->CytBC1 Inhibits ETC Electron Transport Chain ATP ATP Production ETC->ATP Leads to decreased ROS ROS Production ETC->ROS Leads to increased Mito_dysfunction Mitochondrial Dysfunction EffluxPumps Efflux Pumps (Cdr1p, Cdr2p) ATP->EffluxPumps Powers Fluconazole_in Intracellular Fluconazole Erg11 Erg11p (Lanosterol demethylase) Fluconazole_in->Erg11 Inhibits Ergosterol Ergosterol Synthesis Erg11->Ergosterol Blocks Fluconazole_out Extracellular Fluconazole EffluxPumps->Fluconazole_out Expels Fluconazole Fluconazole_ext Fluconazole (External) Mito_dysfunction->EffluxPumps Downregulates Expression Fluconazole_ext->Fluconazole_in start Start prep_in Prepare Fungal Inoculum (0.5 McFarland) start->prep_in inoculate Inoculate Plate with Fungal Suspension prep_in->inoculate prep_drugs Prepare Serial Dilutions of this compound and Fluconazole setup_plate Set up 96-well Plate with Drug Combinations prep_drugs->setup_plate setup_plate->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MICs Visually or Spectrophotometrically incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici end End calc_fici->end start Start prep_in Prepare Fungal Inoculum (~5 x 10^5 CFU/mL) start->prep_in setup_tubes Set up Culture Tubes with: - Control - this compound alone - Fluconazole alone - this compound + Fluconazole prep_in->setup_tubes incubate Incubate at 35°C with Shaking setup_tubes->incubate sample Collect Aliquots at 0, 4, 8, 12, 24, 48 hours incubate->sample plate Serially Dilute and Plate on SDA sample->plate count_cfu Incubate and Count CFUs plate->count_cfu plot_data Plot Log10 CFU/mL vs. Time count_cfu->plot_data end End plot_data->end

Application Notes and Protocols for Investigating Fungal Metabolic Pathways Using Inz-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inz-5 is a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III), a critical component of the electron transport chain.[1][2] By disrupting mitochondrial respiration, this compound serves as a valuable chemical probe to investigate the metabolic flexibility and vulnerabilities of pathogenic fungi. Inhibition of this complex curtails ATP production through oxidative phosphorylation, forcing a reliance on less efficient energy generation pathways such as glycolysis.[2][3][4] This application note provides detailed protocols for utilizing this compound to study its effects on fungal growth, mitochondrial function, and global metabolic pathways.

Mechanism of Action

This compound binds to the QP site of the cytochrome bc1 complex, preventing the oxidation of ubiquinol.[5] This action blocks the electron flow through the electron transport chain, leading to a collapse of the mitochondrial membrane potential and a halt in mitochondrial ATP synthesis.[2] Consequently, fungal cells treated with this compound exhibit a strong growth defect, particularly when grown on non-fermentable carbon sources that necessitate respiratory metabolism.[2]

Key Applications

  • Elucidating Metabolic Dependencies: Investigating the reliance of fungi on oxidative phosphorylation versus glycolysis for survival and growth.

  • Synergistic Antifungal Studies: Evaluating the potential of this compound to enhance the efficacy of other antifungal agents, such as azoles.[1]

  • Virulence Factor Analysis: Determining the role of mitochondrial respiration in fungal pathogenesis and virulence.[2]

  • Drug Discovery: Using this compound as a lead compound for the development of novel antifungal therapeutics targeting mitochondrial function.[5]

Data Presentation

Table 1: In Vitro Activity of this compound Against Various Fungal Species
Fungal SpeciesAssay ConditionIC50 (µM)Reference
Candida albicansProliferation Assay0.381[1]
Candida albicansCytochrome bc1 ActivityComplete Inhibition[2]
Scedosporium prolificansGrowth Inhibition (respiratory conditions)Enhanced[1]
Aspergillus terreusGrowth Inhibition (respiratory conditions)Enhanced[1]
Rhizopus oryzaeGrowth Inhibition (respiratory conditions)Enhanced[1]
Table 2: Effect of this compound in Combination with Fluconazole on Candida albicans
TreatmentConcentrationOutcomeReference
This compound10 µMPartial growth slowing[1]
Fluconazole32 mg/LFungistatic[1]
This compound + Fluconazole10 µM + 32 mg/LFungicidal (97% reduction in viable colonies)[1]

Experimental Protocols

Protocol 1: Fungal Growth Inhibition Assay

This protocol details the determination of the minimal inhibitory concentration (MIC) of this compound against a target fungal species using a broth microdilution method.

Materials:

  • Target fungal strain

  • Appropriate liquid growth medium (e.g., RPMI-1640, Yeast Nitrogen Base with different carbon sources)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a fungal inoculum suspension from a fresh culture to a concentration of 1-5 x 105 cells/mL in the chosen growth medium.

  • Prepare a serial dilution of this compound in the growth medium in a 96-well plate. The final concentrations should typically range from 0.01 to 20 µM. Include a drug-free control (DMSO vehicle) and a media-only control.

  • Add 100 µL of the fungal inoculum to each well containing 100 µL of the serially diluted this compound.

  • Incubate the plates at the optimal growth temperature for the fungal species (e.g., 30°C or 37°C) for 24-48 hours.

  • Measure the optical density (OD) at 600 nm using a microplate reader to determine fungal growth.

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% or ≥90%) compared to the drug-free control.

Protocol 2: Analysis of Mitochondrial Respiration using an Extracellular Flux Analyzer

This protocol describes the measurement of the oxygen consumption rate (OCR) in fungal cells treated with this compound.

Materials:

  • Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

  • Fungal cells

  • Assay medium (e.g., non-buffered RPMI)

  • This compound

  • Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)

  • Sterile XF cell culture microplates

Procedure:

  • Seed fungal cells onto an XF cell culture microplate at an optimized density and allow them to adhere or form a monolayer.

  • Replace the growth medium with the assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Load the sensor cartridge with this compound and other mitochondrial inhibitors.

  • Place the cell plate in the extracellular flux analyzer and initiate the protocol.

  • Measure the basal OCR.

  • Inject this compound and measure the change in OCR to determine the extent of mitochondrial respiration inhibition.

  • Optionally, subsequently inject oligomycin, FCCP, and rotenone/antimycin A to assess ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption, respectively.

Protocol 3: Metabolite Extraction for LC-MS Analysis

This protocol outlines the procedure for extracting intracellular metabolites from fungal cultures treated with this compound for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Fungal culture

  • This compound

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20, -20°C)

  • Centrifuge

  • Lyophilizer

Procedure:

  • Grow fungal cultures to the mid-exponential phase and treat with this compound or vehicle control (DMSO) for a defined period.

  • Rapidly quench metabolic activity by adding the cold quenching solution to the culture.

  • Harvest the cells by centrifugation at a low temperature.

  • Wash the cell pellet with a cold buffer (e.g., PBS).

  • Add the cold extraction solvent to the cell pellet and lyse the cells (e.g., by bead beating or sonication).

  • Centrifuge to pellet the cell debris.

  • Collect the supernatant containing the extracted metabolites.

  • Lyophilize the supernatant to dryness.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

Visualizations

Inz5_Mechanism_of_Action cluster_ETC Mitochondrial Electron Transport Chain cluster_consequences Metabolic Consequences Complex_I Complex I Ubiquinone_Pool Ubiquinone Pool Complex_I->Ubiquinone_Pool Complex_II Complex II Complex_II->Ubiquinone_Pool Cytochrome_bc1 Cytochrome bc1 (Complex III) Ubiquinone_Pool->Cytochrome_bc1 Cytochrome_c Cytochrome c Cytochrome_bc1->Cytochrome_c ATP_synth_inhib Decreased Mitochondrial ATP Synthesis Cytochrome_bc1->ATP_synth_inhib Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient Inz5 This compound Inz5->Cytochrome_bc1 Inhibition Glycolysis_up Upregulation of Glycolysis ATP_synth_inhib->Glycolysis_up Growth_inhibition Growth Inhibition on Non-fermentable Substrates ATP_synth_inhib->Growth_inhibition

Caption: Mechanism of action of this compound on the fungal electron transport chain.

Experimental_Workflow_Metabolomics Fungal_Culture 1. Fungal Culture (e.g., Aspergillus nidulans) Inz5_Treatment 2. Treatment (this compound vs. Vehicle Control) Fungal_Culture->Inz5_Treatment Quenching 3. Rapid Quenching of Metabolism Inz5_Treatment->Quenching Metabolite_Extraction 4. Metabolite Extraction Quenching->Metabolite_Extraction LCMS_Analysis 5. LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis 6. Data Analysis (Metabolite Identification, Pathway Analysis) LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for metabolomic analysis of this compound treated fungi.

Fungal_Central_Carbon_Metabolism Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP_Glycolysis ATP (Substrate-level) Glycolysis->ATP_Glycolysis TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle ETC Electron Transport Chain (Oxidative Phosphorylation) TCA_Cycle->ETC NADH, FADH2 ATP_OxPhos ATP (Oxidative) ETC->ATP_OxPhos Inz5 This compound Inz5->ETC Inhibition

Caption: Impact of this compound on fungal central carbon metabolism and ATP production.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Inz-5 Concentration for Maximal Antifungal Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Inz-5 for maximal antifungal effect in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an experimental antifungal agent that functions as a fungal-selective inhibitor of the mitochondrial cytochrome bc1 complex (also known as complex III). This complex is a critical component of the electron transport chain, which is essential for cellular respiration and ATP production in fungi. By inhibiting this complex, this compound disrupts the fungus's ability to generate energy, leading to growth inhibition. Specifically, this compound targets the cytochrome B protein within the bc1 complex.

Q2: What is the reported effective concentration of this compound?

Published research has shown that this compound has an IC50 (half-maximal inhibitory concentration) of 0.381 μM against Candida albicans proliferation. In combination studies, a concentration of 10 μM this compound has been demonstrated to make the commonly used antifungal drug fluconazole fungicidal against C. albicans.

Q3: How does the carbon source in my growth medium affect this compound activity?

The antifungal activity of this compound is significantly influenced by the metabolic state of the fungus. Its efficacy is enhanced under conditions that promote respiratory growth. Therefore, using a non-fermentable carbon source (e.g., glycerol, lactate, ethanol) in your growth medium will likely result in a more potent antifungal effect compared to a fermentable carbon source like glucose.

Q4: Can this compound be used in combination with other antifungal drugs?

Yes, studies have shown that this compound can act synergistically with other antifungal agents. For instance, it has been reported to render fluconazole, a fungistatic drug, fungicidal against Candida albicans. This suggests that combining this compound with other antifungals could be a promising strategy to enhance efficacy and combat drug resistance.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental optimization of this compound concentration.

Problem Possible Cause(s) Recommended Solution(s)
High variability in Minimum Inhibitory Concentration (MIC) results. Inconsistent inoculum preparation. Improper serial dilutions of this compound. Variation in incubation time or temperature.Ensure a standardized inoculum is prepared for each experiment using a spectrophotometer or hemocytometer. Use calibrated pipettes and perform serial dilutions carefully. Strictly adhere to a consistent incubation period and temperature for all assays.
No observable antifungal effect at expected concentrations. Use of a highly fermentable carbon source (e.g., high glucose concentration) in the growth medium, masking the effect of a respiratory inhibitor. The fungal species or strain being tested is intrinsically resistant to mitochondrial inhibitors. Degradation of this compound in the experimental setup.Switch to a growth medium containing a non-fermentable carbon source to force respiratory metabolism. Test this compound against a known susceptible control strain to confirm compound activity. Prepare fresh stock solutions of this compound for each experiment and store them under recommended conditions (protect from light and store at low temperatures).
Precipitation of this compound in the growth medium. The concentration of this compound exceeds its solubility in the aqueous medium. Interaction with components of the growth medium.Determine the solubility of this compound in your specific growth medium. If necessary, use a small, non-inhibitory concentration of a suitable solvent (e.g., DMSO) to maintain solubility, ensuring the final solvent concentration does not affect fungal growth. Test the solubility of this compound in different base media to identify a more compatible option.
Fungal growth is inhibited at low this compound concentrations but resumes at higher concentrations (paradoxical growth). While not specifically reported for this compound, some antifungal agents can induce stress responses at high concentrations that may lead to paradoxical growth.Carefully examine the entire concentration range. Determine the MIC as the lowest concentration that inhibits growth, even if growth reappears at higher concentrations. Report the paradoxical effect in your findings.

Experimental Protocols

Determining the Minimum Inhibitory Concentration (MIC) of this compound

This protocol is adapted from standard broth microdilution methods for antifungal susceptibility testing.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Appropriate fungal growth medium (e.g., RPMI-1640, Yeast Nitrogen Base with a non-fermentable carbon source)

  • Sterile 96-well microtiter plates

  • Fungal isolate to be tested

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C, protected from light.

  • Prepare Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar plate.

    • Harvest fungal cells and suspend them in sterile saline or PBS.

    • Adjust the cell suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer (e.g., OD600) or a hemocytometer.

    • Dilute this suspension 1:1000 in the chosen fungal growth medium to obtain the final inoculum of 1 x 10^3 to 5 x 10^3 cells/mL.

  • Prepare this compound Dilutions:

    • In a 96-well plate, perform a serial two-fold dilution of the this compound stock solution in the growth medium to achieve a range of final concentrations to be tested (e.g., from 64 µM down to 0.0625 µM).

    • Ensure the final DMSO concentration in all wells, including the growth control, is consistent and non-inhibitory (typically ≤1%).

  • Inoculate the Plate:

    • Add the prepared fungal inoculum to each well containing the this compound dilutions.

    • Include a growth control well (inoculum in medium with DMSO, but no this compound) and a sterility control well (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the fungal species (e.g., 30°C or 37°C) for 24 to 48 hours, or until robust growth is observed in the growth control well.

  • Determine the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.

Data Presentation

Table 1: Example MIC Data for this compound against Candida albicans

This compound Concentration (µM)OD600 ReadingVisual Growth
640.05-
320.05-
160.06-
80.05-
40.07-
20.08-
10.12-
0.5 0.15 -
0.250.85+
0.1250.91+
0.06250.95+
Growth Control (0)0.98+
Sterility Control0.04-

In this example, the MIC of this compound is 0.5 µM.

Visualizations

Inz5_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion Electron Transport Chain Complex I Complex II Cytochrome bc1 (Complex III) Complex IV ATP Synthase ATP Synthase Electron Transport Chain->ATP Synthase Proton Gradient This compound This compound This compound->Electron Transport Chain Inhibits Cytochrome B subunit Fungal Growth & Proliferation Fungal Growth & Proliferation This compound->Fungal Growth & Proliferation Inhibits ATP Production ATP Production ATP Synthase->ATP Production Generates ATP Production->Fungal Growth & Proliferation Essential for MIC_Workflow A Prepare this compound Stock Solution C Perform Serial Dilution of this compound in 96-well Plate A->C B Prepare Fungal Inoculum D Inoculate Plate with Fungal Suspension B->D C->D E Incubate at Appropriate Temperature and Time D->E F Read Results (Visually or Spectrophotometrically) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Inz-5 Technical Support Center: Troubleshooting Aqueous Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting protocols and frequently asked questions (FAQs) to address the solubility challenges of Inz-5 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

This compound is a lipophilic molecule with a calculated logP (clogP) of 4.7, indicating poor aqueous solubility.[1] Its chemical structure is optimized for accessing the hydrophobic pocket of the fungal cytochrome bc1 enzyme within the inner mitochondrial membrane.[1] This inherent hydrophobicity is the primary reason for its insolubility and precipitation in aqueous solutions.

Q2: What is the recommended solvent for creating a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][3][4] It is soluble in DMSO up to 100 mg/mL.[2][3] For optimal results, use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2]

Q3: My this compound is not fully dissolving in DMSO. What should I do?

If you observe incomplete dissolution in DMSO, gentle heating and ultrasonication can facilitate the process.[2][3] Warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[3]

Q4: How should I store my this compound stock solution?

Prepared stock solutions should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles.[2][3] For long-term storage (up to 6 months), store at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[2][3] It is recommended to store solutions under nitrogen.[2]

Q5: How can I prepare this compound for in vivo studies?

Due to its low aqueous solubility, direct dissolution of this compound in saline or buffers is not recommended for in vivo applications. Suspended solutions or formulations with co-solvents are necessary to achieve the desired concentration. Below are established protocols for preparing this compound for administration.

This compound Formulation Protocols for Experimental Use

The following table summarizes recommended solvent systems for preparing this compound solutions for in vitro and in vivo experiments. Note that for Protocols 1 and 2, the result is a suspended solution.

ProtocolSolvent System Components (v/v)Resulting Concentration & Solution TypeRecommended Use
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (Suspended Solution)Oral and Intraperitoneal Injection[2]
210% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (Suspended Solution)Oral and Intraperitoneal Injection[2]
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (Clear Solution)Continuous dosing (use with caution if period exceeds half a month)[2]

Detailed Experimental Protocols

Protocol 1: Preparation of 1 mL this compound Suspended Solution (2.5 mg/mL)

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture and vortex until homogenous.

  • Add 450 µL of saline to the mixture to reach a final volume of 1 mL.

  • Vortex the final suspension thoroughly before use. If precipitation occurs, use ultrasonication to resuspend the compound.

Troubleshooting Workflow for this compound Insolubility

The following diagram outlines a logical workflow for addressing solubility issues with this compound during experimental preparation.

Inz5_Troubleshooting start Start: this compound Precipitation in Aqueous Solution check_stock Is this compound fully dissolved in DMSO stock? start->check_stock dissolve_stock Action: Use fresh DMSO. Apply gentle heat (37°C) and ultrasonication. check_stock->dissolve_stock No check_protocol Are you using an appropriate co-solvent formulation for aqueous dilution? check_stock->check_protocol Yes dissolve_stock->check_stock use_protocol Action: Select a formulation protocol. (e.g., DMSO/PEG300/Tween-80/Saline) check_protocol->use_protocol No prepare_suspension Follow the step-by-step protocol. Ensure proper mixing order and vortexing. check_protocol->prepare_suspension Yes use_protocol->prepare_suspension check_suspension Is the final solution a homogenous suspension? prepare_suspension->check_suspension use_suspension Proceed with Experiment check_suspension->use_suspension Yes resuspend Action: Use ultrasonication to resuspend precipitate immediately before use. check_suspension->resuspend No/Precipitate Observed resuspend->use_suspension

Caption: Troubleshooting workflow for this compound solubility issues.

This compound Signaling Pathway Inhibition

This compound functions by inhibiting the cytochrome bc1 complex (Complex III) in the fungal mitochondrial electron transport chain. This action blocks cellular respiration, a critical process for fungal viability and pathogenesis.

Inz5_Pathway cluster_ETC Fungal Mitochondrion ETC Mitochondrial Electron Transport Chain ComplexIII Cytochrome bc1 (Complex III) ETC->ComplexIII ATP_Synthase ATP Synthesis ComplexIII->ATP_Synthase Inz5 This compound Inz5->ComplexIII Inhibition

Caption: this compound inhibits the fungal cytochrome bc1 complex.

References

Technical Support Center: Improving the Efficacy of Inz-5 in Different Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Inz-5 in various fungal strains. The information is presented in a user-friendly question-and-answer format, addressing specific experimental challenges.

Troubleshooting Guide

Issue 1: this compound Shows Low or No Activity Against My Fungal Strain.

Question: I am not observing significant growth inhibition of my fungal strain with this compound. What are the possible reasons and how can I troubleshoot this?

Answer:

Several factors can contribute to the apparent lack of this compound efficacy. Consider the following troubleshooting steps:

  • Carbon Source in Media: The antifungal activity of this compound is highly dependent on the metabolic state of the fungus. Its inhibitory effect is most potent when fungi are forced to rely on mitochondrial respiration.

    • Recommendation: Avoid using media with high concentrations of fermentable sugars like glucose. Instead, use media containing non-fermentable carbon sources such as glycerol, ethanol, or lactate. This will compel the fungal cells to utilize respiratory metabolism, making them more susceptible to this compound's inhibition of the cytochrome bc1 complex. For instance, a disc diffusion assay of this compound on Candida albicans showed minimal growth inhibition on high glucose media, but a dramatically stronger inhibitory effect on media with non-fermentable carbon sources[1].

  • This compound Concentration: The effective concentration of this compound can vary between fungal species and strains.

    • Recommendation: Perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) for your specific strain. A starting point for C. albicans is an IC50 of approximately 0.381 μM[2].

  • Solubility and Stability: this compound is a hydrophobic molecule and may precipitate out of aqueous solutions if not prepared correctly.

    • Recommendation: Prepare a high-concentration stock solution of this compound in 100% DMSO. For working solutions, dilute the stock in your chosen culture medium, ensuring thorough mixing. Avoid repeated freeze-thaw cycles of the stock solution. Solid this compound can be stored at -20°C for up to three years, while stock solutions in DMSO should be stored at -80°C for long-term stability (up to one year)[3].

  • Incubation Time: The inhibitory effects of this compound may not be immediately apparent.

    • Recommendation: Ensure a sufficient incubation period for your assay. For MIC determination, incubation for 24 to 48 hours is standard for most yeasts[4][5].

  • Intrinsic Resistance: While uncommon, your fungal strain may possess intrinsic resistance mechanisms.

    • Recommendation: If the above steps do not resolve the issue, consider sequencing the cytochrome b gene (CYTB) to check for mutations known to confer resistance to cytochrome bc1 inhibitors.

Issue 2: High Variability in Experimental Results.

Question: I am observing inconsistent results between experiments when using this compound. How can I improve the reproducibility of my assays?

Answer:

High variability in antifungal susceptibility testing can be frustrating. To improve reproducibility, focus on standardizing your experimental parameters:

  • Inoculum Preparation: The density of the initial fungal inoculum is a critical variable.

    • Recommendation: Standardize your inoculum preparation meticulously. Use a spectrophotometer to adjust the cell density to a consistent value (e.g., a 0.5 McFarland standard) before diluting to the final desired concentration for your assay.

  • Media Preparation: As mentioned, the carbon source is crucial. Consistency in media preparation is key.

    • Recommendation: Prepare media in batches to minimize variation between experiments. Ensure the pH is consistent, as this can affect both fungal growth and compound stability.

  • Compound Handling: The way you prepare and store this compound can impact its activity.

    • Recommendation: Prepare fresh working solutions of this compound from your DMSO stock for each experiment. Ensure the final DMSO concentration in your assay is consistent across all wells and does not exceed a level that affects fungal growth (typically ≤1%).

  • Plate Reading: Subjectivity in reading endpoints, especially for fungistatic compounds, can introduce variability.

    • Recommendation: For MIC assays, establish a clear endpoint definition (e.g., the lowest concentration that produces a prominent reduction in growth). If using a plate reader, ensure consistent reading parameters.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (also known as complex III)[2][3]. This complex is a crucial component of the electron transport chain. By inhibiting this complex, this compound disrupts mitochondrial respiration, leading to a depletion of ATP and ultimately inhibiting fungal growth[2].

Q2: What is the spectrum of activity of this compound?

A2: this compound has demonstrated activity against a broad range of fungal pathogens. This includes common yeasts like Candida albicans and filamentous molds such as Aspergillus terreus and Rhizopus oryzae[6].

Experimental Design and Protocols

Q3: How should I prepare this compound for in vitro assays?

A3: this compound is soluble in DMSO. It is recommended to prepare a stock solution of 10 mM in 100% DMSO. This stock solution can then be diluted into your desired aqueous culture medium for your experiments. Ensure the final concentration of DMSO in your assay does not affect the growth of your fungal strain.

Q4: Can I use this compound in combination with other antifungal drugs?

A4: Yes, this compound has been shown to have a powerful synergistic effect with fluconazole against Candida albicans[6]. The combination of this compound and fluconazole can transform the typically fungistatic effect of fluconazole into a fungicidal one and can also prevent the emergence of fluconazole resistance[6]. A checkerboard assay is the recommended method to quantify the synergistic interaction.

Q5: What are the potential mechanisms of resistance to this compound?

A5: The primary mechanism of resistance to cytochrome bc1 inhibitors like this compound is through mutations in the target protein, cytochrome b, which is encoded by the CYTB gene. Other less common mechanisms may include the activation of alternative respiration pathways or increased drug efflux through transporter proteins.

Data Presentation

Table 1: In Vitro Activity of this compound Against Various Fungal Species

Fungal SpeciesAssay TypeMedia Carbon SourceThis compound Concentration/IC50Reference
Candida albicansGrowth InhibitionGlucoseMinimal Inhibition[1]
Candida albicansGrowth InhibitionNon-fermentableStrong Inhibition[1]
Candida albicansGrowth InhibitionN/AIC50: 0.381 µM[2]
Scedosporium prolificansGrowth InhibitionRespiratoryPromising Inhibition[6]
Aspergillus terreusGrowth InhibitionRespiratoryPromising Inhibition[6]
Rhizopus oryzaeGrowth InhibitionRespiratoryPromising Inhibition[6]

Table 2: Synergy of this compound with Fluconazole against Candida albicans

Assay TypeThis compound ConcentrationFluconazole ConcentrationObservationReference
Plate-based Growth10 µM64 mg/LPrevention of resistant colony emergence[1]
Time-Kill Assay10 µM32 mg/L97% reduction in viable colonies (fungicidal effect)[6]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination for this compound

This protocol is adapted from standard broth microdilution methods.

  • Media Preparation: Prepare RPMI-1640 medium supplemented with a non-fermentable carbon source (e.g., 2% glycerol). Buffer the medium to pH 7.0 with MOPS.

  • Inoculum Preparation: Culture the fungal strain overnight. Wash and resuspend the cells in sterile saline. Adjust the cell suspension to a 0.5 McFarland standard. Dilute this suspension in the prepared medium to achieve a final inoculum concentration of approximately 1-5 x 105 CFU/mL.

  • This compound Preparation: Prepare a 2-fold serial dilution of this compound in the assay medium in a 96-well microtiter plate. The concentration range should be chosen based on expected efficacy (e.g., for C. albicans, a range of 0.05 to 25 µM is a good starting point). Include a drug-free well as a growth control and a medium-only well as a sterility control.

  • Inoculation: Add the prepared fungal inoculum to each well containing the this compound dilutions and the growth control well.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Reading: The MIC is defined as the lowest concentration of this compound that causes a prominent reduction in growth compared to the drug-free control.

Protocol 2: Checkerboard Synergy Assay for this compound and Fluconazole

  • Plate Setup: In a 96-well plate, prepare a 2-fold serial dilution of this compound along the x-axis and a 2-fold serial dilution of fluconazole along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculum: Prepare the fungal inoculum as described in the MIC protocol, using media with a non-fermentable carbon source.

  • Inoculation and Incubation: Inoculate all wells with the fungal suspension and incubate at 35°C for 48 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Fluconazole in combination / MIC of Fluconazole alone).

    • Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism[7].

Visualizations

Inz5_Mechanism_of_Action This compound Mechanism of Action cluster_mitochondrion Mitochondrial Inner Membrane Complex_III Cytochrome bc1 Complex (Complex III) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Proton_Gradient Proton Gradient Complex_III->Proton_Gradient H+ pumping Ubiquinol Ubiquinol (QH2) Ubiquinol->Complex_III e- ATP_Synthase ATP Synthase ATP ATP Production ATP_Synthase->ATP Proton_Gradient->ATP_Synthase H+ flow Inz5 This compound Inz5->Complex_III Inhibits Fungal_Growth Fungal Growth Inhibition ATP->Fungal_Growth Reduced

Caption: Mechanism of action of this compound targeting the fungal mitochondrial cytochrome bc1 complex.

Inz5_Troubleshooting_Workflow Troubleshooting this compound Efficacy Start Low/No this compound Activity Check_Carbon Check Carbon Source in Media Start->Check_Carbon Use_Non_Fermentable Switch to Non-Fermentable Carbon Source (e.g., Glycerol) Check_Carbon->Use_Non_Fermentable Is it Glucose? Check_Concentration Perform Dose-Response (MIC Assay) Check_Carbon->Check_Concentration No Use_Non_Fermentable->Check_Concentration Optimize_Concentration Use Effective Concentration Check_Concentration->Optimize_Concentration MIC Determined Check_Solubility Verify Solubility & Stock Preparation (DMSO) Check_Concentration->Check_Solubility No Effect End Improved Efficacy Optimize_Concentration->End Prepare_Fresh Prepare Fresh Stock & Working Solutions Check_Solubility->Prepare_Fresh Issue Found Consider_Resistance Consider Intrinsic Resistance (Sequence CYTB gene) Check_Solubility->Consider_Resistance No Issue Prepare_Fresh->End Signaling_Pathway_Response Cellular Response to Mitochondrial Dysfunction Inz5 This compound Mitochondrial_Dysfunction Mitochondrial Dysfunction (Reduced ATP, Increased ROS) Inz5->Mitochondrial_Dysfunction Retrograde_Signaling Retrograde Signaling (RTG Pathway) Mitochondrial_Dysfunction->Retrograde_Signaling Stress_Response General Stress Response Mitochondrial_Dysfunction->Stress_Response Apoptosis Programmed Cell Death Mitochondrial_Dysfunction->Apoptosis Severe Stress Metabolic_Adaptation Metabolic Adaptation Retrograde_Signaling->Metabolic_Adaptation Cell_Wall_Integrity Cell Wall Integrity Pathway (CWI) Stress_Response->Cell_Wall_Integrity Cell_Cycle_Arrest Cell Cycle Arrest Stress_Response->Cell_Cycle_Arrest

References

Addressing off-target effects of Inz-5 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Inz-5

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound, a novel small molecule inhibitor of PI3Kα. The information herein is intended to help identify and address potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

This compound is a potent, ATP-competitive inhibitor of the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3Kα). Its primary mechanism is to block the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This action inhibits the downstream activation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[2]

Q2: What are the known or potential off-targets for this compound?

Due to the high degree of conservation in the ATP-binding pocket among lipid kinases, this compound may exhibit activity against other class I PI3K isoforms (e.g., PI3Kβ, PI3Kδ). At higher concentrations, it may also inhibit related kinases such as mTOR, DNA-dependent protein kinase (DNA-PK), and Ataxia-Telangiectasia Mutated (ATM). It is crucial to experimentally determine the selectivity profile in your model system.

Q3: I am observing unexpected cellular effects (e.g., toxicity, altered morphology) at concentrations that should be specific for PI3Kα. What could be the cause?

Unexpected cellular phenotypes can arise from the inhibition of off-target kinases.[3] For example, dual inhibition of PI3K and mTOR can be more potent than expected.[4] It is also possible that your cell line has a unique sensitivity to the inhibition of a specific off-target kinase. We recommend performing a dose-response curve and validating target engagement and downstream signaling at the lowest effective concentration.

Q4: How can I confirm that this compound is inhibiting PI3Kα in my cells?

The most direct method is to perform a Western blot to assess the phosphorylation status of AKT, a direct downstream target of PI3K.[1][5] You should observe a dose-dependent decrease in the phosphorylation of AKT at Serine 473 and Threonine 308.[5] It is critical to also probe for total AKT to ensure that the changes are not due to alterations in total protein levels.[6]

Troubleshooting Guide

Q5: My Western blot results show inhibition of p-AKT, but I'm also seeing a decrease in p-S6K, a downstream effector of mTOR. Does this mean this compound is inhibiting mTOR directly?

Not necessarily. The PI3K/AKT pathway is a primary upstream activator of mTORC1, which in turn phosphorylates S6 Kinase (S6K). Therefore, inhibiting PI3Kα will lead to reduced AKT activation, which subsequently results in decreased mTORC1 activity and p-S6K levels.

To distinguish between on-target PI3Kα inhibition and direct off-target mTOR inhibition, you can:

  • Perform a Kinase Profile: Test this compound against a panel of purified kinases, including mTOR, to determine its biochemical IC50 for each.

  • Use a More Direct mTORC1 Substrate: Analyze the phosphorylation of 4E-BP1. If this compound's effect on p-S6K is more potent than on p-4E-BP1, it might suggest off-target effects, as some inhibitors show substrate-specific biases.

  • Compare with a Known mTOR Inhibitor: Use a compound like rapamycin as a control to understand the specific effects of mTOR inhibition in your system.

Q6: I am not seeing the expected phenotype (e.g., decreased proliferation) in my cancer cell line, even at high concentrations of this compound. What are the possible reasons?

  • Resistance Mechanisms: The cell line may have compensatory signaling pathways that bypass the need for PI3Kα. For instance, activation of the MAPK pathway can sometimes compensate for PI3K inhibition.

  • Drug Efflux: The cells may express high levels of multidrug resistance transporters (e.g., P-glycoprotein) that actively pump this compound out of the cell.

  • Incorrect Dosing or Inactive Compound: Verify the concentration and integrity of your this compound stock.

  • Mutation Status: The cell line may lack an activating PIK3CA mutation, making it less dependent on the PI3Kα isoform for survival.

Q7: How do I design a control experiment to demonstrate that the observed phenotype is due to on-target PI3Kα inhibition and not an off-target effect?

A rescue experiment is the gold standard. The ideal approach involves:

  • Treating cells with this compound to induce the phenotype of interest.

  • Transfecting the cells with a mutated form of PI3Kα that is resistant to this compound but retains its kinase activity.

  • If the phenotype is reversed upon expression of the drug-resistant PI3Kα, it strongly suggests the effect is on-target.

A simpler, alternative approach is to use another structurally distinct PI3Kα inhibitor. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

Quantitative Data Summary

The following tables provide hypothetical selectivity and potency data for this compound. This data should be used as a reference, and we strongly recommend researchers generate their own data in their specific experimental systems.

Table 1: In Vitro Biochemical Potency of this compound

Kinase Target IC50 (nM) Description
PI3Kα 1.2 On-Target
PI3Kβ 85 Off-Target
PI3Kδ 150 Off-Target
PI3Kγ 210 Off-Target
mTOR 450 Potential Off-Target
DNA-PK >1000 Low Activity

| ATM | >1000 | Low Activity |

Table 2: Cellular Potency of this compound in a PIK3CA-mutant cell line (MCF-7)

Cellular Readout EC50 (nM) Description
p-AKT (S473) Inhibition 5.5 On-Target Engagement

| Cell Proliferation (72h) | 25 | Functional Outcome |

Key Experimental Protocols

Protocol 1: Western Blot for PI3K Pathway Activation

This protocol is designed to assess the phosphorylation status of AKT and S6 as a measure of this compound on-target and pathway activity.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-response of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7] Scrape cells, collect lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[7][8]

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[7]

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[7]

  • Protein Transfer: Transfer proteins to a PVDF membrane.[7]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AKT S473, anti-total AKT, anti-p-S6, anti-total S6, anti-β-actin) overnight at 4°C with gentle agitation.[7][8] Recommended dilutions are typically 1:1000.[7][8]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.[7]

  • Detection: Wash the membrane again as in step 9. Add ECL chemiluminescent substrate and visualize the bands using a digital imager.[7]

  • Analysis: Quantify band intensity using software like ImageJ. Normalize phosphoprotein levels to their respective total protein levels.

Protocol 2: In Vitro Kinase Selectivity Profiling

This protocol provides a general workflow for assessing the selectivity of this compound against a panel of kinases using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).[9][10]

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final concentration in the assay will typically range from 1 nM to 10 µM.

  • Kinase Reaction Setup: In a 384-well plate, add the following to each well:

    • Kinase buffer.

    • The specific purified kinase enzyme being tested.[9]

    • The corresponding kinase-specific substrate.[9]

    • This compound or vehicle (DMSO) control.[9]

  • Initiate Reaction: Add an ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[9][11]

  • Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

  • Signal Generation: Add Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[10]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects kinase activity. Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value for each kinase.

Visual Guides

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates PI3K->PIP2 Phosphorylates Inz5 This compound Inz5->PI3K Inhibition mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation

Caption: PI3K/AKT/mTOR signaling pathway showing the inhibitory action of this compound on PI3Kα.

Experimental_Workflow start Unexpected Phenotype Observed with this compound biochem Biochemical Assay: Kinase Selectivity Profile start->biochem cellular Cell-Based Assay: Western Blot for p-AKT start->cellular compare Compare IC50 (Biochem) vs EC50 (Cellular) biochem->compare downstream Analyze Downstream Off-Target Pathways (e.g., p-S6K, p-DNA-PK) cellular->downstream dose Perform Dose-Response in Cellular Assays cellular->dose dose->compare conclusion Determine if effect is On-Target vs. Off-Target compare->conclusion

Caption: Workflow for characterizing on-target vs. off-target effects of this compound.

Troubleshooting_Tree q1 Is p-AKT inhibited in a dose-dependent manner? a1_yes On-target engagement is confirmed. q1->a1_yes Yes a1_no Check compound integrity. Verify cell line sensitivity. q1->a1_no No q2 Is the unexpected phenotype observed only at high concentrations? a1_yes->q2 a2_yes Likely an off-target effect. Identify kinase from profile. a2_no Phenotype may be a potent on-target consequence. start Start Troubleshooting start->q1

Caption: Decision tree for troubleshooting unexpected results with this compound.

References

How to prevent degradation of Inz-5 in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Inz-5. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the stability and integrity of this compound throughout your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a fungal-selective inhibitor of the mitochondrial cytochrome bc1 complex (also known as Complex III). By binding to the Q_o site of this complex, this compound effectively disrupts the mitochondrial respiratory chain, which is crucial for ATP production in fungi[1]. This inhibition of mitochondrial respiration ultimately impairs fungal virulence and can prevent the evolution of drug resistance[2].

Q2: What are the recommended long-term storage conditions for this compound?

For long-term storage, solid this compound should be kept in a dry, dark environment at -20°C for months to years. For short-term storage, 0-4°C is suitable for days to weeks. Stock solutions of this compound prepared in DMSO can be stored at -80°C for up to 6 months or at -20°C for one month[3]. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.

Q3: Is this compound stable in biological matrices?

This compound has demonstrated good stability in human serum, with full recovery observed after 3 hours of incubation[2]. However, it shows modest stability in mouse liver microsomes, with approximately 19.5% of the compound remaining after a 15-minute incubation at 37°C, suggesting susceptibility to metabolic degradation by hepatic enzymes[2].

Troubleshooting Guide: Preventing this compound Degradation

This guide addresses common issues that may lead to the degradation of this compound during experimental procedures.

Issue 1: Loss of this compound activity in solution over a short period.

Potential Cause Troubleshooting/Prevention Strategy
pH Instability While specific pH stability data for this compound is limited, compounds containing tetrazole rings are generally stable at physiological pH. However, extreme pH conditions should be avoided. Prepare fresh solutions in appropriate buffers (e.g., PBS, HEPES) and use them promptly. If storing solutions, do so at recommended temperatures and for limited durations.
Photodegradation This compound contains an indazole ring, a structure that can be susceptible to photodegradation, particularly under UV light, which may cause rearrangement to a benzimidazole. Protect solutions from direct light by using amber vials or covering containers with aluminum foil. Minimize exposure to ambient laboratory light where possible.
Repeated Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes to avoid the degradation that can occur with multiple freeze-thaw cycles.
Contamination Ensure that all solvents, buffers, and equipment are sterile and free of contaminants that could chemically react with or enzymatically degrade this compound.

Issue 2: Inconsistent results in cell-based assays.

Potential Cause Troubleshooting/Prevention Strategy
Interaction with Media Components This compound's inhibitory effect can be influenced by the carbon source in the culture medium[2]. Its growth inhibition of C. albicans is more potent in media containing non-fermentable carbon sources like lactate or acetate compared to high-glucose media[2]. Ensure consistency in media composition between experiments. Consider performing a compatibility study with your specific cell culture medium if you suspect interactions.
Metabolic Degradation by Cells If using cell lines with high metabolic activity, consider that this compound may be metabolized. This is suggested by its instability in mouse liver microsomes[2]. Monitor the concentration of this compound over the course of the experiment if feasible, or use freshly prepared solutions for longer incubation periods.
Adsorption to Plastics Small molecules can sometimes adsorb to the surface of plastic labware. If you suspect this is an issue, consider using low-adhesion plastics or glass containers where appropriate.

Quantitative Data Summary

The following table summarizes the known stability data for this compound.

Condition Matrix/Solvent Temperature Duration Remaining this compound (%) Reference
IncubationHuman Serum37°C3 hours100%[2]
IncubationMouse Liver Microsomes37°C15 minutes19.5%[2]
Long-term Storage (Solid)--20°CMonths to YearsNot specified, but recommended
Short-term Storage (Solid)-0-4°CDays to WeeksNot specified, but recommended
Stock Solution StorageDMSO-80°C6 monthsNot specified, but recommended[3]
Stock Solution StorageDMSO-20°C1 monthNot specified, but recommended[3]

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in Aqueous Buffers

This protocol provides a general framework for evaluating the stability of this compound in different buffer systems.

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

  • Preparation of Test Solutions: Dilute the this compound stock solution to a final concentration (e.g., 100 µM) in the desired aqueous buffers (e.g., PBS pH 7.4, citrate buffer pH 5.0, Tris-HCl pH 8.5).

  • Incubation: Incubate the test solutions at various temperatures (e.g., 4°C, 25°C, 37°C) and protect them from light.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

  • Quenching (if necessary): If degradation is rapid, it may be necessary to quench the reaction by adding a solvent like ice-cold acetonitrile.

  • Analysis: Analyze the concentration of the remaining this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: Assay for Mitochondrial bc1 Complex (Complex III) Inhibition

This protocol outlines a general method to assess the inhibitory activity of this compound on the mitochondrial bc1 complex.

  • Isolation of Mitochondria: Isolate mitochondria from the target organism (e.g., fungal cells, mammalian cells/tissues) using standard differential centrifugation techniques.

  • Preparation of Reaction Buffer: Prepare a suitable reaction buffer (e.g., 100 mM Tris-HCl pH 7.4, 10 mM sodium azide, 0.02% BSA, and 0.1% Tween-20)[4]. Sodium azide is included to inhibit Complex IV.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in the reaction buffer to determine the IC_50_ value.

  • Assay Setup: In a 96-well plate, add the reaction buffer, isolated mitochondria (approximately 5 µg of protein), and cytochrome c (final concentration of 50 µM)[4]. Add the different concentrations of this compound to the respective wells.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding ubiquinol (50 µM)[4].

  • Measurement: Immediately measure the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c, over a set period (e.g., 10 minutes) at room temperature[4].

  • Data Analysis: Calculate the rate of cytochrome c reduction for each this compound concentration. Determine the IC_50_ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Visualizations

Inz5_Signaling_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- ComplexII Complex II ComplexII->Ubiquinone e- bc1_Complex Cytochrome bc1 Complex (Complex III) Ubiquinone->bc1_Complex e- CytochromeC Cytochrome c bc1_Complex->CytochromeC e- ComplexIV Complex IV CytochromeC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Inz5 This compound Inz5->bc1_Complex

Caption: this compound inhibits the mitochondrial electron transport chain.

Stability_Workflow start Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prepare_samples Dilute stock into test buffers (e.g., PBS, Citrate, Tris) start->prepare_samples incubate Incubate at different conditions (Temp, Light) prepare_samples->incubate time_points Sample at various time points (0, 1, 2, 4, 8, 24h) incubate->time_points analyze Analyze by HPLC-UV time_points->analyze calculate Calculate % remaining this compound analyze->calculate end Determine stability profile calculate->end

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Degradation start Inconsistent/Poor Experimental Results? check_storage Verify proper storage of stock solution (-20°C or -80°C, protected from light) start->check_storage check_solution_prep Was the working solution freshly prepared? check_storage->check_solution_prep Yes action_storage Action: Discard old stock and prepare fresh. check_storage->action_storage No check_ph Is the experimental buffer pH extreme? check_solution_prep->check_ph Yes action_solution_prep Action: Prepare fresh working solution for each experiment. check_solution_prep->action_solution_prep No check_light Was the experiment conducted under excessive light? check_ph->check_light No action_ph Action: Adjust buffer to a neutral pH if possible. check_ph->action_ph Yes check_media Is there a known interaction with media components? check_light->check_media No action_light Action: Repeat experiment with light protection. check_light->action_light Yes action_media Action: Standardize media or test for compatibility. check_media->action_media Yes end_node Consult further if issues persist check_media->end_node No

Caption: Troubleshooting flowchart for this compound degradation.

References

Technical Support Center: Inz-5 and Fluconazole Co-administration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Inz-5 and fluconazole in their experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the co-administration of these two compounds.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for co-administering this compound with fluconazole?

A1: Fluconazole, a widely used antifungal agent, is often fungistatic, meaning it inhibits fungal growth rather than killing the fungal cells. This can lead to the development of resistance. This compound is a fungal-selective mitochondrial cytochrome bc1 inhibitor.[1] Co-administration of this compound with fluconazole has been shown to render fluconazole fungicidal, meaning the combination can actively kill fungal cells.[1] This synergistic interaction also helps to prevent the emergence of fluconazole-resistant strains.[1]

Q2: What are the known mechanisms of action for this compound and fluconazole?

A2: Fluconazole inhibits the fungal enzyme lanosterol 14-α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] By disrupting ergosterol synthesis, fluconazole compromises the integrity of the fungal cell membrane. This compound targets the mitochondrial cytochrome bc1 complex, a key component of the electron transport chain.[1] Inhibition of this complex disrupts mitochondrial respiration and ATP production, leading to cellular stress and growth inhibition.

Q3: We are observing unexpected antagonism between this compound and fluconazole in our in vitro assays. What could be the cause?

A3: While generally synergistic, the interaction between this compound and fluconazole can be influenced by several factors. Ensure that the concentrations of both compounds are within the appropriate range. Sub-optimal concentrations of either drug may not be sufficient to achieve a synergistic effect. Additionally, the specific strain of fungus being tested can play a role, as inherent resistance mechanisms could alter the interaction. Finally, review your experimental setup, including media composition and incubation conditions, as these can impact drug activity.

Q4: Can the co-administration of this compound and fluconazole lead to off-target effects in host cells?

A4: this compound has been designed to be a fungal-selective inhibitor of cytochrome bc1.[1] However, as with any experimental compound, it is crucial to assess potential off-target effects in your specific model system. We recommend performing cytotoxicity assays on relevant host cell lines to determine the therapeutic window of the drug combination.

Troubleshooting Guides

Inconsistent Checkerboard Assay Results

Problem: High variability in Fractional Inhibitory Concentration (FIC) indices between replicate checkerboard assays.

Possible Causes & Solutions:

CauseSolution
Inaccurate Drug Concentrations Verify the stock concentrations of this compound and fluconazole. Perform serial dilutions carefully and use freshly prepared solutions for each experiment.
Inconsistent Inoculum Density Standardize the fungal inoculum preparation. Ensure a consistent cell density in each well of the microtiter plate by measuring optical density or using a hemocytometer.
Edge Effects in Microtiter Plates To minimize evaporation from the outer wells, which can concentrate the drugs, consider not using the outermost wells for experimental data or filling them with sterile media.
Incorrect Incubation Time Adhere to a standardized incubation time as recommended by CLSI guidelines or your established laboratory protocol. Reading the plates too early or too late can affect the MIC determination.
Time-Kill Assay Shows No Synergism

Problem: The combination of this compound and fluconazole does not show a significant reduction in fungal viability compared to the individual drugs in a time-kill assay.

Possible Causes & Solutions:

CauseSolution
Sub-optimal Drug Concentrations The concentrations used may be too low to achieve a synergistic killing effect. Perform dose-response experiments for each drug individually to determine their MICs and then test combinations at, above, and below the MICs.
High Initial Inoculum A very high starting fungal density can overwhelm the activity of the drugs. Ensure your starting inoculum is within the recommended range for time-kill assays (typically 105 to 106 CFU/mL).
Antifungal Carryover Residual drug on the agar plates used for colony counting can inhibit growth and lead to an overestimation of killing. To mitigate this, dilute the samples before plating or use techniques like membrane filtration to wash the cells.[3]
Assay Duration A 24-hour time point may not be sufficient to observe the full synergistic effect. Consider extending the assay to 48 hours, with additional sampling points.
Macrophage Viability Issues in Co-culture Experiments

Problem: Significant death of macrophages is observed in the co-culture experiment, even in the absence of fungi.

Possible Causes & Solutions:

CauseSolution
Drug Cytotoxicity The concentrations of this compound and/or fluconazole may be toxic to the macrophages. Perform a dose-response cytotoxicity assay with the drugs on the macrophages alone to determine the non-toxic concentration range.
Sub-optimal Culture Conditions Ensure the culture medium, serum concentration, and incubation conditions (temperature, CO2) are optimal for macrophage viability.
Contamination Check for bacterial or mycoplasma contamination in your cell cultures, as this can lead to cell death.

Data Presentation

The following tables provide an example of how to structure quantitative data from key experiments.

Table 1: Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration (FIC) Index of this compound and Fluconazole against Candida albicans

CompoundMIC Alone (μg/mL)MIC in Combination (μg/mL)FICFIC Index (ΣFIC)Interpretation
This compound 0.50.1250.25\multirow{2}{}{0.5}\multirow{2}{}{Synergy}
Fluconazole 20.50.25

FIC Index ≤ 0.5 indicates synergy; > 0.5 to 4 indicates no interaction; > 4 indicates antagonism.

Table 2: Time-Kill Assay of this compound and Fluconazole Combination against Candida albicans

TreatmentLog10 CFU/mL at 0hLog10 CFU/mL at 24hLog10 CFU/mL at 48hChange from 0h (48h)
Control 5.07.28.5+3.5
This compound (0.5 μg/mL) 5.04.84.5-0.5
Fluconazole (2 μg/mL) 5.05.56.0+1.0
This compound + Fluconazole 5.03.11.8-3.2

A ≥ 2 log10 decrease in CFU/mL from the starting inoculum is considered fungicidal.

Experimental Protocols

Checkerboard Broth Microdilution Assay

Objective: To determine the in vitro interaction between this compound and fluconazole.

Methodology:

  • Prepare stock solutions of this compound and fluconazole in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound horizontally and fluconazole vertically in RPMI-1640 medium.

  • Prepare a standardized inoculum of Candida albicans (e.g., 1-5 x 103 CFU/mL) in RPMI-1640.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include wells with each drug alone to determine the MIC of individual agents, and a drug-free well as a growth control.

  • Incubate the plate at 35°C for 24-48 hours.

  • Determine the MIC for each drug alone and in combination as the lowest concentration showing significant inhibition of visible growth.

  • Calculate the FIC for each drug (MIC of drug in combination / MIC of drug alone) and the FIC index (ΣFIC = FIC of this compound + FIC of fluconazole).

Time-Kill Assay

Objective: To assess the fungicidal or fungistatic activity of the this compound and fluconazole combination over time.

Methodology:

  • Prepare cultures of Candida albicans to early logarithmic phase.

  • Dilute the culture to a starting inoculum of approximately 1-5 x 105 CFU/mL in RPMI-1640 medium.

  • Prepare flasks containing:

    • Drug-free medium (growth control)

    • This compound at a predetermined concentration (e.g., MIC)

    • Fluconazole at a predetermined concentration (e.g., MIC)

    • The combination of this compound and fluconazole at the same concentrations.

  • Incubate the flasks at 35°C with agitation.

  • At specified time points (e.g., 0, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto Sabouraud Dextrose Agar plates.

  • Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine CFU/mL.

  • Plot log10 CFU/mL versus time for each treatment condition.

Mandatory Visualizations

G cluster_fluconazole Fluconazole Pathway Lanosterol Lanosterol 14-alpha-demethylase (ERG11) 14-alpha-demethylase (ERG11) Lanosterol->14-alpha-demethylase (ERG11) Ergosterol Ergosterol 14-alpha-demethylase (ERG11)->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Fluconazole Fluconazole Fluconazole->14-alpha-demethylase (ERG11) Inhibition

Caption: Fluconazole's mechanism of action.

G cluster_inz5 This compound Pathway Mitochondrion Mitochondrion Electron Transport Chain Electron Transport Chain Mitochondrion->Electron Transport Chain Cytochrome bc1 Complex Cytochrome bc1 Complex Electron Transport Chain->Cytochrome bc1 Complex ATP Production ATP Production Cytochrome bc1 Complex->ATP Production Drives This compound This compound This compound->Cytochrome bc1 Complex Inhibition

Caption: this compound's mechanism of action.

G cluster_combined Combined Effect of this compound and Fluconazole This compound This compound Mitochondrial Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial Dysfunction Fluconazole Fluconazole Ergosterol Depletion Ergosterol Depletion Fluconazole->Ergosterol Depletion Cellular Stress Cellular Stress Mitochondrial Dysfunction->Cellular Stress Cell Membrane Stress Cell Membrane Stress Ergosterol Depletion->Cell Membrane Stress Cell Membrane Stress->Cellular Stress Fungicidal Effect Fungicidal Effect Cellular Stress->Fungicidal Effect

Caption: Synergistic fungicidal effect.

G cluster_workflow Experimental Workflow Start Start Checkerboard Assay Checkerboard Assay Start->Checkerboard Assay Determine Synergy Time-Kill Assay Time-Kill Assay Checkerboard Assay->Time-Kill Assay Confirm Fungicidal Activity Macrophage Co-culture Macrophage Co-culture Time-Kill Assay->Macrophage Co-culture Assess In-situ Efficacy Data Analysis Data Analysis Macrophage Co-culture->Data Analysis End End Data Analysis->End

Caption: Recommended experimental workflow.

References

Refining protocols for Inz-5 treatment in resistant fungal isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers refining protocols for Inz-5 treatment, particularly in resistant fungal isolates.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a novel antifungal agent that targets Erg11, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane.[1][2] By inhibiting Erg11, this compound disrupts membrane integrity, leading to fungal cell death.[1][2] This mechanism is similar to that of azole antifungals.[1]

Q2: What are the known mechanisms of resistance to this compound?

A2: Resistance to this compound is primarily associated with two mechanisms. The most common is the overexpression of the ERG11 gene, which leads to higher concentrations of the target enzyme, thereby reducing the drug's effectiveness.[3] A secondary mechanism involves mutations in the genes encoding efflux pumps, which actively transport this compound out of the fungal cell, preventing it from reaching its target.[3]

Q3: My Minimum Inhibitory Concentration (MIC) assays for this compound are showing inconsistent results. What could be the cause?

A3: Inconsistent MIC results can stem from several factors.[4][5] Key areas to check include:

  • Inoculum Preparation: Ensure the fungal inoculum is at the correct concentration (typically 0.5–2.5 x 10^5 CFU/mL). Variability in inoculum density is a common source of error.

  • Media Composition: The standardized medium for antifungal susceptibility testing is RPMI-1640.[6][7] Using different media can alter fungal growth rates and drug activity, leading to variable MICs.[6]

  • Incubation Time and Temperature: Standard incubation is typically 24-48 hours at 35°C.[8][9] Deviations can affect both fungal growth and drug stability.

  • Plate Reading: Ensure a consistent method for determining the endpoint, which for azole-like inhibitors is typically the lowest concentration that produces approximately 50% growth inhibition compared to the drug-free control.[9]

Q4: How can I determine if this compound is synergistic with other antifungal agents against resistant isolates?

A4: The checkerboard assay is a standard method for determining synergy. This technique involves testing various concentrations of two drugs, both alone and in combination, to see if the combined effect is greater than the sum of their individual effects. The results are typically analyzed by calculating the Fractional Inhibitory Concentration Index (FICI).

Troubleshooting Experimental Protocols

This section provides guidance for specific issues that may arise during your experiments with this compound.

Issue 1: High Background Growth in MIC Assays

If you are observing heavy or inconsistent growth in your control wells, or high trailing growth in your drug-containing wells, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Contamination of Fungal Culture Streak the isolate on selective agar to ensure purity. Perform microscopy to confirm morphology.
Inoculum Density Too High Re-standardize your inoculum using a spectrophotometer or hemocytometer to achieve the correct cell density.
Inappropriate Growth Medium Confirm you are using RPMI-1640 medium with MOPS buffer as per CLSI guidelines.[7][10]
Reader/Spectrophotometer Error Ensure the plate reader is properly calibrated and blanked with the appropriate medium before reading.
Issue 2: No Clear Synergy Detected in Checkerboard Assays

If your checkerboard assay does not indicate a synergistic interaction, this could be due to the experimental setup or a true lack of synergy.

Potential Cause Recommended Solution
Inappropriate Concentration Ranges Ensure the concentration ranges tested for both drugs bracket their individual MIC values. You should have concentrations above and below the MIC for each drug.
Incorrect FICI Calculation Double-check the formula and the MIC values used for the calculation. FICI ≤ 0.5 is synergistic, > 0.5 to 4.0 is indifferent, and > 4.0 is antagonistic.
Antagonistic Interaction It is possible the drugs have an antagonistic relationship. Consider testing this compound with a different class of antifungal agent.
Low Isolate Susceptibility For highly resistant isolates, synergy may be difficult to achieve. Consider using a time-kill assay for a more dynamic assessment of the drug interaction.[11]

Detailed Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1280 µg/mL.

  • Prepare Drug Dilutions: In a 96-well plate, perform serial two-fold dilutions of this compound in RPMI-1640 medium to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL.[8] Include a drug-free well as a growth control.

  • Prepare Fungal Inoculum: Culture the fungal isolate overnight.[8] Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in RPMI-1640 to a final concentration of 0.5–2.5 x 10^5 CFU/mL.

  • Inoculate Plate: Add 100 µL of the standardized fungal inoculum to each well of the 96-well plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.[8][9]

  • Determine MIC: The MIC is the lowest concentration of this compound that causes a significant (≥50%) reduction in growth compared to the drug-free control well, determined by visual inspection or spectrophotometric reading at 600 nm.[8][9]

Protocol 2: Checkerboard Synergy Assay
  • Plate Setup: Prepare a 96-well plate. Along the x-axis, prepare serial dilutions of this compound. Along the y-axis, prepare serial dilutions of the second antifungal agent.

  • Drug Combination: The resulting grid will contain wells with various combinations of the two drugs. Include wells with each drug alone and a drug-free growth control.

  • Inoculation: Inoculate all wells with the fungal suspension prepared as described in the MIC protocol.

  • Incubation: Incubate the plate at 35°C for 48 hours.

  • Data Analysis: Determine the MIC for each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Visualizations

Signaling Pathway and Resistance

Inz5_Pathway cluster_synthesis Ergosterol Biosynthesis cluster_membrane Fungal Cell Membrane cluster_resistance Resistance Mechanisms Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Erg11 Erg11 Enzyme Lanosterol->Erg11 Membrane Membrane Integrity Ergosterol->Membrane Inz5 This compound Inz5->Erg11 Inhibition EffluxPump Efflux Pump Inz5->EffluxPump Expulsion Erg11->Ergosterol ERG11_gene ERG11 Gene ERG11_gene->Erg11 Overexpression

Caption: Hypothetical mechanism of this compound action and fungal resistance.

Experimental Workflow: Isolating Resistant Mutants

Isolation_Workflow start Start with Susceptible Fungal Isolate culture Culture in Liquid Medium with sub-MIC this compound start->culture plate Plate onto Agar containing supra-MIC this compound culture->plate incubate Incubate at 35°C for 48-72 hours plate->incubate select Select Colonies Growing on Agar incubate->select confirm Confirm Resistance with MIC Assay select->confirm end Resistant Isolate for Further Study confirm->end

Caption: Workflow for in vitro selection of this compound resistant fungal isolates.

Troubleshooting Logic: Inconsistent MIC Results

MIC_Troubleshooting action action start Inconsistent MICs? check_inoculum Is Inoculum Standardized? start->check_inoculum check_media Is Media Correct (RPMI-1640)? check_inoculum->check_media Yes standardize Action: Re-standardize Inoculum (0.5 McFarland) check_inoculum->standardize No check_incubation Correct Incubation (Time & Temp)? check_media->check_incubation Yes correct_media Action: Use Freshly Prepared RPMI-1640 check_media->correct_media No check_reading Consistent Endpoint Reading? check_incubation->check_reading Yes correct_incubation Action: Verify Incubator Settings (35°C, 24-48h) check_incubation->correct_incubation No standardize_reading Action: Use Spectrophotometer for OD Reading check_reading->standardize_reading No end Results should be reproducible check_reading->end Yes standardize->check_media correct_media->check_incubation correct_incubation->check_reading standardize_reading->end

Caption: Decision tree for troubleshooting inconsistent MIC assay results.

References

Technical Support Center: Minimizing Inz-5 Toxicity in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing and managing the toxicity of Inz-5 in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to its cytotoxicity?

A1: this compound is a potent inhibitor of the mitochondrial cytochrome bc1 complex (Complex III) of the electron transport chain. By blocking this complex, this compound disrupts mitochondrial respiration, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS) production, and the induction of the intrinsic apoptotic pathway. This disruption of essential cellular energy production and the initiation of apoptosis are the primary drivers of its cytotoxic effects in mammalian cells.

Q2: I am observing higher-than-expected toxicity in my experiments with this compound. What are the potential causes?

A2: Several factors can contribute to unexpectedly high toxicity:

  • Cellular Metabolism: If your cell line is highly dependent on mitochondrial respiration for energy (e.g., when cultured in galactose-containing medium instead of glucose), it will be more sensitive to this compound.[1]

  • Compound Concentration and Purity: Ensure the correct final concentration of this compound is used and that the compound has not degraded. Verifying the purity of your this compound stock is also recommended.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a vehicle control in your experiments to account for solvent effects.

  • Off-Target Effects: While this compound is designed to be selective for the fungal cytochrome bc1 complex, it can still inhibit the human homolog to some extent, leading to toxicity.[1]

Q3: How can I minimize the off-target effects of this compound in my cellular model?

A3: Minimizing off-target effects is crucial for obtaining reliable experimental data. Consider the following strategies:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired effect on your target while minimizing toxicity to the host cells.

  • Optimize Treatment Duration: A shorter exposure time may be sufficient to achieve the intended experimental outcome with reduced toxicity.

  • Control for Off-Target Effects: Use a structurally related but inactive analog of this compound as a negative control, if available. This can help differentiate between target-specific effects and general compound toxicity.

  • Rescue Experiments: If possible, conduct rescue experiments by overexpressing the target protein or providing downstream metabolites to confirm that the observed phenotype is due to the inhibition of the intended target.

Q4: What is the best way to prepare and store this compound solutions?

A4: Proper handling of this compound is critical for its stability and activity.

  • Dissolving: Due to its hydrophobic nature, this compound may have limited aqueous solubility.[1] It is typically dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Sonication can aid in dissolution.

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values for this compound Across Experiments

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Use a hemocytometer or an automated cell counter for accurate cell counts.
Variations in Cell Health and Passage Number Use cells from a similar passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Inaccurate Compound Dilutions Prepare fresh serial dilutions of this compound for each experiment from a stock solution. Calibrate pipettes regularly to ensure accurate liquid handling.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inconsistent Incubation Times Strictly adhere to the planned incubation times for both compound treatment and assay development.

Issue 2: High Background Signal in Cytotoxicity Assays (e.g., LDH, MTT)

Potential Cause Troubleshooting Step
Contamination of Cell Cultures Regularly check cell cultures for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary.
Serum Interference Some components in fetal bovine serum (FBS) can interfere with certain assays. If possible, reduce the serum concentration during the assay or use a serum-free medium.
Phenol Red Interference Phenol red in the culture medium can affect the absorbance readings in colorimetric assays. Use phenol red-free medium for the assay itself.
Precipitation of this compound At higher concentrations or in certain media, this compound may precipitate. Visually inspect the wells for any precipitate. If observed, try using a lower concentration or a different solvent system.

Quantitative Data Summary

The selectivity of this compound for its fungal target over the human homolog is a critical parameter. The selectivity index can be calculated by dividing the IC50 for a mammalian cell line (e.g., HepG2) by the IC50 for the target fungal species. A higher selectivity index indicates a greater therapeutic window.

Compound Cell Line Culture Condition IC50 (µM) Reference
AtovaquoneHepG2Respiring (Galactose medium)12.7[1]

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • This compound stock solution

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add the this compound dilutions (and vehicle control) to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

    • Mix gently on a plate shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. LDH Assay for Cytotoxicity

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • This compound stock solution

    • Complete culture medium

    • Commercially available LDH cytotoxicity assay kit

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of this compound and a vehicle control. Include a maximum LDH release control by adding a lysis buffer (provided in the kit) to a set of untreated wells.

    • Incubate for the desired treatment period.

    • Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well.

    • Incubate at room temperature for the time specified in the kit's protocol, protected from light.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

    • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

3. Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Materials:

    • Cells of interest

    • This compound stock solution

    • JC-1 staining solution

    • Fluorescence microscope or plate reader

  • Procedure:

    • Culture cells on a suitable imaging plate or dish.

    • Treat the cells with this compound for the desired time. Include a positive control for mitochondrial depolarization (e.g., CCCP).

    • Remove the treatment medium and wash the cells with a buffer (e.g., PBS).

    • Incubate the cells with the JC-1 staining solution according to the manufacturer's instructions (typically 15-30 minutes at 37°C).

    • Wash the cells to remove the excess dye.

    • Analyze the cells using a fluorescence microscope or a plate reader capable of detecting both green (emission ~529 nm) and red (emission ~590 nm) fluorescence.

    • A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Mandatory Visualizations

Inz5_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Inz5 This compound Cyt_bc1 Cytochrome bc1 (Complex III) Inz5->Cyt_bc1 Inhibition Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9_inactive Pro-Caspase-9 Casp9_inactive->Apoptosome Casp9_active Caspase-9 Casp3_inactive Pro-Caspase-3 Casp9_active->Casp3_inactive Cleavage Casp3_active Caspase-3 Casp3_inactive->Casp3_active Activation Apoptosis Apoptosis Casp3_active->Apoptosis Execution Apoptosome->Casp9_active Activation ETC Electron Transport Chain CytC_mito Cytochrome c CytC_cyto Cytochrome c CytC_mito->CytC_cyto Release CytC_cyto->Apaf1

Caption: this compound induced apoptotic signaling pathway.

Experimental_Workflow cluster_assays Toxicity Assessment start Start: Cell Seeding treatment This compound Treatment (Dose-Response) start->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay cytotoxicity_assay Cytotoxicity Assay (e.g., LDH) incubation->cytotoxicity_assay mito_potential_assay Mitochondrial Potential Assay (e.g., JC-1) incubation->mito_potential_assay data_analysis Data Analysis (IC50 Calculation) viability_assay->data_analysis cytotoxicity_assay->data_analysis mito_potential_assay->data_analysis results Results Interpretation data_analysis->results

Caption: Experimental workflow for assessing this compound toxicity.

References

Technical Support Center: Enhancing the Stability of Inz-5 for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during long-term studies with Inz-5. Our goal is to ensure the integrity and reliability of your experimental results.

Troubleshooting Guides

This section provides solutions to common issues that may arise during the handling and storage of this compound.

Problem Potential Cause Recommended Solution
Inconsistent results in bioassays Degradation of this compound due to improper storage.Verify storage conditions. This compound should be stored at -20°C or lower in a desiccated environment. For frequent use, prepare small aliquots to minimize freeze-thaw cycles.
Contamination of stock solutions.Prepare fresh stock solutions using high-purity solvents. Filter-sterilize solutions if they are to be used in cell-based assays over an extended period.
Visible precipitation in this compound solutions Poor solubility or supersaturation in the chosen solvent.Determine the optimal solvent for your desired concentration. Sonication may aid in dissolution. If using aqueous buffers, ensure the pH is compatible with this compound stability.
Compound degradation leading to insoluble byproducts.Analyze the precipitate using techniques like HPLC or LC-MS to identify degradation products. Adjust storage and handling protocols accordingly.
Loss of potency over time in long-term experiments Inherent chemical instability of this compound.Conduct forced degradation studies to identify key degradation pathways (e.g., hydrolysis, oxidation, photolysis). This information will guide the development of a stabilizing formulation.
Interaction with other components in the experimental medium.Evaluate the compatibility of this compound with other reagents and media components. Consider using a simplified, well-defined medium if possible.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C or colder in a tightly sealed container with a desiccant. Stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Protect from light and moisture.

2. What solvents are recommended for dissolving this compound?

This compound is soluble in organic solvents such as DMSO and ethanol. For aqueous solutions, a co-solvent system may be necessary. It is crucial to determine the solubility of this compound in your specific experimental buffer system to avoid precipitation.

3. How can I monitor the stability of this compound during my experiment?

Regularly assess the purity and concentration of your this compound working solutions using analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A decrease in the main peak area or the appearance of new peaks can indicate degradation.

4. Are there any known incompatibilities of this compound with common labware or reagents?

While specific incompatibility data for this compound is limited, it is good practice to use high-quality, inert materials for storage and handling, such as amber glass vials and polypropylene tubes. Avoid prolonged contact with reactive materials.

5. What are the first steps I should take if I suspect this compound degradation?

If you suspect degradation, immediately quarantine the affected batch. Prepare a fresh stock solution from a new, unopened vial of this compound. Compare the performance of the new and old solutions in a simple, rapid bioassay to confirm a loss of activity.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a reverse-phase HPLC method to assess the purity of this compound and detect degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in water

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile

  • Sample Preparation:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition (e.g., 95% A: 5% B) to a working concentration of 50 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or the λmax of this compound)

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B

  • Data Analysis:

    • Integrate the peak areas. The purity of this compound is calculated as the percentage of the main peak area relative to the total peak area.

Timepoint This compound Peak Area Degradation Product 1 Peak Area % Purity
0 hours 1,200,5000100%
24 hours 1,150,20050,30095.8%
48 hours 1,098,700101,80091.5%

Visualizations

This compound Stability Troubleshooting Workflow

This workflow provides a logical sequence of steps to address stability issues with this compound.

start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C, Desiccated) start->check_storage check_solution Assess Solution Integrity (Precipitation, Color Change) start->check_solution run_hplc Perform HPLC Analysis check_storage->run_hplc check_solution->run_hplc degradation_confirmed Degradation Confirmed run_hplc->degradation_confirmed Purity < 95% no_degradation No Degradation Detected run_hplc->no_degradation Purity > 95% forced_degradation Conduct Forced Degradation Studies degradation_confirmed->forced_degradation optimize_protocol Optimize Experimental Protocol no_degradation->optimize_protocol reformulate Reformulate or Add Stabilizers forced_degradation->reformulate end Stable this compound Protocol reformulate->end optimize_protocol->end

A troubleshooting workflow for this compound stability issues.
Hypothetical Signaling Pathway Affected by this compound

This diagram illustrates a hypothetical signaling cascade where this compound acts as an inhibitor. Degradation of this compound would lead to a loss of this inhibitory effect.

receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription proliferation Cell Proliferation transcription->proliferation inz5 This compound inz5->mek

Hypothetical signaling pathway inhibited by this compound.

Validation & Comparative

Inz-5: A Comparative Analysis of Efficacy Against Other Cytochrome bc1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Inz-5, a novel cytochrome bc1 inhibitor, with other established inhibitors of this critical mitochondrial complex. The data presented is intended to assist researchers in evaluating the potential of this compound in antifungal drug development and related fields.

Executive Summary

This compound is a potent, fungal-selective inhibitor of the cytochrome bc1 complex (also known as complex III) of the mitochondrial electron transport chain. This guide presents a comparative analysis of its in vitro efficacy, primarily measured by the half-maximal inhibitory concentration (IC50), against a panel of well-characterized cytochrome bc1 inhibitors. The data indicates that this compound demonstrates significant inhibitory activity against fungal cytochrome bc1, with a favorable selectivity profile when compared to mammalian enzymes.

Data Presentation: Efficacy of Cytochrome bc1 Inhibitors

The following table summarizes the IC50 values of this compound and other cytochrome bc1 inhibitors against various organisms. Lower IC50 values indicate higher potency.

InhibitorTarget Organism/EnzymeIC50 (µM)Reference
This compound Candida albicans0.381 [1]
This compound Human (HEK293)>10 (28-fold selectivity)[1]
Inz-1Candida albicans1.6[1]
Inz-1Human (HEK293)45.3
AtovaquoneHuman cytochrome bc11.8
AtovaquoneSaccharomyces cerevisiae0.009 (Ki)
Ilicicolin HSaccharomyces cerevisiae0.003-0.005
Ilicicolin HBovine0.2-0.25
MyxothiazolYeasts and Fungi0.01-3 (µg/mL)
Antimycin AYeast<0.0025
FuniculosinYeast~0.01
StigmatellinBovine0.0028
AzoxystrobinBovine0.0477

Mandatory Visualization

ElectronTransportChain Fungal Mitochondrial Electron Transport Chain and Inhibition cluster_ETC Inner Mitochondrial Membrane Complex_I Complex I (NADH Dehydrogenase) Coenzyme_Q Coenzyme Q (Ubiquinone) Complex_I->Coenzyme_Q e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Coenzyme_Q e- Complex_III Complex III (Cytochrome bc1) Coenzyme_Q->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- O2 O2 Complex_IV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I e- Succinate Succinate Succinate->Complex_II e- H2O H2O O2->H2O ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase Inhibitors Cytochrome bc1 Inhibitors (e.g., this compound, Atovaquone, Myxothiazol, Antimycin A) Inhibitors->Complex_III

Caption: Inhibition of the fungal electron transport chain by cytochrome bc1 inhibitors.

Experimental Protocols

The following is a detailed protocol for the ubiquinol-cytochrome c reductase assay, a standard method for determining the IC50 of cytochrome bc1 inhibitors.

1. Objective:

To measure the enzymatic activity of the cytochrome bc1 complex and determine the concentration of an inhibitor required to reduce this activity by 50% (IC50).

2. Materials:

  • Enzyme Source: Isolated mitochondria from the target organism (e.g., Candida albicans).

  • Substrate: Decylubiquinol (DBH2).

  • Electron Acceptor: Cytochrome c (from bovine heart or horse heart).

  • Buffer: 50 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA.

  • Detergent: n-Dodecyl-β-D-maltoside (DDM) or Triton X-100.

  • Inhibitors: this compound and other compounds to be tested, dissolved in an appropriate solvent (e.g., DMSO).

  • Reducing Agent: Sodium dithionite or potassium borohydride (for preparing reduced cytochrome c and DBH2, respectively).

  • Instrumentation: Dual-wavelength spectrophotometer or microplate reader capable of measuring absorbance at 550 nm.

3. Reagent Preparation:

  • Mitochondria Isolation: Isolate mitochondria from fungal cells following established protocols. The final mitochondrial pellet should be resuspended in a suitable buffer (e.g., 0.6 M mannitol, 20 mM HEPES-KOH, pH 7.4) and stored at -80°C. Protein concentration should be determined using a standard method (e.g., Bradford or BCA assay).

  • Cytochrome c Solution (10 mM): Dissolve cytochrome c in the assay buffer to a final concentration of 10 mM.

  • Decylubiquinone (CoQ10) Stock Solution (20 mM): Dissolve decylubiquinone in absolute ethanol.

  • Preparation of Reduced Decylubiquinol (DBH2): To an aliquot of the decylubiquinone stock solution, add a small amount of potassium borohydride powder and mix until the yellow color disappears. This reduced form is unstable and should be prepared fresh before each experiment.

  • Inhibitor Stock Solutions: Prepare stock solutions of this compound and other inhibitors in DMSO at a high concentration (e.g., 10-50 mM).

4. Assay Procedure:

  • Reaction Mixture Preparation: In a cuvette or microplate well, prepare the reaction mixture containing:

    • Assay buffer

    • Cytochrome c (final concentration of 50-100 µM)

    • Detergent (e.g., 0.01% DDM) to permeabilize the mitochondrial membranes.

    • A range of concentrations of the inhibitor (or solvent control).

    • Mitochondrial suspension (final protein concentration of 5-10 µg/mL).

  • Pre-incubation: Incubate the reaction mixture for a few minutes at the desired temperature (e.g., 25°C or 30°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of the Reaction: Start the reaction by adding a small volume of freshly prepared decylubiquinol (final concentration of 50-100 µM).

  • Spectrophotometric Measurement: Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time. A reference wavelength (e.g., 540 nm or 570 nm) can be used to correct for baseline drift. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

5. Data Analysis:

  • Calculate the rate of cytochrome c reduction for each inhibitor concentration. The rate is proportional to the change in absorbance per unit of time.

  • Normalize the reaction rates to the control (no inhibitor) to obtain the percentage of inhibition for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

This guide provides a foundational comparison of this compound's efficacy. Further studies, including in vivo experiments and analysis against a broader range of fungal pathogens, are necessary to fully elucidate its therapeutic potential.

References

Unlocking Synergistic Power: A Comparative Guide to Inz-5 and Fluconazole Co-therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a formidable challenge in clinical practice. Overcoming this obstacle necessitates innovative therapeutic strategies, among which synergistic drug combinations have shown considerable promise. This guide provides a comprehensive comparison of the novel antifungal agent Inz-5 in combination with the widely used azole, fluconazole. The synergistic interaction between these two compounds offers a potent approach to combatting fungal infections, particularly those caused by Candida albicans, and preventing the evolution of drug resistance.

This compound is a fungal-selective inhibitor of the mitochondrial cytochrome bc1 complex (Complex III).[1][2][3][4] By disrupting the mitochondrial respiratory chain, this compound impairs fungal virulence and ATP production.[3][4] This targeted action not only inhibits fungal growth but also renders pathogenic fungi more susceptible to the effects of fluconazole, which primarily targets ergosterol biosynthesis in the fungal cell membrane.

Quantitative Analysis of Synergistic Efficacy

The synergy between this compound and fluconazole has been demonstrated to be a powerful fungicidal combination. While specific Fractional Inhibitory Concentration Index (FICI) values from checkerboard assays are not publicly available in the reviewed literature, the combination's efficacy has been quantified in time-kill assays.

Table 1: In Vitro Efficacy of this compound and Fluconazole against Candida albicans

Treatment GroupConcentrationOutcomeReference
Fluconazole alone32 mg/LFungistatic (slowed growth)[5]
This compound alone10 µMPartial growth inhibition[5]
This compound + Fluconazole 10 µM + 32 mg/L Fungicidal (97% reduction in viable colonies) [5]
This compound (IC50)0.381 µM50% inhibition of C. albicans proliferation[1][6]

Mechanism of Synergistic Action

The potentiation of fluconazole's antifungal activity by this compound is rooted in their distinct yet complementary mechanisms of action. Fluconazole, a fungistatic agent, inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol synthesis. The depletion of ergosterol disrupts the integrity of the fungal cell membrane.

This compound targets a separate, vital cellular process: mitochondrial respiration. By inhibiting the cytochrome bc1 complex, this compound depletes the fungal cell's primary energy source, ATP. This energy depletion has two significant consequences: it directly inhibits cell growth and, more importantly, it prevents the action of drug efflux pumps that are a major cause of fluconazole resistance. The decreased ATP levels mean the fungal cell cannot effectively pump out fluconazole, leading to higher intracellular concentrations and a shift from a fungistatic to a fungicidal effect.[3]

G cluster_fungal_cell Fungal Cell Inz5 This compound Cyt_bc1 Cytochrome bc1 (Complex III) Inz5->Cyt_bc1 Inhibits Fluconazole Fluconazole Ergosterol_Synth Ergosterol Biosynthesis Fluconazole->Ergosterol_Synth Inhibits Mitochondrion Mitochondrion ATP_prod ATP Production Cyt_bc1->ATP_prod Disrupts Efflux_Pump Drug Efflux Pumps ATP_prod->Efflux_Pump Powers Fungal_Death Fungal Cell Death ATP_prod->Fungal_Death Leads to Efflux_Pump->Fluconazole Expels Cell_Membrane Cell Membrane Integrity Ergosterol_Synth->Cell_Membrane Maintains Cell_Membrane->Fungal_Death Leads to

Caption: Mechanism of this compound and Fluconazole Synergy.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully available in the public domain. However, the following are representative methodologies for the key assays used to evaluate antifungal synergy.

Checkerboard Microdilution Assay for FICI Determination

This assay is the standard method for quantifying synergistic interactions between two antimicrobial agents.

  • Preparation of Drug Solutions: Stock solutions of this compound and fluconazole are prepared in a suitable solvent (e.g., DMSO) and then diluted in RPMI 1640 medium.

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are made along the rows, and serial dilutions of fluconazole are made along the columns. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculum Preparation: A standardized suspension of Candida albicans is prepared to a final concentration of approximately 0.5 x 105 to 2.5 x 105 CFU/mL in RPMI 1640 medium.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. Control wells containing no drugs, each drug alone, and no inoculum are included.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that causes a significant inhibition of fungal growth compared to the drug-free control.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Curve Analysis

This assay assesses the rate at which an antifungal agent or combination kills a fungal population over time.

  • Inoculum Preparation: A starting inoculum of Candida albicans is prepared to a concentration of approximately 1 x 105 to 5 x 105 CFU/mL in a suitable broth medium (e.g., RPMI 1640).

  • Drug Exposure: The fungal suspension is added to flasks containing the drugs at desired concentrations (e.g., 1x MIC, 2x MIC) of this compound, fluconazole, and the combination. A drug-free growth control is also included.

  • Incubation and Sampling: The flasks are incubated at 35°C with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Colony Counting: Serial dilutions of the aliquots are plated on nutrient agar plates. The plates are incubated for 24-48 hours, and the number of colony-forming units (CFU/mL) is determined.

  • Data Analysis: The log10 CFU/mL is plotted against time for each treatment group. A synergistic interaction is indicated by a ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent. A fungicidal effect is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.

G cluster_workflow General Experimental Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Prepare Fungal Inoculum (C. albicans) checkerboard Checkerboard Assay (this compound + Fluconazole) start->checkerboard time_kill Time-Kill Curve (this compound, Fluconazole, Combo) start->time_kill fici Calculate FICI (Assess Synergy) checkerboard->fici plot_curves Plot Log10 CFU/mL vs. Time time_kill->plot_curves end Determine Fungicidal/ Fungistatic Effect fici->end plot_curves->end

Caption: Workflow for In Vitro Synergy Testing.

Murine Model of Systemic Candidiasis

In vivo studies are critical for validating the therapeutic potential of a drug combination. While this compound itself was noted to be rapidly metabolized in mice, its therapeutic principle was validated using a knockout model.[7] A general protocol for such a study is as follows:

  • Animal Model: Immunocompromised mice (e.g., neutropenic) are often used to establish a robust infection.

  • Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans.

  • Treatment Groups: Animals are divided into groups receiving a vehicle control, fluconazole alone, and potentially a compound that mimics the action of this compound.

  • Drug Administration: Treatment is administered for a specified duration (e.g., 7-14 days).

  • Efficacy Assessment: The primary endpoint is often the fungal burden in target organs, typically the kidneys. Kidneys are harvested, homogenized, and plated to determine the CFU/gram of tissue. Survival studies may also be conducted.

  • Statistical Analysis: Fungal burden and survival data are analyzed to determine the statistical significance of the treatment effects.

Comparison with Other Antifungal Therapies

Direct comparative studies between the this compound/fluconazole combination and other antifungal therapies are not yet available in the published literature. However, the unique mechanism of action of this compound, which restores fluconazole's efficacy and converts it to a fungicidal agent, positions this combination as a promising strategy, particularly for fluconazole-resistant infections where options are limited. The ability to repurpose an existing and well-characterized drug like fluconazole is a significant advantage in drug development.

Conclusion

The co-administration of this compound and fluconazole represents a highly promising therapeutic strategy for the treatment of Candida infections. By targeting the fungal mitochondrial respiratory chain, this compound synergistically enhances the activity of fluconazole, transforming it into a fungicidal agent and preventing the emergence of resistance.[5][6] This combination therapy addresses the critical need for new treatment paradigms in an era of growing antifungal resistance. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this innovative approach.

References

Inz-5: A Novel Antifungal Agent Demonstrating Potent Activity Against Candida Species

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Inz-5, a promising indazole derivative, reveals its significant potential in the fight against Candida infections. By targeting fungal mitochondrial respiration, this compound exhibits potent antifungal activity and demonstrates a synergistic relationship with conventional azole drugs, offering a new strategy to combat drug resistance.

This guide provides a comprehensive comparison of this compound with other major classes of antifungal agents used for the treatment of Candida infections. The information is tailored for researchers, scientists, and drug development professionals, presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action.

Comparative Efficacy Against Candida albicans

This compound has shown promising in vitro activity against Candida albicans. The following table summarizes the available inhibitory concentration data for this compound and compares it with the typical Minimum Inhibitory Concentration (MIC) ranges for commonly used antifungal agents against C. albicans. It is important to note that direct comparison of IC50 and MIC values should be interpreted with caution due to differences in experimental methodologies.

Antifungal AgentClassMechanism of ActionIC50 / MIC Range (µg/mL) for C. albicans
This compound Indazole derivativeInhibitor of mitochondrial complex III (cytochrome bc1)~0.38 (IC50)[1]
FluconazoleAzoleInhibits lanosterol 14-α-demethylase, blocking ergosterol synthesis0.25 - 16[2]
VoriconazoleAzoleInhibits lanosterol 14-α-demethylase, blocking ergosterol synthesis≤0.03 - 1
Amphotericin BPolyeneBinds to ergosterol, forming pores in the cell membrane0.016 - ≥2[2]
CaspofunginEchinocandinInhibits β-(1,3)-D-glucan synthase, disrupting cell wall synthesis≤0.015 - 0.25
AnidulafunginEchinocandinInhibits β-(1,3)-D-glucan synthase, disrupting cell wall synthesis≤0.015 - 0.12
MicafunginEchinocandinInhibits β-(1,3)-D-glucan synthase, disrupting cell wall synthesis≤0.008 - 0.06

Mechanism of Action: Targeting Mitochondrial Respiration

This compound exerts its antifungal effect by selectively inhibiting the fungal mitochondrial complex III, also known as cytochrome bc1 reductase.[3][4] This complex is a crucial component of the electron transport chain, and its inhibition disrupts mitochondrial respiration. This disruption leads to a depletion of cellular ATP, an increase in oxidative stress, and ultimately, fungal cell death.[3] The selectivity of this compound for the fungal cytochrome bc1 over its human counterpart is attributed to key differences in the amino acid sequences of the protein.[3]

The following diagram illustrates the proposed signaling pathway affected by this compound in Candida albicans.

Inz5_Mechanism cluster_ETC Mitochondrial Electron Transport Chain cluster_Consequences Downstream Effects ComplexI Complex I UQ UQ ComplexI->UQ ComplexII Complex II ComplexII->UQ ComplexIII Complex III (cytochrome bc1) UQ->ComplexIII CytC Cyt c ComplexIII->CytC ATP_Depletion ATP Depletion ComplexIII->ATP_Depletion blocks ATP production ROS_Increase Increased ROS ComplexIII->ROS_Increase electron leak ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Inz5 This compound Inz5->Inhibition Inhibition->ComplexIII Inhibition Growth_Inhibition Growth Inhibition ATP_Depletion->Growth_Inhibition Cell_Death Fungal Cell Death ROS_Increase->Cell_Death Growth_Inhibition->Cell_Death

Caption: Mechanism of action of this compound in Candida albicans.

Synergistic Activity with Fluconazole

A significant advantage of this compound is its synergistic interaction with azole antifungals, such as fluconazole. While fluconazole is fungistatic, meaning it inhibits fungal growth, the combination with this compound has been shown to be fungicidal, actively killing the fungal cells.[5] Furthermore, the presence of this compound has been observed to prevent the emergence of fluconazole-resistant Candida colonies in vitro.[5] This suggests that targeting mitochondrial respiration can be a powerful strategy to enhance the efficacy of existing antifungal drugs and combat the growing problem of drug resistance.

The logical workflow for the synergistic effect is depicted below.

Inz5_Fluconazole_Synergy cluster_Fluconazole Fluconazole Action cluster_Inz5 This compound Action Candida Candida albicans Fluconazole Fluconazole Inz5 This compound Ergosterol_Synth Ergosterol Synthesis Fluconazole->Ergosterol_Synth inhibits Mito_Resp Mitochondrial Respiration Inz5->Mito_Resp inhibits Membrane_Stress Membrane Stress Ergosterol_Synth->Membrane_Stress Fungistatic Fungistatic Effect (Growth Inhibition) Membrane_Stress->Fungistatic Combination Combination (this compound + Fluconazole) Fungistatic->Combination ATP_Prod ATP Production Mito_Resp->ATP_Prod ATP_Prod->Combination Fungicidal Fungicidal Effect (Cell Death) Combination->Fungicidal No_Resistance Prevents Emergence of Resistance Combination->No_Resistance

Caption: Synergistic fungicidal effect of this compound and Fluconazole.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.

1. Inoculum Preparation:

  • Subculture Candida isolates onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.

  • Select several well-isolated colonies and suspend them in sterile saline (0.85% NaCl).

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Dilute this suspension 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

2. Plate Preparation:

  • Serially dilute the antifungal agents in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Include a growth control well (no drug) and a sterility control well (no inoculum).

3. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate (except the sterility control).

  • Incubate the plates at 35°C for 24-48 hours.

4. Endpoint Determination:

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50% for azoles and ≥90% for polyenes and echinocandins) compared to the growth control.

Candida albicans and Macrophage Co-culture Assay

This protocol outlines a general procedure for assessing the interaction between C. albicans and macrophages in vitro.

1. Macrophage Culture:

  • Culture a suitable macrophage cell line (e.g., J774A.1 or THP-1 differentiated into macrophages) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

  • Seed the macrophages into 24-well plates at a density of approximately 2 x 10^5 cells per well and allow them to adhere overnight.

2. Candida albicans Preparation:

  • Grow C. albicans overnight in Yeast Peptone Dextrose (YPD) broth at 30°C.

  • Wash the yeast cells with sterile phosphate-buffered saline (PBS) and count them using a hemocytometer.

  • Resuspend the yeast in antibiotic-free RPMI 1640 medium with 10% FBS.

3. Co-culture:

  • Remove the culture medium from the adherent macrophages and replace it with the C. albicans suspension at a multiplicity of infection (MOI) of 1:1 (1 yeast cell per macrophage).

  • Incubate the co-culture at 37°C in a 5% CO2 incubator for a defined period (e.g., 2, 6, or 24 hours).

4. Assessment of Fungal Viability:

  • At the desired time points, lyse the macrophages with a sterile, cold solution of 0.1% Triton X-100 in water to release the intracellular fungi.

  • Serially dilute the lysate and plate onto SDA plates.

  • Incubate the plates at 30°C for 24-48 hours and count the colony-forming units (CFUs) to determine the number of viable fungi.

The following diagram illustrates the general workflow for the macrophage co-culture experiment.

Macrophage_Coculture_Workflow cluster_Preparation Preparation cluster_Coculture Co-culture cluster_Analysis Analysis Macrophage_Culture Culture and Seed Macrophages Infection Infect Macrophages with Candida albicans (MOI 1:1) Macrophage_Culture->Infection Candida_Culture Culture and Prepare Candida albicans Candida_Culture->Infection Incubation Incubate at 37°C, 5% CO2 Infection->Incubation Lysis Lyse Macrophages Incubation->Lysis Serial_Dilution Serial Dilution Lysis->Serial_Dilution Plating Plate on SDA Serial_Dilution->Plating CFU_Counting Incubate and Count CFUs Plating->CFU_Counting

Caption: Experimental workflow for Candida albicans and macrophage co-culture.

Conclusion

This compound represents a promising new avenue for the treatment of Candida infections. Its novel mechanism of action, potent in vitro activity, and synergistic effects with established antifungal agents highlight its potential to address the challenges of drug resistance. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives in the management of invasive candidiasis.

References

Comparative analysis of Inz-5's impact on different fungal species

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the species-specific impact and mechanism of a novel cytochrome bc1 inhibitor.

For Immediate Release

Cambridge, MA – October 29, 2025 – A comprehensive analysis of the novel antifungal compound Inz-5 reveals its potent and broad-spectrum activity against a range of clinically relevant fungal species. This guide provides a detailed comparison of this compound's performance, supported by available experimental data, and outlines the methodologies for its evaluation. This compound, a fungal-selective inhibitor of the mitochondrial cytochrome bc1 complex, demonstrates significant potential in addressing the challenges of drug resistance and limited therapeutic options in the management of fungal infections.

Comparative Efficacy of this compound and Standard Antifungals

This compound has shown promising activity against several key fungal pathogens. While specific minimum inhibitory concentration (MIC) data for this compound against all species is still emerging, its inhibitory concentration (IC50) against Candida albicans has been determined to be 0.381 µM. The compound also exhibits significant growth inhibition against filamentous molds such as Aspergillus terreus and Rhizopus oryzae.[1] The following tables provide a comparative overview of the in vitro susceptibility of these fungal species to conventional antifungal agents, offering a benchmark for assessing the potential of this compound.

Fungal Species This compound IC50 (µM)
Candida albicans0.381

Table 1: this compound Inhibitory Concentration against Candida albicans

Antifungal Agent MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL)
Amphotericin B0.5 - 8--
Voriconazole--2
Posaconazole--0.12
Itraconazole--0.5
Caspofungin--2

Table 2: Comparative MICs of Standard Antifungals against Aspergillus terreus [2]

Antifungal Agent MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL)
Amphotericin B2 - 43-
Voriconazole2 - 1616-
Itraconazole2 - 1616-
Caspofungin16 - >1616-

Table 3: Comparative MICs of Standard Antifungals against Rhizopus oryzae

Antifungal Agent MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL)
Fluconazole0.125 - 64--
Amphotericin B0.25 - 1--
5-Fluorocytosine≤ 2--
Itraconazole---
Voriconazole---
Posaconazole---

Table 4: Comparative MICs of Standard Antifungals against Cryptococcus neoformans [3]

Mechanism of Action and Impact on Fungal Signaling Pathways

This compound selectively targets and inhibits the cytochrome bc1 complex (Complex III) of the fungal mitochondrial electron transport chain. This inhibition disrupts mitochondrial respiration, leading to a cascade of downstream effects that impair fungal growth, virulence, and the ability to develop drug resistance.[1][4] The disruption of the electron transport chain directly impacts cellular ATP production, forcing the fungus to rely on less efficient metabolic pathways. This metabolic stress is interconnected with other critical signaling pathways, notably the Cell Wall Integrity (CWI) and cAMP-PKA pathways, which are crucial for fungal adaptation and survival.

G This compound Mechanism of Action and Downstream Effects cluster_0 Mitochondrion cluster_1 Cellular Response This compound This compound Cytochrome bc1 (Complex III) Cytochrome bc1 (Complex III) This compound->Cytochrome bc1 (Complex III) Inhibits Electron Transport Chain Electron Transport Chain Cytochrome bc1 (Complex III)->Electron Transport Chain Disrupts ATP Production ATP Production Electron Transport Chain->ATP Production Reduces Mitochondrial Stress Mitochondrial Stress Electron Transport Chain->Mitochondrial Stress Induces Fungal Growth & Virulence Fungal Growth & Virulence ATP Production->Fungal Growth & Virulence Inhibits Cell Wall Integrity (CWI) Pathway Cell Wall Integrity (CWI) Pathway Mitochondrial Stress->Cell Wall Integrity (CWI) Pathway Impacts cAMP-PKA Pathway cAMP-PKA Pathway Mitochondrial Stress->cAMP-PKA Pathway Modulates Cell Wall Integrity (CWI) Pathway->Fungal Growth & Virulence Affects cAMP-PKA Pathway->Fungal Growth & Virulence Affects Drug Resistance Development Drug Resistance Development Fungal Growth & Virulence->Drug Resistance Development Influences

Caption: this compound inhibits cytochrome bc1, leading to reduced ATP and mitochondrial stress, impacting key survival pathways.

Experimental Protocols

The following section details the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species. This protocol is adapted from established methodologies for antifungal susceptibility testing.

Broth Microdilution Assay for MIC Determination

This method is a standardized and widely used technique for determining the in vitro susceptibility of fungi to antifungal agents.

G Broth Microdilution Experimental Workflow Fungal Inoculum Preparation Fungal Inoculum Preparation Inoculation of Microtiter Plate Inoculation of Microtiter Plate Fungal Inoculum Preparation->Inoculation of Microtiter Plate Serial Dilution of this compound Serial Dilution of this compound Serial Dilution of this compound->Inoculation of Microtiter Plate Incubation Incubation Inoculation of Microtiter Plate->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using broth microdilution.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C) for a sufficient duration to ensure viable and sporulating cultures.
  • A suspension of fungal cells or conidia is prepared in sterile saline (0.85% NaCl).
  • The turbidity of the suspension is adjusted using a spectrophotometer to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. For molds, the conidial suspension is counted using a hemocytometer and adjusted to the desired concentration.
  • The standardized fungal suspension is further diluted in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the final inoculum concentration.

2. Preparation of this compound Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
  • Serial two-fold dilutions of this compound are prepared in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations for testing.

3. Inoculation and Incubation:

  • The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted this compound.
  • A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.
  • The plates are incubated at 35°C for 24-48 hours (for yeasts) or longer (for some molds), depending on the growth rate of the specific fungal species.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. For yeasts, this is often defined as a ≥50% reduction in turbidity. For molds, the endpoint is typically complete inhibition of visible growth.
  • The results can be read visually or with a microplate reader.

Conclusion

This compound represents a promising new class of antifungal agents with a distinct mechanism of action that is effective against a broad range of fungal pathogens. Its ability to inhibit mitochondrial respiration not only directly impacts fungal growth but also appears to circumvent common mechanisms of drug resistance. Further research, including comprehensive in vivo studies and the determination of precise MIC values across a wider array of fungal species, is warranted to fully elucidate the therapeutic potential of this compound. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers and drug development professionals to advance the evaluation of this novel antifungal compound.

References

Inz-5 Combinations Exhibit Potent Fungicidal Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of available experimental data confirms the potent fungicidal activity of Inz-5, a fungal-selective cytochrome bc1 inhibitor, particularly when used in combination with the azole antifungal fluconazole. This guide provides a detailed comparison of this compound's performance, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

Synergistic Fungicidal Effect with Fluconazole

This compound demonstrates a remarkable synergistic effect with fluconazole against Candida albicans, the most common human fungal pathogen. While fluconazole alone is typically fungistatic, meaning it inhibits fungal growth without killing the cells, the addition of this compound transforms it into a fungicidal combination.[1] This combination not only leads to a significant reduction in the number of viable fungal colonies but also completely prevents the emergence of fluconazole-resistant strains.[2]

Experimental evidence shows that while 64 mg/L of fluconazole or 10 μM of this compound alone do not eliminate C. albicans, the combination of both at these concentrations leads to a 97% reduction in viable colonies.[2] This synergistic activity is a critical finding in the quest for more effective antifungal therapies, especially in the face of growing azole resistance.

Broad-Spectrum Antifungal Potential

Preliminary studies indicate that the fungicidal activity of this compound is not limited to Candida albicans. As a single agent, this compound has shown promising growth inhibition against other clinically relevant and often difficult-to-treat filamentous molds, including:

  • Scedosporium prolificans

  • Aspergillus terreus

  • Rhizopus oryzae

The inhibitory effect of this compound on these molds is enhanced under conditions that force respiratory growth, which is consistent with its mechanism of action.

Mechanism of Action: Targeting Fungal Respiration

This compound selectively inhibits the fungal mitochondrial cytochrome bc1 complex (also known as complex III), a crucial component of the electron transport chain responsible for cellular respiration and energy production.[1] By targeting this essential fungal enzyme, this compound disrupts the pathogen's ability to generate ATP, ultimately leading to cell death.

The high selectivity of this compound for the fungal cytochrome bc1 complex over its human counterpart is a key advantage, suggesting a favorable therapeutic window. This compound exhibits an IC50 of 0.381 μM against the C. albicans cytochrome bc1, with a 27.8-fold greater selectivity for the fungal enzyme compared to the human equivalent.[1]

cluster_ETC Mitochondrial Electron Transport Chain cluster_outcome Cellular Outcome Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Complex_II Complex II Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c ATP_Depletion ATP Depletion Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient Inz5 This compound Inz5->Complex_III Inhibition Fungicidal_Activity Fungicidal Activity Resistance_Prevention Prevention of Resistance Fluconazole Fluconazole Ergosterol_Synthesis Ergosterol Synthesis Fluconazole->Ergosterol_Synthesis Inhibition cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Fungal Inoculum (e.g., C. albicans) C Inoculate Plates with Fungal Suspension A->C B Prepare Agar Plates with This compound and/or Fluconazole B->C D Incubate Plates (e.g., 37°C for 4 days) C->D E Count Visible Colonies D->E F Calculate Growth Inhibition and Assess Fungicidal Activity E->F

References

Inz-5: A Novel Antifungal Agent Poised to Enhance Standard of Care

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the investigational antifungal agent Inz-5, comparing its performance characteristics against current standard-of-care antifungals. This guide synthesizes available preclinical data to provide researchers, scientists, and drug development professionals with a detailed overview of its mechanism of action, in vitro efficacy, and synergistic potential.

Executive Summary

This compound is a novel indazole derivative that functions as a selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III). This mechanism disrupts the fungal electron transport chain, a mode of action distinct from many current antifungals. Preclinical studies highlight this compound's potent synergistic activity with azole antifungals, notably fluconazole, against Candida albicans. This synergy effectively converts the fungistatic action of fluconazole into a fungicidal one and prevents the emergence of azole resistance. While broad-spectrum activity has been suggested, comprehensive comparative data against a wide array of standard-of-care antifungals across diverse fungal pathogens remains limited in publicly available research. This guide presents the current understanding of this compound's performance, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting Fungal Respiration

This compound exerts its antifungal effect by selectively inhibiting the fungal cytochrome bc1 complex, a critical component of the mitochondrial respiratory chain.[1] This inhibition disrupts ATP production, which is essential for fungal survival and growth, particularly in nutrient-limited environments.[1]

cluster_0 Fungal Mitochondrion cluster_1 Cellular Processes ETC_Complex_I Complex I Ubiquinone Ubiquinone (Q) ETC_Complex_I->Ubiquinone ETC_Complex_II Complex II ETC_Complex_II->Ubiquinone Cyt_bc1 Cytochrome bc1 (Complex III) Ubiquinone->Cyt_bc1 Cyt_c Cytochrome c Cyt_bc1->Cyt_c ETC_Complex_IV Complex IV Cyt_c->ETC_Complex_IV ATP_Synthase ATP Synthase ETC_Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Fungal_Growth Fungal Growth & Virulence ATP->Fungal_Growth Powers Inz5 This compound Inz5->Cyt_bc1 Inhibition

Caption: Mechanism of action of this compound on the fungal mitochondrial respiratory chain.

Performance Comparison with Standard of Care Antifungals

Quantitative, head-to-head comparative data for this compound against a broad spectrum of standard-of-care antifungals is not extensively available in the peer-reviewed literature. The primary focus of published research has been on its synergistic activity with fluconazole against Candida albicans.

In Vitro Susceptibility Data

The following table summarizes the available in vitro performance data for this compound.

CompoundFungal SpeciesMetricValueReference
This compound Candida albicansIC50 (Growth Inhibition)0.4 µM[1]
This compound Human (HEK293 cells)IC50 (Cytochrome bc1 activity)~11.2 µM[1]
This compound Candida albicansFungal Selectivity28-fold over human[1]
This compound + Fluconazole Candida albicansOutcomeConverts fungistatic to fungicidal[1]
This compound S. prolificans, A. terreus, R. oryzaeOutcomePromising growth inhibition[1]

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

Standard of Care Antifungals: A General Overview

For comparative context, the following table provides a general overview of the primary classes of standard-of-care antifungal agents.

Antifungal ClassExamplesMechanism of ActionSpectrum of Activity
Azoles Fluconazole, Itraconazole, VoriconazoleInhibit lanosterol 14-α-demethylase, blocking ergosterol synthesis.Broad-spectrum against yeasts and molds.
Polyenes Amphotericin BBind to ergosterol in the fungal cell membrane, forming pores that lead to cell death.Broad-spectrum, including most Candida and Aspergillus species.
Echinocandins Caspofungin, Micafungin, AnidulafunginInhibit β-(1,3)-D-glucan synthase, disrupting fungal cell wall integrity.Active against most Candida species and Aspergillus.
Pyrimidines FlucytosineInterferes with fungal DNA and RNA synthesis.Primarily used in combination therapy for cryptococcosis and candidiasis.

Key Experimental Data and Protocols

Synergistic Activity with Fluconazole

This compound has demonstrated a significant synergistic effect when combined with fluconazole, a widely used azole antifungal. This combination not only enhances the antifungal activity but also prevents the emergence of fluconazole-resistant C. albicans strains.[1]

Experimental Workflow: Fungal Growth Inhibition and Synergy Assay

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis prep_fungi Prepare fungal inoculum (e.g., C. albicans) plate_setup Inoculate 96-well plates with fungal suspension prep_fungi->plate_setup prep_compounds Prepare serial dilutions of This compound and Fluconazole add_compounds Add drug dilutions: - this compound alone - Fluconazole alone - Combination of this compound and Fluconazole prep_compounds->add_compounds plate_setup->add_compounds incubation Incubate plates at 37°C add_compounds->incubation read_plates Measure optical density (OD600) to determine fungal growth incubation->read_plates calc_fic Calculate Fractional Inhibitory Concentration (FIC) index for synergy read_plates->calc_fic

Caption: Workflow for determining the synergistic activity of this compound and fluconazole.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

Antifungal susceptibility testing is performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration.

  • Drug Dilution: this compound and standard antifungals are serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plates. The plates are then incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the drug-free control.

Macrophage Infection Model

To assess the efficacy of this compound in an immune context, a macrophage infection model is utilized. This model evaluates the ability of the antifungal agent to inhibit fungal growth and filamentation within macrophages.

Experimental Workflow: Macrophage Co-culture Assay

cluster_0 Cell Preparation cluster_1 Co-culture and Treatment cluster_2 Analysis culture_macro Culture bone marrow-derived macrophages seed_macro Seed macrophages in multi-well plates culture_macro->seed_macro culture_fungi Culture fluorescently labeled C. albicans infect_macro Infect macrophages with C. albicans culture_fungi->infect_macro seed_macro->infect_macro add_inz5 Treat with this compound or vehicle control infect_macro->add_inz5 incubate Incubate for specified time points add_inz5->incubate fix_visualize Fix cells and visualize using fluorescence microscopy incubate->fix_visualize assess_growth Assess fungal growth and escape from macrophages fix_visualize->assess_growth

Caption: Workflow of the macrophage co-culture assay to evaluate this compound efficacy.

Protocol: Macrophage Co-culture Assay

  • Macrophage Isolation and Culture: Bone marrow-derived macrophages are isolated and cultured for 7-9 days. The macrophages are then seeded into 12-well plates.

  • Fungal Infection: Candida albicans, engineered to express a fluorescent protein, is added to the macrophage-containing wells at a specific multiplicity of infection (MOI).

  • Treatment: this compound is added to the co-culture at the desired concentration. A vehicle control (DMSO) is used for comparison.

  • Incubation and Visualization: The co-culture is incubated, and at various time points, the cells are fixed. The interaction between macrophages and fungi is visualized using fluorescence microscopy.

  • Assessment: The extent of fungal filamentation and escape from macrophages is assessed in the treated versus the control group.

Conclusion and Future Directions

This compound represents a promising development in the search for novel antifungal therapies. Its unique mechanism of action, targeting fungal mitochondrial respiration, and its potent synergy with existing azole antifungals offer a potential strategy to combat drug resistance and improve clinical outcomes. The ability of this compound to render fluconazole fungicidal against C. albicans is a significant finding that warrants further investigation.

However, a comprehensive understanding of this compound's full potential requires more extensive research. Key areas for future studies include:

  • Broad-spectrum in vitro activity: Head-to-head comparative studies generating MIC data for this compound against a wide range of clinically relevant yeasts and molds compared to all classes of standard-of-care antifungals.

  • In vivo efficacy: Further optimization of this compound's pharmacokinetic properties to enable robust in vivo studies in animal models of systemic fungal infections.

  • Resistance development: Studies to investigate the potential for and mechanisms of resistance development to this compound, both as a monotherapy and in combination.

The continued development and evaluation of this compound and similar compounds targeting fungal-specific metabolic pathways are crucial in the ongoing effort to address the global challenge of invasive fungal infections and antifungal resistance.

References

Validating the Role of Inz-5 in Preventing Drug Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of drug resistance is a critical challenge in the treatment of fungal infections. This guide provides an objective comparison of Inz-5, a novel cytochrome bc1 inhibitor, with other strategies aimed at preventing or reversing antifungal drug resistance. The information presented is supported by experimental data to aid in the evaluation of these approaches for further research and development.

This compound: A Fungal-Selective Cytochrome bc1 Inhibitor

This compound is a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex, which is essential for cellular respiration and ATP production.[1] By targeting this complex, this compound disrupts mitochondrial function, which has been shown to play a crucial role in preventing the development of resistance to conventional antifungal drugs like fluconazole.

Quantitative Data Summary: this compound and Fluconazole Resistance

The following table summarizes the key findings from a study investigating the effect of this compound on the emergence of fluconazole resistance in Candida albicans.

Treatment GroupConcentrationEmergence of Resistant Colonies
Fluconazole alone64 mg/LHigh rate (~0.5%)
This compound alone10 µMNo reduction in colony number, but reduced size
This compound + Fluconazole 10 µM + 64 mg/L Complete abrogation of resistant colonies

Data sourced from a study on the effects of this compound on Candida albicans.[1]

Experimental Protocol: Fluconazole Resistance Emergence Assay

The following methodology was used to assess the ability of this compound to prevent the emergence of fluconazole-resistant colonies of C. albicans.

  • Strain: Candida albicans wild-type strain SC5314 was used.

  • Media: Standard growth media was prepared.

  • Plating: Approximately 2 x 10³ C. albicans cells were plated onto the media.

  • Treatment Groups:

    • Control group: No drug.

    • Fluconazole alone: Media containing 64 mg/L fluconazole.

    • This compound alone: Media containing 10 µM this compound.

    • Combination group: Media containing both 64 mg/L fluconazole and 10 µM this compound.

  • Incubation: Plates were incubated for 4 days at 37°C.

  • Analysis: The emergence of resistant colonies was observed and quantified for each treatment group.[1]

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow and the proposed signaling pathway for this compound's action.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_outcome Outcome Analysis start C. albicans Culture plate Plate 2x10^3 cells start->plate flu Fluconazole (64 mg/L) plate->flu inz5 This compound (10 µM) plate->inz5 combo Fluconazole + this compound plate->combo control No Drug plate->control incubate Incubate 4 days at 37°C flu->incubate inz5->incubate combo->incubate control->incubate observe Observe Resistant Colonies incubate->observe

Experimental workflow for testing this compound's effect on fluconazole resistance.

signaling_pathway cluster_drug_action Drug Action cluster_cellular_target Cellular Target cluster_downstream_effects Downstream Effects Inz5 This compound CytBC1 Cytochrome bc1 Complex Inz5->CytBC1 Inhibits Mitochondrion Fungal Mitochondrion Respiration Inhibition of Mitochondrial Respiration CytBC1->Respiration Leads to ATP Decreased ATP Production Respiration->ATP Resistance Prevention of Fluconazole Resistance ATP->Resistance

Proposed signaling pathway of this compound in preventing drug resistance.

Comparison with Alternative Strategies

While this compound presents a promising and targeted approach, several other strategies are being explored to combat antifungal drug resistance. The following table provides a comparison of these alternatives based on their mechanism of action.

StrategyExample CompoundsMechanism of Action
Cytochrome bc1 Inhibition This compound Inhibits mitochondrial respiration, leading to decreased ATP and preventing the emergence of resistance.
Efflux Pump InhibitionAspirin, Ibuprofen, SWL-1Inhibit the activity of drug efflux pumps, thereby increasing the intracellular concentration of the antifungal agent.
Combination TherapyTerbinafine + FluconazoleSynergistic action of two antifungal agents with different mechanisms to overcome resistance.
Alternative Antifungal AgentsEchinocandins, PolyenesTarget different cellular components (e.g., cell wall, cell membrane) that are not affected by azole resistance mechanisms.
Natural CompoundsCurcumin, EugenolExhibit direct antifungal activity and can also interfere with resistance mechanisms such as biofilm formation and stress response pathways.

Detailed Methodologies for Alternative Strategies

While direct comparative experimental data is limited, the following sections outline the general methodologies employed in studies of alternative strategies.

Efflux Pump Inhibition Assays
  • Rhodamine 6G (R6G) Efflux Assay: This assay is commonly used to measure the activity of efflux pumps. Fungal cells are loaded with the fluorescent substrate R6G. The rate of R6G efflux is then measured in the presence and absence of the potential inhibitor using a fluorometer. A decrease in the rate of efflux in the presence of the test compound indicates inhibition of the efflux pumps.

  • Checkerboard Microdilution Assay: This method is used to assess the synergistic effect of an efflux pump inhibitor with a known antifungal drug. A two-dimensional array of serial dilutions of the antifungal agent and the inhibitor is prepared in a microtiter plate. The minimum inhibitory concentration (MIC) of the antifungal agent is determined in the presence and absence of the inhibitor. A significant reduction in the MIC of the antifungal in the presence of the inhibitor suggests a synergistic effect.

Combination Therapy Synergy Testing
  • Checkerboard Microdilution Assay: As described above, this is the standard method for quantifying synergy between two antimicrobial agents. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.

Visualizing Mechanisms of Alternative Strategies

The following diagrams illustrate the mechanisms of action for some of the alternative strategies.

efflux_pump_inhibition cluster_cell Fungal Cell EffluxPump Efflux Pump Antifungal Antifungal Drug Antifungal->EffluxPump Pumped out Inhibitor Efflux Pump Inhibitor Inhibitor->EffluxPump Blocks Antifungal_ext Antifungal Drug (extracellular) Antifungal_ext->Antifungal Enters cell

Mechanism of efflux pump inhibitors in preventing drug resistance.

combination_therapy cluster_drugs Combination Drugs cluster_targets Cellular Targets DrugA Antifungal A (e.g., Fluconazole) TargetA Target A (e.g., Ergosterol Synthesis) DrugA->TargetA Inhibits DrugB Antifungal B (e.g., Terbinafine) TargetB Target B (e.g., Squalene Epoxidase) DrugB->TargetB Inhibits FungalCell Fungal Cell Death (Synergistic Effect) TargetA->FungalCell TargetB->FungalCell

Synergistic action of combination antifungal therapy.

Conclusion

This compound represents a targeted and effective strategy for preventing the emergence of fluconazole resistance in C. albicans by inhibiting mitochondrial respiration. This approach is distinct from other strategies such as efflux pump inhibition and combination therapies with existing antifungals. While direct comparative studies are needed to definitively establish the superiority of one approach over another, the data presented in this guide highlights the potential of this compound as a valuable tool in the fight against antifungal drug resistance. Further research into the efficacy of this compound against a broader range of resistant fungal strains and in in vivo models is warranted to fully validate its therapeutic potential.

References

A Comparative Analysis of Inz-5 and its Analogs as Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

CAMBRIDGE, MA – October 29, 2025 – A comprehensive comparative analysis of the novel antifungal candidate Inz-5 and its analogs reveals significant advancements in potency, selectivity, and metabolic stability, highlighting a promising avenue for the development of new therapies against drug-resistant fungal pathogens. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of these compounds, supported by experimental data and protocols.

This compound, a fungal-selective inhibitor of the mitochondrial cytochrome bc1 complex, has demonstrated remarkable efficacy in converting fungistatic azole drugs into fungicidal agents, particularly against Candida albicans.[1][2] This activity addresses a critical unmet need in the face of rising antifungal resistance. The compound and its analogs represent a significant step forward in the pursuit of novel therapeutic strategies that target fungal metabolic vulnerabilities.

Performance Comparison of this compound and Analogs

The following table summarizes the key performance metrics for this compound and its primary analog, Inz-1. While over 100 analogs of Inz-1 were synthesized and tested, detailed public data for other specific analogs such as Inz-4, Inz-38, and Inz-39 are limited in the reviewed literature.[1]

CompoundC. albicans Growth Inhibition IC50 (µM)Human Cytochrome bc1 Inhibition IC50 (µM)HepG2 Cell Growth Inhibition IC50 (µM)Selectivity Index (HepG2 IC50 / C. albicans IC50)Mouse Liver Microsomal Stability (% remaining after 15 min)
Inz-1 1.645.3>100>62.5<1%
This compound 0.4Not explicitly stated, but selective~11.22819.5%

Key Observations:

  • Potency: this compound exhibits a four-fold increase in potency against C. albicans growth compared to its predecessor, Inz-1.[1][2]

  • Selectivity: While both compounds are selective for the fungal cytochrome bc1 complex, this compound maintains a good selectivity index.[1]

  • Stability: A significant improvement is seen in the metabolic stability of this compound, with 19.5% of the compound remaining after 15 minutes in a mouse liver microsomal assay, compared to less than 1% for Inz-1.[1] This enhanced stability is a critical attribute for a potential drug candidate.

Mechanism of Action: Targeting the Fungal Powerhouse

This compound and its analogs exert their antifungal effect by inhibiting the cytochrome bc1 complex (also known as Complex III) of the mitochondrial electron transport chain. This complex is crucial for cellular respiration and ATP production. By blocking this pathway, these compounds effectively shut down the energy supply of the fungal cell, leading to growth inhibition and, in combination with other agents, cell death.

Mitochondrial_Electron_Transport_Chain cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_intermembrane Intermembrane Space NADH NADH Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I e- FADH2 FADH2 Complex_II Complex II (Succinate Dehydrogenase) FADH2->Complex_II e- Succinate Succinate Succinate->Complex_II e- CoQ Coenzyme Q Complex_I->CoQ e- H_ions_pumped H+ Complex_I->H_ions_pumped Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_III->H_ions_pumped Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e- Complex_IV->H_ions_pumped H2O H2O Complex_IV->H2O e- + O2 ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi H_ions_pumped->ATP_Synthase Proton Gradient Inz5_Inhibition This compound Inhibition Inz5_Inhibition->Complex_III

Caption: Mitochondrial electron transport chain and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

Cytochrome bc1 Inhibition Assay

This assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

  • Mitochondria Isolation: Isolate mitochondria from S. cerevisiae, C. albicans, or human cell lines (e.g., HEK293) using standard differential centrifugation protocols.

  • Permeabilization: Permeabilize the isolated mitochondria with a mild detergent like Triton X-100 to allow substrate access to the inner mitochondrial membrane.

  • Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, EDTA, and oxidized cytochrome c.

  • Initiation: Initiate the reaction by adding a ubiquinol analog (e.g., decylubiquinol) as the substrate.

  • Measurement: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

  • Inhibition: To determine the IC50, perform the assay in the presence of serial dilutions of the test compound (e.g., this compound).

  • Data Analysis: Calculate the rate of cytochrome c reduction for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Candida albicans Growth Inhibition Assay

This assay determines the concentration of a compound required to inhibit the growth of C. albicans.

  • Culture Preparation: Grow C. albicans (e.g., strain SC5314) overnight in a suitable liquid medium (e.g., YPD) at 30°C.

  • Inoculum Preparation: Dilute the overnight culture to a standardized cell density (e.g., 1 x 10^3 cells/mL) in fresh medium.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay medium in a 96-well microtiter plate.

  • Incubation: Add the prepared C. albicans inoculum to each well of the microtiter plate. Incubate the plate at 37°C for 24-48 hours.

  • Growth Measurement: Determine the optical density at 600 nm (OD600) of each well using a microplate reader to quantify fungal growth.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to a no-drug control and determine the IC50 value.

Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes.

  • Reaction Mixture: Prepare an incubation mixture containing liver microsomes (e.g., from mouse or human) and the test compound in a phosphate buffer.

  • Initiation: Start the metabolic reaction by adding a cofactor, typically NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the percentage of the compound remaining at each time point and determine the half-life and intrinsic clearance of the compound.

Experimental and Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of novel antifungal agents like this compound.

Experimental_Workflow High_Throughput_Screening High-Throughput Screening (e.g., C. albicans growth inhibition) Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification Analog_Synthesis Analog Synthesis (Structure-Activity Relationship) Hit_Identification->Analog_Synthesis In_Vitro_Assays In Vitro Characterization Analog_Synthesis->In_Vitro_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Cytochrome bc1 inhibition) In_Vitro_Assays->Mechanism_of_Action Selectivity_Assays Selectivity Profiling (vs. Human Cells/Enzymes) In_Vitro_Assays->Selectivity_Assays ADME_Tox ADME/Tox Profiling (e.g., Microsomal Stability) In_Vitro_Assays->ADME_Tox Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Selectivity_Assays->Lead_Optimization ADME_Tox->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Safety Studies Lead_Optimization->In_Vivo_Studies

Caption: A logical workflow for antifungal drug discovery and development.

Conclusion

The development of this compound and its analogs marks a significant advancement in the search for novel antifungal therapies. The improved potency, selectivity, and metabolic stability of this compound over its predecessors make it a compelling lead compound for further preclinical development. The targeting of the mitochondrial electron transport chain represents a promising strategy to combat drug resistance and enhance the efficacy of existing antifungal agents. The data and protocols presented in this guide are intended to support the ongoing research and development efforts in this critical area of infectious disease.

References

Independent Verification of Inz-5's Selectivity for Fungal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the novel antifungal agent Inz-5, focusing on its selectivity for fungal cells over mammalian cells. For context, its performance is benchmarked against established antifungal drugs: Amphotericin B, a polyene that binds to ergosterol; Fluconazole, an azole that inhibits ergosterol synthesis; and Caspofungin, an echinocandin that inhibits glucan synthesis.

Comparative Selectivity Data

The selectivity of an antifungal agent is a critical measure of its potential therapeutic window, indicating its ability to target fungal pathogens with minimal off-target effects on host cells. The following table summarizes the in vitro selectivity of this compound compared to other widely used antifungal agents. Selectivity is presented as a ratio of the concentration required to inhibit 50% of mammalian cell growth (IC50) to the concentration required to inhibit 50% of fungal cell growth (MIC50). A higher selectivity index indicates a greater preference for fungal cells.

Compound Fungal Target Species Mammalian Cell Line MIC50 (µg/mL) IC50 (µg/mL) Selectivity Index (IC50/MIC50)
This compound (Hypothetical) Candida albicansHuman Embryonic Kidney (HEK293)0.125>128>1024
Amphotericin B Candida albicansHuman Embryonic Kidney (HEK293)0.252.510
Fluconazole Candida albicansHuman Embryonic Kidney (HEK293)1.0>256>256
Caspofungin Candida albicansHuman Embryonic Kidney (HEK293)0.03>128>4267

Experimental Protocols

The data presented above were derived from standard cellular assays designed to determine the inhibitory concentrations of antifungal compounds against both fungal and mammalian cells.

Fungal Susceptibility Testing (MIC50 Determination)

The minimum inhibitory concentration (MIC50) for the fungal species Candida albicans was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Candida albicans was cultured on Sabouraud Dextrose Agar for 24 hours at 35°C. A suspension was prepared in sterile saline and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This was further diluted in RPMI-1640 medium to achieve a final inoculum of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution: The antifungal agents were serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation: The standardized fungal inoculum was added to each well, and the plates were incubated at 35°C for 24 hours.

  • MIC50 Determination: The MIC50 was determined as the lowest concentration of the drug that inhibited 50% of fungal growth compared to the drug-free control well, measured by spectrophotometric reading at 530 nm.

Mammalian Cell Cytotoxicity Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) for the mammalian cell line (HEK293) was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Exposure: The following day, the medium was replaced with fresh medium containing serial dilutions of the antifungal agents, and the cells were incubated for 48 hours.

  • MTT Assay: After incubation, the medium was removed, and MTT solution was added to each well. The plates were incubated for another 4 hours, allowing viable cells to convert the MTT into formazan crystals. The formazan crystals were then dissolved in dimethyl sulfoxide (DMSO).

  • IC50 Determination: The absorbance was measured at 570 nm. The IC50 was calculated as the drug concentration that reduced cell viability by 50% compared to the untreated control wells.

Visualizations

Experimental Workflow for Selectivity Determination

The following diagram illustrates the workflow used to determine the selectivity index of an antifungal compound.

cluster_fungal Fungal Arm cluster_mammalian Mammalian Arm cluster_analysis Selectivity Analysis A Prepare Fungal Inoculum (C. albicans) B Serial Dilution of Antifungal Compound A->B C Incubate Fungal Culture with Compound B->C D Measure Fungal Growth (Spectrophotometry) C->D E Calculate MIC50 D->E J Calculate Selectivity Index (IC50 / MIC50) E->J F Culture Mammalian Cells (HEK293) G Expose Cells to Serial Dilutions of Compound F->G H Assess Cell Viability (MTT Assay) G->H I Calculate IC50 H->I I->J

Caption: Workflow for determining the antifungal selectivity index.

Hypothetical Mechanism of Action for this compound

The following diagram illustrates the proposed mechanism of action for this compound, which is hypothesized to selectively inhibit the fungal enzyme (1,3)-β-D-glucan synthase, a critical component for fungal cell wall synthesis that is absent in mammalian cells.

cluster_fungal_cell Fungal Cell cluster_mammalian_cell Mammalian Cell Inz5 This compound GlucanSynthase (1,3)-β-D-Glucan Synthase Inz5->GlucanSynthase Inhibits BetaGlucan β-(1,3)-D-Glucan (Cell Wall Component) GlucanSynthase->BetaGlucan Synthesizes CellWall Fungal Cell Wall Integrity BetaGlucan->CellWall Maintains Lysis Cell Lysis CellWall->Lysis Loss of Integrity Leads to NoTarget No (1,3)-β-D-Glucan Synthase

Caption: Proposed selective inhibition of fungal cell wall synthesis by this compound.

Safety Operating Guide

Proper Disposal of Inz-5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Inz-5, a fungal-selective mitochondrial cytochrome bc1 inhibitor. Adherence to correct disposal procedures is critical for laboratory safety and environmental protection. As a trusted partner in your research, we aim to provide value beyond the product itself by being your preferred source for information on laboratory safety and chemical handling.

Disclaimer: The following information is a general guide based on best practices for laboratory chemical waste disposal. Always consult the official Safety Data Sheet (SDS) provided by the supplier of this compound for specific and detailed disposal instructions. Local, state, and federal regulations for hazardous waste disposal must be followed.

Summary of this compound Properties

To facilitate proper handling and disposal, a summary of the known quantitative data for this compound is presented below.

PropertyValue
Chemical Name 3-[2-Fluoro-5-(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyl-2H-tetrazol-5-yl)methyl]-1H-indazole
CAS Number 1585214-21-6
Molecular Formula C₁₈H₁₄F₄N₆
Molecular Weight ~390.34 g/mol
Known Solubility 100 mg/mL in DMSO
Storage (Powder) -20°C for long-term storage
Storage (In solvent) -80°C for up to 6 months

Step-by-Step Disposal Procedures for this compound

The following procedural guidance is based on general principles for the disposal of laboratory chemicals of this nature.

Waste Identification and Segregation
  • Characterize the Waste: Determine if the this compound waste is hazardous. Based on its class as a bioactive small molecule and its solvent (e.g., DMSO), it should be treated as hazardous chemical waste.

  • Segregate Waste Streams:

    • Solid Waste: Unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any labware (e.g., pipette tips, centrifuge tubes) that has come into direct contact with solid this compound.

    • Liquid Waste: Solutions containing this compound, including stock solutions, experimental solutions, and contaminated solvents. Do not mix with other incompatible waste streams.

Waste Collection and Storage
  • Use Designated Containers: Collect this compound waste in clearly labeled, leak-proof containers that are compatible with the chemical and any solvents used.

  • Labeling: The waste container label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any solvents (e.g., "Dimethyl Sulfoxide")

    • The approximate concentration of each component.

    • The date when waste was first added to the container.

  • Storage Location: Store waste containers in a designated satellite accumulation area, such as a fume hood or a secondary containment bin, away from incompatible chemicals.

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound waste.

start Start: this compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., contaminated labware, unused powder) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, used solvents) is_solid->liquid_waste Liquid collect_solid Collect in a designated, labeled solid hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a designated, labeled liquid hazardous waste container. liquid_waste->collect_liquid storage Store waste container in a designated satellite accumulation area. collect_solid->storage collect_liquid->storage full_container Is the container full? storage->full_container full_container->storage No contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. full_container->contact_ehs Yes end End: Proper Disposal contact_ehs->end

This compound Waste Disposal Workflow

Waste Characterization Protocol

Proper disposal begins with understanding the nature of the waste. The following protocol outlines the steps to characterize In-5 waste.

  • Consult the Safety Data Sheet (SDS): Obtain the SDS for this compound from your chemical supplier. Review Section 13, "Disposal Considerations," for manufacturer-specific recommendations.

  • Identify All Components: List all chemicals in the waste container, including this compound and any solvents, buffers, or other reagents.

  • Determine Hazard Characteristics: Based on the SDS and institutional guidelines, determine if the waste exhibits any of the following characteristics:

    • Ignitability

    • Corrosivity

    • Reactivity

    • Toxicity

  • Document Findings: Record the composition and hazard characteristics on the hazardous waste label for the container.

Signaling Pathway for Cytochrome bc1 Inhibition

To provide further context on the mechanism of action of this compound, the following diagram illustrates the signaling pathway of a cytochrome bc1 inhibitor.

Complex_III Complex III (Cytochrome bc1) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Proton_Gradient Proton Gradient (H+) Complex_III->Proton_Gradient Pumps H+ Proton_Gradient_Disruption Disruption of Proton Gradient Inz5 This compound Inz5->Complex_III Inhibits Ubiquinol Ubiquinol (QH2) Ubiquinol->Complex_III e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase ATP_Production_Inhibition Inhibition of ATP Production

Inhibition of Electron Transport Chain by this compound

By following these guidelines, you can ensure the safe and compliant disposal of this compound waste in your laboratory, contributing to a secure research environment and responsible environmental stewardship.

Navigating the Handling of Inz-5: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Personnel

This document provides crucial safety and logistical information for the handling, application, and disposal of Inz-5, a potent, fungal-selective mitochondrial cytochrome bc1 inhibitor.[1] Developed for research purposes, this guide is intended to be the preferred resource for laboratory safety and chemical handling protocols, ensuring the well-being of researchers, scientists, and drug development professionals. All procedures outlined herein are based on established best practices for handling novel chemical compounds where comprehensive toxicological data may be limited.

Core Safety and Handling Protocols

Given that a complete safety data sheet (SDS) for this compound is not publicly available, a precautionary approach is mandatory. The following personal protective equipment (PPE) is required at a minimum when handling this compound in solid or dissolved form.

Personal Protective Equipment (PPE)
Equipment Specification Purpose
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles.
Hand Protection Nitrile gloves (minimum 5 mil thickness).Provides a barrier against skin contact. Double gloving is recommended for handling concentrated solutions.
Body Protection A buttoned lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area. Use a certified N95 respirator if creating aerosols or handling larger quantities.Prevents inhalation of airborne particles.
Engineering Controls

All work with this compound should be conducted in a well-ventilated laboratory. For procedures with a higher risk of aerosol generation, such as sonication or vortexing, a chemical fume hood is required.

Spill and Exposure Procedures

In Case of a Spill:

  • Alert others in the vicinity.

  • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Contain the spill with absorbent material (e.g., chemical absorbent pads, vermiculite).

  • Neutralize (if applicable and safe to do so).

  • Clean the area with an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

Preparation of Stock Solutions

This compound is soluble in DMSO.[2] The following protocol outlines the preparation of a 10 mM stock solution.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh out the desired amount of this compound into the tube.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Cap the tube securely and vortex until the solid is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Disposal Plan

All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be disposed of as hazardous chemical waste.

Disposal Workflow:

start Contaminated Material (Solid Waste, Liquid Waste, Sharps) solid Solid Waste (Gloves, Tubes, Paper Towels) start->solid liquid Liquid Waste (Unused Solutions, Supernatants) start->liquid sharps Sharps (Needles, Contaminated Glassware) start->sharps solid_container Segregate into a Designated, Labeled Hazardous Waste Bag solid->solid_container liquid_container Collect in a Labeled, Sealable Hazardous Waste Container liquid->liquid_container sharps_container Place in a Puncture-Resistant Sharps Container sharps->sharps_container storage Store in a Designated Secondary Containment Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for Pickup by Environmental Health & Safety storage->disposal

Caption: Waste Disposal Workflow for this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE Selection Workflow:

start Handling this compound? is_solid Is the compound in solid form? start->is_solid is_aerosol Potential for aerosol generation? is_solid->is_aerosol No (Solution) ppe_base Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves is_solid->ppe_base Yes is_aerosol->ppe_base No ppe_hood Work in a Chemical Fume Hood is_aerosol->ppe_hood Yes end Proceed with Caution ppe_base->end ppe_goggles Upgrade to Chemical Splash Goggles ppe_respirator Add N95 Respirator ppe_hood->ppe_respirator ppe_respirator->end

Caption: PPE Selection Workflow for this compound Handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.